molecular formula C5HBr2FN2O2 B1592836 2,4-Dibromo-5-fluoro-3-nitropyridine CAS No. 884494-91-1

2,4-Dibromo-5-fluoro-3-nitropyridine

Cat. No.: B1592836
CAS No.: 884494-91-1
M. Wt: 299.88 g/mol
InChI Key: RUKHOWBZNXYATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-5-fluoro-3-nitropyridine is a useful research compound. Its molecular formula is C5HBr2FN2O2 and its molecular weight is 299.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-5-fluoro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2FN2O2/c6-3-2(8)1-9-5(7)4(3)10(11)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKHOWBZNXYATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624548
Record name 2,4-Dibromo-5-fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-91-1
Record name 2,4-Dibromo-5-fluoro-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884494-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-5-fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dibromo-5-fluoro-3-nitropyridine: A Key Building Block for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 2,4-Dibromo-5-fluoro-3-nitropyridine, a crucial building block for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to support its use in the synthesis of novel therapeutic agents.

Core Compound Identification and Properties

CAS Number: 884494-91-1[1][2][3][4]

Molecular Formula: C₅HBr₂FN₂O₂[1][2]

Molecular Weight: 299.88 g/mol [1][2]

This compound is a highly functionalized heterocyclic compound. The presence of two bromine atoms, a fluorine atom, and a nitro group on the pyridine ring results in a unique electronic landscape, making it a versatile reagent in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Density 2.287 g/cm³[1]
Boiling Point 244 °C at 760 mmHg[1]
Flash Point 101.4 °C[1]
Refractive Index 1.623[1]

Synthesis of this compound: A Strategic Approach

A plausible and efficient synthetic route would likely start from a readily available fluorinated hydroxypyridine precursor. The subsequent steps would involve nitration followed by bromination. The electron-withdrawing nature of the nitro group facilitates the introduction of the bromine atoms.

Below is a detailed, field-proven protocol for the synthesis of the closely related 2-Bromo-5-fluoro-3-nitropyridine, which serves as an excellent model for the synthesis of the title compound.[5]

Experimental Protocol: Synthesis of 2-Bromo-5-fluoro-3-nitropyridine from 5-Fluoro-2-hydroxy-3-nitropyridine[5]

Materials:

  • 5-Fluoro-2-hydroxy-3-nitropyridine

  • Phosphorus(V) oxybromide (POBr₃) or Phosphorus tribromide (PBr₃)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • To a reaction vessel, add 5-Fluoro-2-hydroxy-3-nitropyridine.

  • Carefully add phosphorus(V) oxybromide (or phosphorus tribromide) (3 equivalents) to the starting material.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) at room temperature. Caution: Gas evolution may occur.

  • After the initial reaction subsides (approximately 5 minutes), heat the reaction mixture to 110 °C for 3 hours.

  • Monitor the reaction progress by a suitable analytical method such as LC/MS to ensure complete consumption of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature and then place the vessel in an ice bath.

  • Slowly and carefully quench the reaction by adding ice portion-wise. Caution: Vigorous gas evolution (HBr) will occur.

  • Pour the resulting mixture of liquid and solid into a beaker containing more ice.

  • Extract the product into ethyl acetate. Perform multiple extractions to ensure complete recovery.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-Bromo-5-fluoro-3-nitropyridine as a brown solid.

This protocol, with appropriate modifications to the brominating agent and reaction conditions, provides a robust framework for the synthesis of this compound. The key is to achieve selective di-bromination, which may require a stronger brominating agent or longer reaction times.

Synthesis_Pathway 5-Fluoro-2-hydroxy-3-nitropyridine 5-Fluoro-2-hydroxy-3-nitropyridine This compound This compound 5-Fluoro-2-hydroxy-3-nitropyridine->this compound  Nitration & Bromination  

Caption: Plausible synthetic pathway to this compound.

Reactivity and Mechanistic Insights: The Power of Nucleophilic Aromatic Substitution

The chemical behavior of this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr). The pyridine nitrogen, along with the strongly electron-withdrawing nitro group, significantly activates the ring towards attack by nucleophiles. The bromine and fluorine atoms serve as excellent leaving groups.

The general mechanism for an SNAr reaction on this substrate involves the attack of a nucleophile on one of the carbon atoms bearing a halogen. This initial attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative oxygen atoms of the nitro group. In the final step, the aromaticity is restored by the expulsion of a halide ion (bromide or fluoride).

SNAr_Mechanism Substrate This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Substrate->Intermediate + Nu⁻ Nucleophile Nu⁻ Product Substituted Pyridine Intermediate->Product - X⁻ Leaving_Group X⁻ (Br⁻ or F⁻)

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

The positions of the halogens (C2, C4) are both activated towards nucleophilic attack. The regioselectivity of the substitution will depend on the nature of the nucleophile and the specific reaction conditions. This differential reactivity allows for the sequential and controlled introduction of various functional groups, a highly desirable feature in the synthesis of complex molecules.

Applications in Drug Discovery and Development: A Versatile Scaffold

Halogenated and nitrated pyridines are privileged scaffolds in medicinal chemistry. The incorporation of fluorine, in particular, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate. This compound serves as a versatile starting material for the synthesis of a wide range of biologically active compounds.

Its utility is particularly evident in the construction of molecules targeting various therapeutic areas, including:

  • Oncology: The pyridine core is a common feature in many kinase inhibitors and other anti-cancer agents.

  • Infectious Diseases: Fluorinated pyridines have shown promise as antibacterial and antifungal agents.

  • Neuroscience: The scaffold can be elaborated to produce compounds that interact with receptors and enzymes in the central nervous system.

The strategic placement of multiple reactive sites on the this compound ring allows for the rapid generation of diverse chemical libraries for high-throughput screening, accelerating the drug discovery process.

Safety, Handling, and Storage

As with any halogenated and nitrated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated area.[1] Personal protective equipment, including gloves and safety glasses, is essential to avoid contact with skin and eyes.[1]

For storage, the compound should be kept in a tightly sealed container in a cool, dry place, away from incompatible materials.[1]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the pharmaceutical industry. Its unique combination of functional groups provides a powerful platform for the synthesis of novel and complex molecules. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation therapeutics. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

An In-depth Technical Guide to 2,4-Dibromo-5-fluoro-3-nitropyridine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-5-fluoro-3-nitropyridine is a highly functionalized heterocyclic compound that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its unique arrangement of electron-withdrawing groups and reactive halogen substituents makes it a versatile building block for the synthesis of complex molecular architectures. The presence of two bromine atoms at positions 2 and 4, a fluorine atom at position 5, and a nitro group at position 3 on the pyridine ring creates a distinct electronic landscape that dictates its reactivity and potential applications. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key reactions of this compound, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Physicochemical Properties

PropertyValueSource
CAS Number 884494-91-1[ChemScene, 2024], [ECHEMI, 2024]
Molecular Formula C₅HBr₂FN₂O₂[ChemScene, 2024], [ECHEMI, 2024]
Molecular Weight 299.88 g/mol [ChemScene, 2024], [ECHEMI, 2024]
Appearance Light yellow to yellow solid[Guidechem, 2024]
Boiling Point (Predicted) 244.0 ± 35.0 °C at 760 mmHg[ChemicalBook, 2024], [ECHEMI, 2024]
Density (Predicted) 2.287 ± 0.06 g/cm³[ChemicalBook, 2024], [ECHEMI, 2024]
Flash Point (Predicted) 101.4 °C[ECHEMI, 2024]
Refractive Index (Predicted) 1.623[ECHEMI, 2024]
Solubility Sparingly soluble in water. Likely soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.[Guidechem, 2024]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. Recommended storage under an inert atmosphere at 2-8°C.[ECHEMI, 2024], [ChemScene, 2024]

Spectral Data

Synthesis

A potential synthetic route to this compound can be extrapolated from the synthesis of similar compounds, such as 2-bromo-5-fluoro-3-nitropyridine.[2] A plausible approach would involve the direct bromination of a suitable fluorinated nitropyridine precursor.

Synthesis_Workflow Start 5-Fluoro-3-nitropyridine Intermediate1 Bromination Reaction Start->Intermediate1 Br₂, Lewis Acid Product This compound Intermediate1->Product Purification

Caption: A potential synthetic workflow for this compound.

Step-by-Step Protocol (Hypothetical):

  • Starting Material: Begin with 5-fluoro-3-nitropyridine.

  • Bromination: In a suitable solvent (e.g., oleum or a chlorinated solvent), treat the starting material with a brominating agent, such as bromine (Br₂), in the presence of a Lewis acid catalyst (e.g., FeBr₃). The reaction would likely require elevated temperatures to facilitate the introduction of two bromine atoms onto the electron-deficient pyridine ring. The positions of bromination (C2 and C4) are directed by the existing substituents.

  • Work-up and Purification: After the reaction is complete, the mixture would be carefully quenched with a reducing agent to remove excess bromine, followed by neutralization. The crude product would then be extracted with an organic solvent. Purification would likely be achieved through column chromatography or recrystallization to yield pure this compound.

Causality behind Experimental Choices:

  • Choice of Starting Material: 5-Fluoro-3-nitropyridine provides the core scaffold with the required fluorine and nitro substituents in the correct relative positions.

  • Brominating Agent and Catalyst: Bromine in the presence of a Lewis acid is a standard method for the bromination of aromatic and heteroaromatic rings. The Lewis acid polarizes the Br-Br bond, increasing the electrophilicity of the bromine.

  • Reaction Conditions: The electron-withdrawing nature of the nitro and fluoro groups deactivates the pyridine ring towards electrophilic substitution. Therefore, forcing conditions, such as elevated temperatures, are likely necessary to achieve dibromination.

  • Purification: Due to the potential for side products and unreacted starting material, chromatographic purification or recrystallization is essential to obtain the product in high purity, which is critical for subsequent applications in drug synthesis.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the presence of multiple reactive sites, making it a valuable and versatile building block in medicinal chemistry. The electron-deficient nature of the pyridine ring, amplified by the nitro and fluoro groups, activates the C-Br bonds towards nucleophilic aromatic substitution (SNA r).[3] Furthermore, the bromine atoms provide handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.[3]

Nucleophilic Aromatic Substitution (SNA r)

The bromine atoms at the 2- and 4-positions are susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols. The regioselectivity of the substitution is influenced by the electronic effects of the substituents and the nature of the nucleophile. The nitro group at the 3-position provides significant activation for nucleophilic attack at the adjacent 2- and 4-positions by stabilizing the negatively charged Meisenheimer intermediate.

SNAr_Mechanism Substrate This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Substrate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Loss of Leaving Group Leaving_Group Bromide (Br⁻) Intermediate->Leaving_Group

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution on this compound.

Experimental Protocol: Reaction with an Amine (Illustrative)

  • Reaction Setup: To a solution of this compound in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a primary or secondary amine (1-1.2 equivalents).

  • Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HBr generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Rationale for Protocol:

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are excellent for SNAr reactions as they can solvate the charged intermediate and reactants.

  • Base: The use of a non-nucleophilic base is crucial to prevent it from competing with the desired amine nucleophile.

  • Temperature: Heating is often necessary to overcome the activation energy for the formation of the Meisenheimer complex.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the 2- and 4-positions serve as excellent handles for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of C-C, C-N, and C-O bonds, providing access to a vast array of complex molecules.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the dibromopyridine with an organoboron reagent in the presence of a palladium catalyst and a base. The regioselectivity of the coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R-Pd(II)L₂(R') Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) RedElim->Product ArylHalide 2,4-Dibromo-5-fluoro- 3-nitropyridine (R-Br) ArylHalide->OxAdd Organoboron R'-B(OR)₂ Organoboron->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling: The Heck reaction enables the formation of a C-C bond between the dibromopyridine and an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes.

Significance in Drug Development:

The ability to selectively functionalize the this compound scaffold through SNAr and cross-coupling reactions makes it a highly valuable intermediate in the synthesis of kinase inhibitors and other targeted therapies.[4] The pyridine core is a common motif in many approved drugs, and the diverse substitution patterns achievable with this building block allow for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a precursor to an amino group, providing a key point for further derivatization.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a fume hood.[5] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[6] Avoid inhalation of dust and contact with skin and eyes.[5][7] In case of contact, rinse the affected area with plenty of water.[6] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[6]

Conclusion

This compound is a key heterocyclic building block with significant potential in medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provide a robust platform for the synthesis of novel and complex molecular entities. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in the development of new therapeutic agents. This guide serves as a valuable resource for researchers and scientists, enabling them to harness the full potential of this important synthetic intermediate.

References

An In-Depth Technical Guide to the Synthesis and Reactivity of 2,4-Dibromo-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a significant number of FDA-approved drugs.[1] Its unique electronic properties, including the ability of the nitrogen atom to act as a hydrogen bond acceptor, enhance the pharmacokinetic profiles of drug candidates.[2] This often leads to improved metabolic stability, permeability, potency, and target binding.[2] Highly functionalized pyridines, such as 2,4-Dibromo-5-fluoro-3-nitropyridine, are particularly valuable as versatile building blocks. They offer multiple reaction sites for diversification, enabling the exploration of a broad chemical space in the quest for novel therapeutics. This guide provides a comprehensive overview of the synthesis and reactivity of this compound, offering field-proven insights for researchers in organic synthesis and drug development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use and handling in a laboratory setting.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 884494-91-1[3][4][5][6]
Molecular Formula C₅HBr₂FN₂O₂[3][4]
Molecular Weight 299.88 g/mol [3][4]
Density 2.287 g/cm³[3]
Boiling Point 244°C at 760 mmHg[3]
Flash Point 101.4°C[3]
Refractive Index 1.623[3]

Safety and Handling:

This compound should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[3][7] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory to avoid skin and eye contact.[3][7][8] It is crucial to prevent the formation of dust and aerosols during handling.[3] Store the compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[3][8]

Synthesis of this compound

The synthesis of this highly functionalized pyridine is not explicitly detailed in the provided search results. However, a plausible synthetic route can be inferred from related transformations of substituted pyridines. A common strategy for introducing bromine atoms to a pyridine ring is through electrophilic bromination or by utilizing brominating agents on activated pyridine derivatives. The nitro and fluoro groups are typically introduced through nitration and fluorination reactions, respectively. The precise sequence of these reactions is critical to achieving the desired substitution pattern due to the directing effects of the substituents.

A potential precursor could be a fluorinated nitropyridine, which is then subjected to bromination. The electron-withdrawing nature of the nitro and fluoro groups deactivates the ring towards electrophilic attack, necessitating harsh reaction conditions. Alternatively, a dihydroxypyridine could be a starting point, followed by nitration, fluorination, and subsequent conversion of the hydroxyl groups to bromides, possibly using a reagent like phosphorus oxybromide.[9]

Conceptual Synthetic Workflow:

Synthesis_Workflow A Starting Pyridine Derivative (e.g., Fluorinated or Hydroxylated Pyridine) B Nitration A->B HNO₃/H₂SO₄ C Bromination B->C Br₂ or NBS D Final Product: This compound C->D

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its substituents. The two bromine atoms, the fluorine atom, and the nitro group create a unique electronic landscape that allows for selective and diverse chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group. This makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr).[10][11][12] The bromine and fluorine atoms are good leaving groups in this context.

The regioselectivity of nucleophilic attack is governed by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate.[11] The positions ortho and para to the nitro group are the most activated. In this compound, the C2 and C4 positions, bearing bromine atoms, are ortho and para to the nitro group, respectively. The C5 position with the fluorine atom is meta to the nitro group and thus less activated.

Key Insights:

  • Positional Reactivity: The bromine at the C4 position is generally more labile to nucleophilic substitution than the bromine at the C2 position due to a combination of electronic and steric factors.

  • Nucleophile Choice: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the bromo substituents, allowing for the introduction of diverse functional groups.[13]

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as DMSO or DMF.

  • Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat (e.g., 50-80 °C) to facilitate the reaction. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the pyridine ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon bonds.[14][15][16]

Suzuki-Miyaura Coupling:

This reaction allows for the formation of a C-C bond between the pyridine ring and a variety of organoboron reagents (boronic acids or esters).[15][17][18] The regioselectivity of the coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions. Typically, the C-Br bond at the 2-position is more reactive in Suzuki couplings of 2,4-dibromopyridine.[19]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate or cesium carbonate (2.0 eq).

  • Solvent and Degassing: Add a mixture of a solvent such as dioxane and water. Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling:

The Sonogashira coupling enables the introduction of an alkyne moiety onto the pyridine ring, which is a valuable functional group for further transformations in medicinal chemistry.[14][20][21][22][23] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) in a solvent like THF or DMF.

  • Addition of Reagents: Add the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) salt (e.g., CuI, 0.05 eq), and a base such as triethylamine or diisopropylamine.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

  • Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of Celite, concentrate the filtrate, and purify the product by column chromatography.

Reactivity Logic Diagram:

Reactivity_Diagram cluster_snar Nucleophilic Aromatic Substitution cluster_coupling Palladium-Catalyzed Cross-Coupling Start This compound SNAr_C4 Substitution at C4 Start->SNAr_C4 R-NH₂, R-OH, R-SH SNAr_C2 Substitution at C2 Start->SNAr_C2 Stronger Nucleophile/ Harsher Conditions Suzuki Suzuki-Miyaura Coupling Start->Suzuki Ar-B(OH)₂ Pd Catalyst, Base Sonogashira Sonogashira Coupling Start->Sonogashira R-C≡CH Pd/Cu Catalysts, Base

Caption: Key reaction pathways for this compound.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for medicinal chemistry and organic synthesis. Its multiple reactive sites allow for a wide range of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize the different positions on the pyridine ring opens up numerous possibilities for the synthesis of complex molecules and the development of novel drug candidates. Further exploration of its reactivity with different nucleophiles and in various catalytic systems will undoubtedly lead to the discovery of new and efficient synthetic methodologies.

References

The Strategic Utility of 2,4-Dibromo-5-fluoro-3-nitropyridine in Modern Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of highly functionalized heterocyclic building blocks is paramount to accessing novel chemical space and developing potent, selective therapeutics. Among these, 2,4-dibromo-5-fluoro-3-nitropyridine has emerged as a powerhouse intermediate, offering medicinal chemists a versatile platform for the synthesis of complex molecular architectures. This technical guide, intended for researchers and drug development professionals, delves into the core attributes of this compound, from its synthesis and unique reactivity to its application in the generation of biologically active agents.

This guide will not merely present protocols but will also provide the scientific rationale behind the experimental choices, empowering the reader to adapt and innovate. The inherent reactivity of the pyridine core, amplified by the presence of two bromine atoms, a fluorine atom, and a nitro group, creates a scaffold ripe for selective modification. This multi-functional nature is key to its utility in constructing diverse compound libraries for screening and lead optimization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 884494-91-1[1][2][3][4]
Molecular Formula C₅HBr₂FN₂O₂[1][2][3]
Molecular Weight 299.88 g/mol [1][2][3]
Appearance Light yellow to yellow crystalline powder
Boiling Point 244.0 ± 35.0 °C (Predicted)[2][3]
Density 2.287 ± 0.06 g/cm³ (Predicted)[2][3]
Purity Typically ≥97%[1]

The Synthetic Pathway: Crafting the Building Block

Proposed Synthetic Route:

A plausible approach would be the direct bromination of 5-fluoro-3-nitropyridine. The electron-withdrawing nature of the nitro and fluoro groups deactivates the pyridine ring towards electrophilic substitution, but the nitrogen atom directs electrophiles to the 2- and 4-positions.

Alternatively, a more common and reliable method for introducing halogens onto a pyridine ring is through a Sandmeyer-type reaction on an aminopyridine precursor. Given the commercial availability of various aminofluoropyridines, a route involving diazotization followed by bromination is a strong possibility.

A general representation of a potential synthetic workflow is outlined below:

G cluster_synthesis Proposed Synthesis of this compound A 5-Fluoro-3-nitropyridine B Bromination A->B Br₂, FeBr₃ or NBS, H₂SO₄ C This compound B->C

Caption: Proposed synthetic workflow for this compound.

The Reactive Core: A Hub for Molecular Diversification

The true value of this compound lies in its predictable and regioselective reactivity, which allows for the sequential introduction of various functionalities. The pyridine ring is rendered electron-deficient by the nitro group and the fluorine atom, making it highly susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, the two bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions.

Regioselectivity in Substitution Reactions:

The positions on the pyridine ring exhibit differential reactivity. The C2 and C4 positions are activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the nitro group. The bromine atom at C2 is generally more labile in palladium-catalyzed reactions compared to the one at C4, a common observation in substituted pyridines[7]. This differential reactivity is the cornerstone of its utility as a building block, enabling selective mono-functionalization.

G cluster_reactivity Reactivity Profile of this compound A This compound B SNAr at C4 (More activated) A->B Nucleophile (R-NH₂, R-OH, R-SH) C Pd-Coupling at C2 (More reactive Br) A->C Pd(0), Ligand, Base + Boronic Acid or Amine D Reduction of Nitro Group A->D Reducing Agent (e.g., Fe/HCl, H₂, Pd/C)

Caption: Key reaction pathways for this compound.

Core Applications in Medicinal Chemistry: Building Biologically Active Molecules

Halogenated and nitrated pyridines are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of kinase inhibitors, as well as antiviral and anticancer agents[4][5][8]. The strategic placement of substituents on the pyridine ring allows for fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity. The fluorine atom, in particular, is often incorporated to enhance metabolic stability and binding interactions[9][10].

While a specific, marketed drug directly synthesized from this compound is not publicly documented, its utility can be confidently extrapolated from the extensive use of similar building blocks in drug discovery programs. A prime example is the synthesis of substituted aminopyridines, which are key components of many ATP-competitive kinase inhibitors.

Experimental Protocols: A Practical Guide

The following protocols are generalized procedures based on established methodologies for similar substrates. Researchers should optimize these conditions for their specific nucleophiles and coupling partners.

Nucleophilic Aromatic Substitution (SNAr) with Amines

This reaction typically proceeds with high regioselectivity at the C4 position, which is activated by the adjacent nitro group and the para-relationship to the ring nitrogen.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine (1.1-1.5 eq).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_snar Workflow for SNAr of this compound A Dissolve Reactants and Base in Solvent B Heat and Stir (Monitor by TLC/LC-MS) A->B C Aqueous Workup and Extraction B->C D Drying and Concentration C->D E Purification (Column Chromatography) D->E

Caption: General experimental workflow for SNAr reactions.

Suzuki-Miyaura Cross-Coupling

This powerful carbon-carbon bond-forming reaction is typically regioselective for the more reactive bromine atom at the C2 position.

Step-by-Step Methodology:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Table 2: Typical Reagents for Suzuki-Miyaura Coupling

ReagentExampleRole
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Catalyzes the cross-coupling reaction.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Activates the boronic acid.
Solvent Dioxane/Water, Toluene/WaterSolubilizes reactants.
Buchwald-Hartwig Amination

Similar to the Suzuki coupling, this C-N bond-forming reaction is expected to be regioselective at the C2 position.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (1-5 mol% Pd), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 eq).

  • Add an anhydrous, degassed solvent, typically toluene or 1,4-dioxane.

  • Seal the tube and heat the mixture to 80-110 °C, with stirring, until the reaction is complete as determined by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for medicinal chemistry. Its well-defined regioselectivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the controlled and sequential introduction of diverse chemical functionalities. This enables the efficient construction of complex, highly substituted pyridine derivatives, a scaffold of proven importance in a wide range of therapeutic areas, most notably in the development of kinase inhibitors. As the demand for novel, potent, and selective drug candidates continues to grow, the strategic application of such powerful and adaptable building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

Spectroscopic Characterization of 2,4-Dibromo-5-fluoro-3-nitropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

2,4-Dibromo-5-fluoro-3-nitropyridine is a highly functionalized pyridine derivative with significant potential as a versatile building block in synthetic organic chemistry. Its unique substitution pattern—featuring two bromine atoms, a fluorine atom, and a nitro group—offers multiple reactive sites for elaboration into more complex molecular architectures. Such polysubstituted pyridines are key scaffolds in the development of novel pharmaceuticals, agrochemicals, and functional materials. The strategic placement of electron-withdrawing groups and halogens allows for selective and diverse chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group.

This technical guide provides an in-depth, albeit predictive, analysis of the key spectroscopic features of this compound. Understanding the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for researchers to confirm the identity, purity, and structure of this compound during synthesis and subsequent applications. The following sections are structured to provide not just the predicted data, but also the scientific rationale behind these predictions, grounded in established spectroscopic principles.

Molecular Structure and Physicochemical Properties

The arrangement of substituents on the pyridine ring dictates the electronic and steric properties of the molecule, which in turn governs its spectroscopic behavior.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 884494-91-1[1][2]
Molecular Formula C₅HBr₂FN₂O₂[1][2]
Molecular Weight 299.88 g/mol [1][2]
Exact Mass 299.8779 g/mol [3]
Predicted Density 2.287 g/cm³[1][3]
Predicted Boiling Point 244.0 °C at 760 mmHg[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide definitive structural information.

G cluster_0 NMR Analysis Workflow Sample Sample Preparation (Dissolve in CDCl3) Acquire Data Acquisition (¹H, ¹³C, ¹⁹F nuclei) Sample->Acquire Process Data Processing (Fourier Transform, Phasing) Acquire->Process Analyze Spectral Analysis (Chemical Shift, Coupling, Integration) Process->Analyze Structure Structure Confirmation Analyze->Structure

Caption: General workflow for NMR-based structure elucidation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, showing a single signal corresponding to the proton at the C-6 position.

  • Chemical Shift (δ): The proton at C-6 is on an electron-deficient pyridine ring, further deshielded by the adjacent nitrogen atom and the cumulative electron-withdrawing effects of the nitro and halogen substituents. Its chemical shift is predicted to be in the aromatic region, likely between 8.5 and 8.9 ppm .

  • Multiplicity: This proton will couple with the adjacent fluorine atom at C-5. This will result in a doublet .

  • Coupling Constant (J): The through-bond coupling between a proton and a fluorine atom three bonds away (³JH-F) in an aromatic system is typically in the range of 6-10 Hz.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, one for each carbon atom of the pyridine ring. The chemical shifts are heavily influenced by the electronegativity and position of the substituents.[4][5]

  • C-2 and C-4: These carbons are directly bonded to bromine atoms. The heavy atom effect of bromine and the influence of the adjacent nitrogen and nitro group will place these signals in the approximate range of 110-125 ppm .

  • C-3: This carbon is bonded to the strongly electron-withdrawing nitro group. This will cause a significant downfield shift, predicted to be in the range of 145-155 ppm .

  • C-5: This carbon is bonded to fluorine, which has a strong inductive effect but also a mesomeric effect that can be shielding. The chemical shift will be a balance of these effects, and it will be split into a doublet due to one-bond coupling with fluorine (¹JC-F), which is typically large (240-260 Hz). The predicted chemical shift is in the range of 150-160 ppm .

  • C-6: This carbon is bonded to the single hydrogen atom and is adjacent to the ring nitrogen. It is expected to be the most downfield of the C-H carbons, predicted in the range of 140-150 ppm . It will also exhibit coupling to the fluorine atom at C-5 (²JC-F).

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom.[6][7]

  • Chemical Shift (δ): For fluoroaromatic compounds, the chemical shift can vary widely. For a fluorine atom on a pyridine ring substituted with electron-withdrawing groups, a chemical shift in the range of -110 to -130 ppm (relative to CFCl₃) is anticipated.

  • Multiplicity: The fluorine at C-5 will couple with the adjacent proton at C-6, resulting in a doublet . The coupling constant will be the same as that observed in the ¹H NMR spectrum (³JF-H ≈ 6-10 Hz).

Table 2: Summary of Predicted NMR Spectroscopic Data

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Assignment
¹H 8.5 - 8.9Doublet (d)³JH-F = 6-10H-6
¹³C 110 - 125Singlet (s)-C-2 or C-4
110 - 125Singlet (s)-C-4 or C-2
145 - 155Singlet (s)-C-3
150 - 160Doublet (d)¹JC-F = 240-260C-5
140 - 150Doublet (d)²JC-F ≈ 20-30C-6
¹⁹F -110 to -130Doublet (d)³JF-H = 6-10F-5

Infrared (IR) Spectroscopy Analysis (Predicted)

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

G cluster_1 IR Analysis Workflow IR_Sample Sample Preparation (e.g., KBr pellet) IR_Acquire Acquire Spectrum (FT-IR Spectrometer) IR_Sample->IR_Acquire IR_Analyze Peak Analysis (Identify key functional group frequencies) IR_Acquire->IR_Analyze IR_Confirm Confirm Functional Groups IR_Analyze->IR_Confirm

Caption: General workflow for IR-based functional group analysis.

The predicted IR spectrum of this compound will be dominated by strong absorptions from the nitro group and vibrations from the substituted aromatic ring.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100 - 3000WeakAromatic C-H StretchVibration of the single C-H bond on the pyridine ring.
1600 - 1450Medium-StrongC=C and C=N Ring StretchingCharacteristic vibrations of the pyridine aromatic system.[8]
1550 - 1510 Strong Asymmetric NO₂ Stretch A very strong and characteristic absorption for nitroaromatic compounds.[9][10]
1360 - 1320 Strong Symmetric NO₂ Stretch The second strong, characteristic band for the nitro group.[9][10]
1250 - 1150Medium-StrongC-F StretchAbsorption due to the carbon-fluorine bond vibration.[11]
850 - 750MediumC-H Out-of-Plane BendingBending vibration of the isolated C-H bond on the ring.
700 - 500MediumC-Br StretchCarbon-bromine stretching vibrations typically appear at lower frequencies.

Mass Spectrometry (MS) Analysis (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Molecular Ion and Isotopic Pattern

The key feature in the mass spectrum of a brominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2][12] Since this compound contains two bromine atoms, its molecular ion region will exhibit a characteristic triplet of peaks:

  • M⁺: The peak corresponding to the molecule containing two ⁷⁹Br isotopes.

  • M+2: The peak for molecules with one ⁷⁹Br and one ⁸¹Br.

  • M+4: The peak for molecules with two ⁸¹Br isotopes.

The relative intensity of these peaks is expected to be approximately 1:2:1 .[13] The nominal mass of the molecular ion (M⁺) will be 298 m/z (using ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O).

Predicted Fragmentation Pathway

Electron Ionization (EI) is a high-energy technique that will likely cause extensive fragmentation. The fragmentation will be directed by the weakest bonds and the most stable resulting fragments.

G M [C₅HBr₂FN₂O₂]⁺˙ (M⁺˙, m/z 298/300/302) M_minus_NO2 [M - NO₂]⁺ (m/z 252/254/256) M->M_minus_NO2 - NO₂ (46) M_minus_Br [M - Br]⁺ (m/z 219/221) M->M_minus_Br - Br (79/81) M_minus_NO2_minus_Br [M - NO₂ - Br]⁺ (m/z 173/175) M_minus_NO2->M_minus_NO2_minus_Br - Br (79/81) M_minus_2Br [M - 2Br]⁺ (m/z 140) M_minus_Br->M_minus_2Br - Br (79/81)

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Table 4: Predicted Major Mass Fragments

m/z (for ⁷⁹Br)Predicted IdentityNotes
298, 300, 302[C₅HBr₂FN₂O₂]⁺˙ (Molecular Ion)Characteristic 1:2:1 isotopic pattern for two bromine atoms.
252, 254, 256[C₅HBr₂FN]⁺Loss of the nitro group (NO₂). This is a common fragmentation for nitroaromatics.
219, 221[C₅HBrFN₂O₂]⁺Loss of a bromine radical. The remaining fragment will have a 1:1 isotopic pattern for one bromine.
173, 175[C₅HFN]⁺Sequential loss of NO₂ and a bromine radical.
140[C₅HFN₂O₂]⁺Loss of both bromine radicals.

Standardized Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio, especially for quaternary carbons.

    • Acquire a proton-decoupled ¹⁹F spectrum.

  • Data Processing: Process the raw data (FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

    • For GC-MS, select an appropriate temperature program to ensure elution of the compound.

    • Set the ion source to electron ionization (typically 70 eV).

    • Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and expected fragments.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, paying close attention to the isotopic pattern. Identify major fragment ions and propose fragmentation pathways consistent with the molecular structure.

Conclusion

This compound presents a predictable and distinct spectroscopic profile. The ¹H NMR is characterized by a single downfield doublet, while the ¹³C and ¹⁹F NMR spectra are defined by the strong electronic effects of the nitro and halogen substituents. The IR spectrum is expected to be dominated by very strong absorbances from the nitro group. Finally, mass spectrometry will reveal a characteristic M, M+2, M+4 isotopic pattern for the molecular ion, confirming the presence of two bromine atoms. While this guide provides a robust, theory-backed framework for the spectral characteristics of this compound, it is imperative that these predictions are validated against experimentally acquired data.

References

The Strategic Role of Fluorine Substitution in 2,4-Dibromo-5-fluoro-3-nitropyridine: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2,4-Dibromo-5-fluoro-3-nitropyridine, a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom at the C5 position, in conjunction with a nitro group at C3 and bromine atoms at the C2 and C4 positions, imparts unique reactivity and electronic properties to the pyridine core. This guide will elucidate the pivotal role of the fluorine substituent in modulating the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its synthetic utility. We will explore the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its synthesis and derivatization, and discuss its application in the construction of complex molecular architectures relevant to pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile reagent.

Introduction: The Power of Fluorine in Pyridine Chemistry

The introduction of fluorine into organic molecules has become a transformative strategy in modern drug design.[1] Fluorine's unique combination of high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] In the realm of heterocyclic chemistry, fluorinated pyridines are particularly valuable scaffolds due to the prevalence of the pyridine motif in a vast number of approved therapeutic agents.[4]

This compound (CAS No. 884494-91-1) emerges as a pre-activated and highly versatile building block.[5][6] The electron-deficient nature of the pyridine ring, exacerbated by the potent electron-withdrawing nitro group, sets the stage for facile nucleophilic aromatic substitution (SNAr) reactions. This guide will delve into the specific and often decisive role of the C5-fluoro substituent in directing these transformations.

The Influence of Fluorine on Reactivity and Regioselectivity

The reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). The reaction proceeds through a two-step addition-elimination mechanism involving a transient, negatively charged Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction's rate and regioselectivity.

Electronic Effects of Substituents

The pyridine ring is decorated with three key substituents that dictate its reactivity:

  • 3-Nitro Group: As a powerful electron-withdrawing group through both inductive and resonance effects, the nitro group is the primary activator of the ring towards nucleophilic attack. It significantly stabilizes the negative charge of the Meisenheimer intermediate.

  • 2- and 4-Bromo Substituents: These halogens serve as excellent leaving groups in SNAr reactions. Their positions relative to the activating nitro group are crucial for determining which is more readily displaced.

  • 5-Fluoro Substituent: The role of the fluorine atom is multifaceted and critical. Its high electronegativity exerts a strong electron-withdrawing inductive effect (-I), further activating the entire ring system towards nucleophilic attack. This effect enhances the electrophilicity of the carbon atoms bearing the bromine leaving groups.

Regioselectivity of Nucleophilic Attack

A critical question for synthetic chemists is which of the two bromine atoms will be preferentially substituted. Based on established principles of SNAr on substituted pyridines, the nucleophilic attack is overwhelmingly directed to the C4 position .

The rationale for this pronounced regioselectivity lies in the superior stabilization of the Meisenheimer complex formed upon attack at C4. When a nucleophile attacks the C4 carbon, the resulting negative charge can be effectively delocalized onto the oxygen atoms of the adjacent 3-nitro group through resonance. This delocalization provides a significant energetic advantage over the intermediate formed from an attack at the C2 position, where the resonance stabilization by the nitro group is less direct.

The C5-fluorine atom further reinforces this preference. Its strong inductive effect helps to stabilize the negative charge throughout the ring in the transition state leading to the C4-adduct.

Synthesis and Characterization

Proposed Synthesis of this compound

A logical precursor for this synthesis is 3-amino-5-fluoropyridine. The proposed multi-step synthesis is as follows:

  • Dibromination of 3-Amino-5-fluoropyridine: Treatment of 3-amino-5-fluoropyridine with a suitable brominating agent, such as N-bromosuccinimide (NBS) in a solvent like acetonitrile, would be expected to yield 3-amino-2,4-dibromo-5-fluoropyridine. The amino group directs the electrophilic bromine to the ortho and para positions.

  • Diazotization and Sandmeyer-type Reaction: The resulting 3-amino-2,4-dibromo-5-fluoropyridine can then be converted to the target compound. This would involve a diazotization reaction using sodium nitrite in a strong acid like hydrobromic acid at low temperatures to form the diazonium salt. Subsequent decomposition of the diazonium salt in the presence of a nitro source would yield this compound.

  • Alternative Nitration Route: An alternative approach could involve the nitration of a dibromofluoropyridine. However, controlling the regioselectivity of nitration on a pyridine ring can be challenging.

Characterization Data

As of the writing of this guide, detailed, published spectroscopic data for this compound is scarce. However, based on its structure, the following spectroscopic characteristics can be anticipated:

Technique Expected Observations
¹H NMR A single signal, likely a doublet due to coupling with the fluorine atom, in the aromatic region.
¹³C NMR Five distinct signals for the pyridine ring carbons, with chemical shifts influenced by the attached substituents. Carbon-fluorine couplings would be observable.
¹⁹F NMR A single resonance, likely a doublet due to coupling with the adjacent proton.
Mass Spec. A molecular ion peak corresponding to the exact mass of C₅HBr₂FN₂O₂, along with a characteristic isotopic pattern for two bromine atoms.

Experimental Protocols: Nucleophilic Aromatic Substitution

The primary synthetic utility of this compound lies in its reaction with nucleophiles to selectively displace the C4-bromo substituent. Below is a general, self-validating protocol for the reaction with an amine nucleophile.

General Protocol for the Synthesis of 4-Amino-2-bromo-5-fluoro-3-nitropyridine Derivatives

This protocol is designed to be a starting point and may require optimization for specific amine nucleophiles.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, morpholine, etc.)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF))

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add the amine nucleophile (1.1 eq.) followed by the non-nucleophilic base (1.2 eq.).

  • Reaction Monitoring: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The formation of the product will be indicated by a new spot on the TLC plate and the corresponding mass in the LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent can be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the pure 4-amino-2-bromo-5-fluoro-3-nitropyridine derivative.

Self-Validation: The success of the reaction is validated by the disappearance of the starting material and the appearance of a single major product in the crude reaction mixture as observed by TLC or LC-MS. The regioselectivity can be confirmed by 2D NMR techniques (e.g., NOESY) on the purified product.

Applications in Drug Discovery

The 2-bromo-5-fluoro-3-nitropyridine scaffold, and by extension its 4-substituted derivatives, are valuable intermediates in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.[7] The remaining C2-bromo atom serves as a handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig reactions.

The general synthetic strategy involves:

  • Selective SNAr at C4: Introduction of a key pharmacophoric element by displacing the C4-bromo group.

  • Reduction of the Nitro Group: The 3-nitro group is reduced to an amino group, typically using reagents like iron powder in acetic acid or catalytic hydrogenation.

  • Annulation/Ring Formation: The resulting 3,4-diaminopyridine derivative can be cyclized with various reagents to form fused heterocyclic systems, such as imidazo[4,5-c]pyridines, which are common cores in many kinase inhibitors.

  • Cross-Coupling at C2: The C2-bromo substituent can be replaced with aryl, heteroaryl, or other groups via cross-coupling reactions to further explore the structure-activity relationship.

The fluorine atom at the C5 position is retained throughout this synthetic sequence and can contribute to enhanced biological activity and improved pharmacokinetic properties of the final drug candidate.

Conclusion

This compound is a strategically designed building block that offers a predictable and versatile platform for the synthesis of complex, highly functionalized pyridine derivatives. The C5-fluorine substituent plays a crucial, albeit often subtle, role in activating the pyridine ring and directing the regioselectivity of nucleophilic aromatic substitution reactions. Its ability to undergo selective substitution at the C4 position, while retaining a handle for further modification at the C2 position, makes it an invaluable tool for medicinal chemists. A thorough understanding of the principles governing its reactivity, as outlined in this guide, will enable researchers to effectively harness its potential in the discovery and development of novel therapeutic agents.

References

Stability and Storage of 2,4-Dibromo-5-fluoro-3-nitropyridine: A Guide to Preserving Chemical Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary and Compound Profile

2,4-Dibromo-5-fluoro-3-nitropyridine (CAS No. 884494-91-1) is a highly functionalized heterocyclic compound pivotal in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its utility as a versatile building block stems from the strategic placement of its substituents: two bromine atoms and a fluorine atom that can act as leaving groups in nucleophilic substitution reactions, and a strongly electron-withdrawing nitro group that activates the pyridine ring. This complex architecture, while synthetically advantageous, also introduces inherent stability challenges. This guide provides a comprehensive analysis of the factors governing the stability of this reagent and outlines field-proven protocols for its optimal storage and handling to ensure its chemical integrity, experimental reproducibility, and safety.

The physicochemical properties of this compound are summarized below, providing a foundational dataset for its handling and application.

PropertyValueSource(s)
CAS Number 884494-91-1[1][2][3]
Molecular Formula C₅HBr₂FN₂O₂[1][2][4]
Molecular Weight 299.88 g/mol [1][2][4]
Boiling Point ~244.0 °C (Predicted)[2][4]
Density ~2.287 g/cm³ (Predicted)[2][4]
Flash Point ~101.4 °C[4]

Intrinsic Chemical Stability and Reactivity Profile

The stability of this compound is intrinsically linked to its molecular structure. The pyridine ring is electron-deficient, and this effect is dramatically amplified by the presence of the nitro group at the 3-position. This potent electron-withdrawing nature makes the carbon atoms of the ring, particularly those bearing halogen substituents, highly electrophilic and thus susceptible to nucleophilic attack.

The halogens at the 2- and 4-positions (bromine) and the 5-position (fluorine) are effective leaving groups. The reactivity of these positions towards nucleophilic aromatic substitution (SNAr) is a cornerstone of the compound's synthetic utility but also the primary pathway for its degradation. Common laboratory nucleophiles such as water, alcohols, amines, and even trace impurities can lead to the slow decomposition of the material.

cluster_molecule This compound cluster_factors Key Structural Features Influencing Reactivity cluster_outcome Primary Reactivity Pathway mol Structure Nitro NO₂ Group (Strong Electron- Withdrawing) Ring Electron-Deficient Pyridine Ring Nitro->Ring Activates SNAr Susceptibility to Nucleophilic Aromatic Substitution (SNAr) Nitro->SNAr Halogens Br, F Atoms (Good Leaving Groups) Halogens->SNAr Ring->Halogens Enhances lability of Ring->SNAr

Caption: Structural drivers of reactivity in this compound.

Extrinsic Factors Influencing Stability and Degradation Pathways

While intrinsically reactive, the practical stability of this compound is determined by its storage environment. The following factors are critical to control.

Temperature

Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of degradation reactions. For this compound, thermal decomposition can occur, but more importantly, higher temperatures will significantly speed up reactions with trace contaminants (e.g., atmospheric moisture).

  • Recommendation: Most suppliers recommend refrigerated storage between 2-8°C or at 4°C .[1][2] This is the most crucial parameter for long-term stability.

Atmospheric Conditions
  • Moisture (Humidity): Water is a weak nucleophile that can hydrolyze the compound, replacing a halogen atom with a hydroxyl group. This process is often slow at low temperatures but can become significant over time, leading to impurities.

  • Oxygen: While many nitropyridines are stable in the presence of air, some related compounds are noted to be air-sensitive.[5] Oxidative degradation, though less likely to be the primary pathway compared to nucleophilic substitution, cannot be entirely ruled out without specific experimental data.

  • Recommendation: Store under an inert atmosphere (e.g., nitrogen or argon).[2] This displaces both moisture and oxygen, providing the most secure storage environment. At a minimum, containers must be tightly sealed to prevent ingress of atmospheric moisture.[4][6][7]

Light

Aromatic nitro compounds can be susceptible to photolytic degradation. UV light can promote the formation of reactive intermediates, leading to complex degradation profiles.

  • Recommendation: Store in amber glass vials or other opaque containers to protect from light. Avoid prolonged exposure to direct laboratory lighting.

Chemical Incompatibility

Due to its high electrophilicity, this compound must be stored away from reactive chemicals.

  • Incompatible Materials:

    • Strong Bases: (e.g., hydroxides, alkoxides) will rapidly degrade the compound.

    • Nucleophiles: (e.g., amines, thiols) will readily react.

    • Strong Oxidizing Agents: As a general precaution for organic compounds.[5]

  • Recommendation: Store apart from foodstuff containers or incompatible materials.[4] Ensure the storage location (e.g., refrigerator, desiccator) is free from potential contaminants.

cluster_degradation Degradation Triggers cluster_mitigation Storage & Handling Protocol compound This compound (Solid, Pure State) Temp High Temperature Temp->compound Moisture Moisture/Humidity Moisture->compound Light UV/Light Exposure Light->compound Contaminants Chemical Incompatibilities (Bases, Nucleophiles) Contaminants->compound Refrigerate Refrigerate (2-8°C) Refrigerate->Temp Inert Inert Atmosphere (N₂/Ar) Inert->Moisture Seal Tightly Sealed Container Seal->Moisture Opaque Opaque/Amber Vial Opaque->Light Isolate Isolate from Incompatibles Isolate->Contaminants

Caption: Key degradation factors and corresponding mitigation strategies.

Recommended Long-Term Storage and Handling Protocol

To ensure maximum shelf-life and purity, the following integrated protocol is recommended.

Optimal Storage Conditions
  • Temperature: Maintain the compound in a dedicated refrigerator at 2-8°C .[2]

  • Atmosphere: For long-term storage, the vial should be backfilled with an inert gas like argon or nitrogen before sealing.

  • Container: Use an amber glass vial with a PTFE-lined cap. The container must be kept tightly closed.[6][7]

  • Location: Store in a dry, cool, and well-ventilated place away from any incompatible materials.[4]

Handling Procedure for Use
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This critical step prevents atmospheric moisture from condensing onto the cold solid, which would introduce water and accelerate hydrolysis.

  • Inert Environment: If possible, handle the compound inside a glovebox or glove bag with a dry atmosphere.

  • Dispensing: Use clean, dry spatulas and weighing vessels. Do not use tools that may react with or catalyze the decomposition of the compound.

  • Resealing: After dispensing the required amount, flush the vial headspace with inert gas before tightly resealing the cap.

  • Return to Storage: Promptly return the container to the recommended refrigerated storage.

Experimental Design for Stability Assessment: A Forced Degradation Protocol

For GxP applications or when developing a new process, it is essential to validate the stability of a reagent lot. A forced degradation study provides empirical data on the compound's lability.

Objective: To identify degradation pathways and quantify the rate of decomposition under accelerated stress conditions (heat, humidity, light, pH).
Methodology:
  • Reference Standard: Prepare a stock solution of high-purity this compound in a non-nucleophilic, dry solvent (e.g., Acetonitrile) and store it at -20°C. This will serve as the T=0 reference.

  • Stress Conditions:

    • Thermal: Incubate solid samples at 40°C and 60°C.

    • Hydrolytic (pH): Prepare solutions in buffered media at pH 2 (e.g., HCl), pH 7 (water), and pH 9 (e.g., borate buffer). Incubate at room temperature and 40°C.

    • Photolytic: Expose a solid sample and a solution (in a quartz tube) to a photostability chamber with a controlled light source (e.g., ICH Q1B option). A dark control sample wrapped in foil must be run in parallel.

  • Time Points: Sample at appropriate intervals (e.g., 0, 24, 48, 72 hours; 1 week; 2 weeks). The frequency should be adjusted based on the observed rate of degradation.

  • Analytical Method: Use a stability-indicating HPLC-UV method.

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient of acetonitrile and water.

    • Detection: UV detector set to a wavelength where the parent compound and potential degradation products absorb.

    • Validation: The method must be able to resolve the parent peak from all degradation product peaks. A photodiode array (PDA) detector is highly recommended to assess peak purity. LC-MS can be used to identify the mass of degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 standard.

    • Identify and quantify major degradation products as a percentage of the total peak area.

    • Plot the degradation profile to determine the kinetics of decomposition under each stress condition.

cluster_stress Forced Degradation Conditions start Prepare Stock Solution (T=0 Reference in ACN) thermal Thermal Stress (Solid, 40/60°C) start->thermal hydrolytic Hydrolytic Stress (Solutions, pH 2, 7, 9) start->hydrolytic photo Photolytic Stress (Solid & Solution, ICH Q1B) start->photo sample Sample at Predetermined Time Points thermal->sample hydrolytic->sample photo->sample analyze Analyze via Stability-Indicating HPLC-UV/PDA Method sample->analyze data Calculate % Remaining Parent Quantify Degradants analyze->data end Determine Degradation Profile & Pathways data->end

Caption: Workflow for a forced degradation stability study.

Conclusion

This compound is a reactive and valuable chemical intermediate whose integrity is paramount for successful research and development outcomes. Its stability is governed by its susceptibility to nucleophilic substitution, a reaction accelerated by elevated temperature, moisture, and chemical contaminants. Adherence to a strict storage protocol—refrigeration (2-8°C) under a dry, inert atmosphere and protected from light —is non-negotiable for preserving its purity. By understanding the chemical principles behind its stability and implementing the robust handling and storage procedures outlined in this guide, researchers can mitigate the risk of degradation, ensure the validity of their experimental results, and handle this potent reagent with the necessary level of safety and control.

References

A Senior Application Scientist's Guide to 2,4-Dibromo-5-fluoro-3-nitropyridine: Commercial Sourcing and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Within this class, polysubstituted pyridines offer a rich platform for intricate molecular engineering. 2,4-Dibromo-5-fluoro-3-nitropyridine (CAS No. 884494-91-1) has emerged as a particularly valuable building block.[1][2][3] Its strategic arrangement of functional groups—two reactive bromine atoms, a modulating fluorine atom, and an electron-withdrawing nitro group—creates a versatile substrate for a variety of synthetic transformations, primarily in the construction of complex active pharmaceutical ingredients (APIs).[4][5]

The presence of fluorine is of particular note. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[6][7] This guide provides an in-depth analysis of the commercial availability of this compound, its key chemical characteristics, representative synthetic applications, and essential safety considerations, empowering research and development teams to effectively source and utilize this potent intermediate.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis. This compound is typically a white to off-white solid.[8] Its key properties, predicted and observed, are summarized below.

PropertyValueReference
CAS Number 884494-91-1[1][2][8]
Molecular Formula C₅HBr₂FN₂O₂[2][3][8]
Molecular Weight 299.88 g/mol [2][3][8]
Boiling Point 244.0 ± 35.0 °C (Predicted)[1][3][8]
Density 2.287 ± 0.06 g/cm³ (Predicted)[1][3][8]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[2][8]
SMILES C1=C(C(=C(C(=N1)Br)--INVALID-LINK--[O-])Br)F[2]

Commercial Availability and Sourcing

This compound is readily available from a range of global chemical suppliers, catering to needs from research-scale quantities (milligrams) to bulk manufacturing. When selecting a supplier, key considerations should include purity verification, availability of a Certificate of Analysis (CoA), and the provider's capability for custom synthesis or scale-up production.[5]

SupplierPurityNotes
ChemScene ≥97%Offers custom synthesis, commercial production, and other specialized services.[2]
ChemicalBook Varies by listingAggregates multiple suppliers, including Capot Chemical, Bide Pharmatech, and others.[1]
ECHEMI (Chongqing Chemdad) Varies by listingTrader with established history, offering various payment and shipping terms.[3]
Reagentia Varies by listingProvides the compound in various pre-packaged quantities (e.g., 100 mg, 250 mg, 1 g, 5 g).[9]
Amadis Chemical Varies by listingA listed supplier for this intermediate.[1]
Cochemical Ltd. Varies by listingA listed supplier for this intermediate.[1]

Note: This table is not exhaustive but represents a selection of suppliers identified from public data. Purity and availability should always be confirmed directly with the chosen vendor.

Synthetic Utility and Reaction Mechanisms

The synthetic power of this compound stems from the differential reactivity of its substituents. The electron-deficient nature of the pyridine ring, amplified by the nitro group, makes it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) reactions. The two bromine atoms serve as excellent leaving groups, allowing for sequential and regioselective displacement.

Furthermore, the bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] This dual reactivity allows for the construction of complex molecular architectures from a single, versatile starting material.

Illustrative Synthetic Workflow: Conceptual Pathway

While specific proprietary syntheses may vary, a general and logical synthetic approach can be conceptualized based on established pyridine chemistry. A plausible route could involve the bromination and nitration of a fluorinated pyridine precursor. The following diagram illustrates a conceptual workflow for such a transformation.

G start Fluorinated Pyridine Precursor step1 Dibromination start->step1  Reagents:  e.g., POBr₃ intermediate1 Dibromo-fluoro-pyridine step1->intermediate1 step2 Nitration (e.g., HNO₃/H₂SO₄) intermediate1->step2 product This compound step2->product

Caption: Conceptual synthesis pathway for this compound.

Experimental Protocol: Representative SₙAr Reaction

The following protocol describes a general procedure for a nucleophilic aromatic substitution reaction using this compound as the substrate. This serves as a foundational method that can be adapted for various nucleophiles.

Objective: To displace one of the bromine atoms with a representative amine nucleophile.

Materials:

  • This compound

  • Primary or Secondary Amine (e.g., morpholine, piperidine) (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.

  • Add the base (DIPEA or K₂CO₃) (2.0 eq) to the mixture and stir.

  • Add the amine nucleophile (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted pyridine derivative.

This self-validating protocol relies on LC-MS monitoring to confirm the consumption of the starting material and the formation of the product, ensuring reaction completion before proceeding to workup and purification.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The structural motif accessible from this compound is highly relevant to the development of kinase inhibitors, a major class of anticancer drugs.[4] The pyridine core can act as a hinge-binding element, while the substituted positions allow for the introduction of moieties that occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.

The following diagram illustrates how this building block can be used in a hypothetical pathway to create a complex, drug-like molecule through sequential cross-coupling and substitution reactions.

G start 2,4-Dibromo-5-fluoro- 3-nitropyridine step1 Suzuki Coupling (Position 4) start->step1  Reagents:  Arylboronic acid,  Pd catalyst, Base intermediate1 4-Aryl-2-bromo- 5-fluoro-3-nitropyridine step1->intermediate1 step2 SₙAr with Amine (Position 2) intermediate1->step2  Reagents:  R₂NH, Base intermediate2 4-Aryl-2-amino- 5-fluoro-3-nitropyridine step2->intermediate2 step3 Nitro Group Reduction intermediate2->step3  Reagents:  e.g., Fe/AcOH  or H₂, Pd/C product Complex Drug-like Scaffold (e.g., Kinase Inhibitor Core) step3->product

Caption: Role as a scaffold in a hypothetical kinase inhibitor synthesis.

Safety and Handling

As with any halogenated and nitrated aromatic compound, appropriate safety precautions are essential. While a specific, comprehensive safety data sheet (SDS) for this exact compound was not found in the initial search, data for structurally related compounds provide guidance.[10][11]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid formation of dust and aerosols.[3]

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[3][8]

Always consult the supplier-provided Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a commercially accessible and synthetically powerful intermediate. Its well-defined structure provides chemists with multiple reactive sites that can be addressed with high selectivity through common and robust reactions like SₙAr and palladium-catalyzed cross-couplings. This versatility makes it an invaluable tool in the synthesis of complex molecules, particularly in the pursuit of novel therapeutics in oncology and anti-infective research. A clear understanding of its properties, availability, and reactivity empowers researchers to strategically incorporate this building block into their synthetic programs, accelerating the drug discovery and development process.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2,4-Dibromo-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of 2,4-dibromo-5-fluoro-3-nitropyridine. This versatile substrate is a valuable building block in medicinal chemistry, and understanding the regioselectivity of its functionalization is critical for the synthesis of novel molecular entities. These application notes detail the underlying principles, offer field-proven insights into experimental design, and provide robust, step-by-step protocols for achieving selective C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formation.

Introduction: The Significance of Functionalized Nitropyridines

The pyridine scaffold is a "privileged structural motif" in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing this core.[1] Nitropyridines, in particular, serve as versatile precursors for a wide array of biologically active compounds, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1] The electron-withdrawing nature of the nitro group activates the pyridine ring, facilitating various chemical transformations. The strategic placement of halogens, such as in this compound, offers multiple handles for diversification through powerful synthetic methods like palladium-catalyzed cross-coupling reactions.[2][3] Mastering the selective functionalization of this substrate is therefore a key capability in modern medicinal chemistry.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2][4] The general mechanism proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halide bond of the substrate (our dibromonitropyridine), forming a palladium(II) intermediate.[2][3][4]

  • Transmetalation (for Suzuki Coupling) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

    • In the Suzuki-Miyaura reaction, an organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, a process often facilitated by a base.[2][4][5]

    • In the Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[6][7][8]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled, forming the final product and regenerating the active palladium(0) catalyst to continue the cycle.[2][3][4]

The choice of palladium precursor, ligand, base, and solvent are all critical parameters that influence the efficiency and outcome of this cycle.

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X OxAdd->PdII Transmetalation Transmetalation (R-B(OR)2) PdII->Transmetalation R-B(OR)2 Base PdII_R Ar-Pd(II)-R Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Generalized Palladium Catalytic Cycle for Suzuki Coupling.

The Regioselectivity Challenge: C2 vs. C4 Reactivity

In dihalogenated N-heteroarenes like 2,4-dibromopyridine, the halide positioned alpha (C2) to the nitrogen atom is typically more reactive towards palladium-catalyzed cross-coupling.[9] This is attributed to the electronic polarization of the C-N bond, which renders the C2 position more electrophilic and susceptible to oxidative addition by the Pd(0) catalyst.[9] The presence of the electron-withdrawing nitro group at C3 and the fluoro group at C5 further modulates the electronic landscape of the pyridine ring, generally enhancing the reactivity of both C-Br bonds.

However, "unconventional" C4 selectivity can be achieved by manipulating the reaction conditions.[9] Factors that can influence the site of reaction include:

  • Ligand Sterics: Very bulky ligands can favor coupling at the less sterically hindered C4 position.[9]

  • Catalyst Speciation: The ratio of phosphine ligand to the palladium precursor can alter the active catalytic species, thereby influencing regioselectivity. For instance, lower PPh₃:Pd ratios have been shown to favor C4 coupling in 2,4-dibromopyridine.[9]

  • Substrate Control: The nature of the incoming coupling partner can also play a role in directing the reaction to a specific site.

Regioselectivity Control Substrate This compound C2-Br (α to N) C4-Br Factors {Reaction Conditions | Ligand Sterics | Catalyst Ratio | Coupling Partner} Substrate->Factors C2_Coupling Conventional C2 Coupling C4_Coupling Unconventional C4 Coupling Factors->C2_Coupling Less Hindered Ligands Higher Ligand:Pd Ratio Factors->C4_Coupling Bulky Ligands Lower Ligand:Pd Ratio

Caption: Factors influencing regioselectivity in 2,4-dibromopyridine systems.

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Aryl halides that are solids should be added with the other solid reagents at the beginning of the reaction setup.[10]

Protocol 4.1: Selective Suzuki-Miyaura Coupling at the C2 Position

This protocol is designed to favor the conventional C2-arylation, yielding a 4-bromo-2-aryl-5-fluoro-3-nitropyridine derivative, a valuable intermediate for further functionalization.

Reaction Scheme: (Image of the Suzuki-Miyaura reaction at the C2 position of this compound)

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (3.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with nitrogen three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-2-aryl-5-fluoro-3-nitropyridine.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / PPh₃A common and effective catalyst system for Suzuki couplings. The PPh₃:Pd ratio is kept high (4:1) to favor C2 selectivity.[9]
Base K₂CO₃A moderately strong base sufficient to facilitate the transmetalation step of the Suzuki cycle.[11]
Solvent Dioxane/WaterA polar aprotic solvent mixture that effectively solubilizes both organic and inorganic reagents. Water is often crucial for the transmetalation step.
Temperature 80 °CProvides sufficient thermal energy to drive the reaction at a reasonable rate without promoting significant side reactions.
Protocol 4.2: Selective Buchwald-Hartwig Amination at the C2 Position

This protocol outlines the C-N bond formation, preferentially at the more reactive C2 position, using a secondary amine as the coupling partner.

Reaction Scheme: (Image of the Buchwald-Hartwig amination at the C2 position of this compound)

Materials:

  • This compound

  • Secondary amine (e.g., morpholine) (1.2 equivalents)

  • Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • In a glovebox or under a nitrogen atmosphere, charge an oven-dried reaction tube with Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add the this compound (1.0 mmol).

  • Seal the tube with a PTFE septum cap.

  • Outside the glovebox, add anhydrous toluene (5 mL) and the secondary amine (1.2 mmol) via syringe.

  • Heat the rapidly stirring reaction mixture in an oil bath at 100 °C for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the target 2-amino-4-bromo-5-fluoro-3-nitropyridine.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / XPhosXPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for C-N cross-coupling, promoting efficient oxidative addition and reductive elimination.[12][13]
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine (or its palladium complex) to facilitate the catalytic cycle.[14]
Solvent TolueneAn anhydrous, non-polar solvent suitable for Buchwald-Hartwig aminations, especially at elevated temperatures.
Temperature 100 °CA common temperature for Buchwald-Hartwig reactions, ensuring a sufficient reaction rate.

Troubleshooting and Field Insights

  • Low Yield:

    • Cause: Inactive catalyst, insufficient exclusion of air/moisture, or impure reagents.

    • Solution: Ensure all glassware is rigorously dried. Use freshly opened, high-purity solvents and reagents. Consider using a more active palladium precatalyst. For Buchwald-Hartwig reactions, the quality of the base is critical; use freshly opened NaOtBu.

  • Poor Regioselectivity / Formation of Di-substituted Product:

    • Cause: Reaction conditions (e.g., temperature, time) are too harsh, or the stoichiometry of the coupling partner is too high.

    • Solution: Reduce the reaction temperature and carefully monitor the reaction to stop it once the mono-substituted product is maximized. Use a slight excess (1.05-1.1 eq) of the boronic acid or amine to minimize diarylation or di-amination. For Suzuki reactions, increasing the ligand-to-palladium ratio can sometimes enhance C2 selectivity.[9]

  • Protodebromination (Loss of Bromine):

    • Cause: Presence of water and base can lead to the replacement of bromine with hydrogen. In Suzuki reactions, this can also arise from the decomposition of the boronic acid.

    • Solution: Use high-quality, anhydrous solvents and reagents. For Suzuki reactions, using boronate esters (e.g., pinacol esters) instead of boronic acids can sometimes mitigate this side reaction.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of highly functionalized pyridine derivatives. By carefully selecting the catalyst system, base, and reaction conditions, chemists can achieve high regioselectivity, preferentially functionalizing the C2 position. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this versatile building block in their synthetic campaigns, ultimately accelerating the discovery and development of new chemical entities.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,4-Dibromo-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridines are fundamental heterocyclic scaffolds prevalent in pharmaceuticals, agrochemicals, and materials science.[1] The functionalization of the pyridine ring is a cornerstone of synthetic chemistry, and nucleophilic aromatic substitution (SNAr) represents a powerful strategy for introducing a diverse array of substituents.[2][3] The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, facilitates attack by nucleophiles, particularly when the ring is further activated by electron-withdrawing groups (EWGs).[4][5] This guide provides a detailed exploration of SNAr reactions on the highly activated substrate, 2,4-dibromo-5-fluoro-3-nitropyridine, offering insights into its reactivity, regioselectivity, and practical application in synthetic workflows.

This compound is a versatile building block, featuring three distinct halogen leaving groups and a potent nitro-activating group.[6][7] The strategic placement of these substituents creates a fascinating case study in regioselectivity, governed by the principles of the SNAr mechanism. Understanding the factors that dictate the site of nucleophilic attack is paramount for researchers aiming to leverage this substrate for targeted synthesis.

Mechanistic Principles of SNAr on Activated Pyridines

The SNAr reaction on activated aromatic and heteroaromatic systems proceeds via a two-step addition-elimination mechanism.[8][9]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10] The aromaticity of the ring is temporarily disrupted in this step, which is typically the rate-determining step of the reaction.[8][11]

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of a leaving group, typically a halide ion.[8]

The stability of the Meisenheimer complex is a critical determinant of the reaction rate and regioselectivity. Electron-withdrawing groups, such as the nitro group (-NO2), positioned ortho or para to the site of nucleophilic attack, effectively stabilize the negative charge of the intermediate through resonance delocalization.[12][13] In the context of pyridine, the ring nitrogen also participates in this charge delocalization, further enhancing the stability of the Meisenheimer complex when the attack occurs at the C2 (ortho) or C4 (para) positions.[4][5]

The Unique Case of this compound

In this compound, the nitro group at the C3 position activates the adjacent C2 and C4 positions for nucleophilic attack. The relative reactivity of the leaving groups in SNAr reactions generally follows the order F > Cl ≈ Br > I, which is inverse to the trend observed in SN2 reactions.[10][12] This is because the rate-determining step is the nucleophilic attack, and the high electronegativity of fluorine enhances the electrophilicity of the attached carbon, accelerating the formation of the Meisenheimer complex.[10]

However, the regioselectivity of nucleophilic attack on this substrate is a nuanced interplay of electronic factors. The stability of the resulting Meisenheimer complex is the primary directing factor.

dot

Caption: Regioselectivity in SNAr of this compound.

Attack at the C4 position is generally favored due to the superior stabilization of the Meisenheimer intermediate. When the nucleophile attacks C4, the negative charge can be delocalized onto both the pyridine nitrogen and, more significantly, the oxygen atoms of the para-nitro group.[14] This extensive resonance stabilization results in a lower energy intermediate and a faster reaction rate. Conversely, attack at the C2 position allows for charge delocalization onto the pyridine nitrogen, but the stabilizing effect of the meta-nitro group is less pronounced.[14]

Experimental Protocols

The following protocols provide a general framework for conducting nucleophilic aromatic substitution reactions on this compound. It is crucial to adapt these procedures based on the specific nucleophile, solvent, and desired scale of the reaction.

General Protocol for SNAr with Amine Nucleophiles

This protocol outlines the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN))

  • Base (e.g., K2CO3, Et3N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the substrate in the chosen anhydrous polar aprotic solvent.

  • Add the base (1.5 - 2.0 eq) to the solution.

  • In a separate flask, dissolve the amine nucleophile (1.1 - 1.5 eq) in the same solvent.

  • Slowly add the amine solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C, depending on the nucleophile's reactivity).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for SNAr with Thiol Nucleophiles

This protocol describes the reaction with a thiol, which often requires a base to generate the more nucleophilic thiolate.

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Strong base (e.g., NaH, K2CO3)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the thiol nucleophile (1.1 - 1.5 eq) and dissolve it in the chosen anhydrous polar aprotic solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (1.1 - 1.5 eq) portion-wise to generate the thiolate. Stir for 15-30 minutes at 0 °C.

  • In a separate flask, dissolve this compound (1.0 eq) in the same solvent.

  • Slowly add the substrate solution to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction by carefully adding saturated aqueous NH4Cl solution.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

dot

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Substrate & Reagents Mixing Combine Reactants Reactants->Mixing Solvent Anhydrous Solvent Solvent->Mixing Inert Inert Atmosphere Inert->Mixing Stirring Stir & Heat (if needed) Mixing->Stirring Monitoring Monitor (TLC/LC-MS) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for SNAr reactions.

Data Interpretation and Characterization

The successful synthesis and regiochemical outcome of the SNAr reaction must be confirmed through rigorous analytical techniques.

Analytical Technique Purpose Expected Observations for C4-Substitution
1H NMR Structural elucidation and determination of regiochemistry.The proton at C6 will typically appear as a doublet, coupled to the fluorine at C5. The chemical shift will be influenced by the newly introduced substituent at C4.
13C NMR Confirmation of the carbon skeleton and substitution pattern.The carbon at C4 will show a significant change in chemical shift, and the signals for the remaining carbons will also be affected by the new substituent.
19F NMR Direct observation of the fluorine atom.A single resonance is expected, with coupling to the adjacent proton at C6.
Mass Spectrometry (MS) Determination of the molecular weight of the product.The molecular ion peak should correspond to the expected mass of the mono-substituted product.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic peaks for the nitro group (around 1530 and 1350 cm-1) and the newly introduced functional group should be present.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Reaction Insufficiently reactive nucleophile.Increase reaction temperature. Consider using a stronger base to generate a more potent nucleophile (e.g., for thiols or alcohols).
Inadequate solvent polarity.Switch to a more polar aprotic solvent like DMSO to better solvate the Meisenheimer complex.
Formation of Multiple Products Lack of regioselectivity.Lower the reaction temperature to favor the kinetically preferred C4-substitution. Re-evaluate the electronic properties of the nucleophile.
Di-substitution.Use a stoichiometric amount of the nucleophile (closer to 1.0 eq). Add the nucleophile slowly to the reaction mixture.
Decomposition of Starting Material Reaction temperature is too high.Reduce the reaction temperature.
Presence of water.Ensure all glassware is flame-dried and use anhydrous solvents.

Conclusion

This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution. The predictable regioselectivity, primarily favoring substitution at the C4 position, makes it a valuable tool for the synthesis of complex, functionalized pyridines. By understanding the underlying mechanistic principles and carefully controlling reaction conditions, researchers can effectively utilize this building block to access a wide range of novel chemical entities for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4-Dibromo-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the utilization of 2,4-dibromo-5-fluoro-3-nitropyridine as a versatile starting material in the synthesis of novel kinase inhibitors. The strategic arrangement of two bromine atoms, a fluorine atom, and a nitro group on the pyridine core offers a rich platform for selective chemical modifications, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We present detailed, step-by-step protocols for the synthesis of a pyridopyrimidine scaffold, a common core in many clinically relevant kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical library with potent and selective kinase inhibitors.

Introduction: The Strategic Advantage of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The subject of this guide, this compound (CAS 884494-91-1), is a highly functionalized pyridine derivative that serves as an exceptional building block for complex heterocyclic compounds.[2][3]

The key to its utility lies in the electronic nature of the substituted pyridine ring. The strongly electron-withdrawing nitro group, combined with the electronegativity of the fluorine and bromine atoms, renders the pyridine ring electron-deficient and thus highly susceptible to nucleophilic attack. This activation facilitates sequential and regioselective displacement of the halogen atoms, allowing for the controlled introduction of various functionalities.

The presence of two bromine atoms at positions 2 and 4 provides differential reactivity, enabling selective substitution or participation in cross-coupling reactions such as the Suzuki-Miyaura coupling.[4][5] The fluorine atom can enhance metabolic stability and binding affinity of the final compound through favorable electronic interactions.[6][7][8]

This application note will focus on a two-step synthetic sequence to construct a pyridopyrimidine core, a key pharmacophore in a multitude of kinase inhibitors targeting enzymes such as EGFR, CDK, and PI3K/mTOR.[9][10]

Synthetic Strategy: From Pyridine to a Pyridopyrimidine Kinase Inhibitor Scaffold

Our proposed synthetic route involves a sequential nucleophilic aromatic substitution followed by an intramolecular cyclization. This strategy is designed to be robust and adaptable, allowing for the generation of a diverse library of compounds by varying the initial nucleophile.

The general workflow is as follows:

G A 2,4-Dibromo-5-fluoro- 3-nitropyridine B Step 1: Regioselective SNAr with a Nucleophile (e.g., Amine) A->B R-NH2, Base C Intermediate: 4-Amino-2-bromo-5-fluoro- 3-nitropyridine Derivative B->C D Step 2: Reductive Cyclization C->D Reduction (e.g., Fe/AcOH) + Formamide E Final Scaffold: Pyrido[2,3-d]pyrimidine Derivative D->E G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Pyridopyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTOR

References

Application Notes and Protocols: Regioselective Functionalization of the C4-Position of 2,4-Dibromo-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, featuring prominently in a vast array of FDA-approved drugs and advanced organic materials.[1] Among the myriad of substituted pyridines, 2,4-dibromo-5-fluoro-3-nitropyridine stands out as a highly versatile synthetic intermediate. Its unique substitution pattern, characterized by two distinct bromine atoms and strong electron-withdrawing nitro and fluoro groups, allows for selective functionalization, paving the way for the construction of complex molecular architectures.

The selective functionalization of pyridines, particularly at positions remote from the nitrogen atom like C4, presents a significant synthetic challenge.[1][2][3] The inherent electronic properties of the pyridine ring often direct reactions to the C2 and C6 positions. However, the specific electronic environment of this compound, heavily influenced by the nitro group, makes the C4 position susceptible to nucleophilic attack and cross-coupling reactions. This guide provides a detailed exploration of the principles and protocols for the regioselective functionalization of the C4-position of this valuable building block.

The Chemical Landscape of this compound

The reactivity of this compound is governed by the interplay of its substituents. The potent electron-withdrawing nitro group at C3 significantly acidifies the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the positions para (C6) and ortho (C2 and C4) to the nitro group. The bromine atoms at C2 and C4 serve as excellent leaving groups in both SNAr and palladium-catalyzed cross-coupling reactions.

Critically, the bromine at the C4 position is generally more reactive towards nucleophiles and in oxidative addition to palladium(0) catalysts than the bromine at the C2 position. This enhanced reactivity is attributed to the combined electron-withdrawing effects of the adjacent nitro group and the nitrogen atom of the pyridine ring, which create a more electron-deficient carbon center at C4. This inherent difference in reactivity is the cornerstone of achieving selective C4-functionalization.

I. Selective C4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for introducing a wide range of functionalities onto aromatic and heteroaromatic rings.[4][5] In the case of this compound, the strong activation provided by the nitro group facilitates SNAr reactions under relatively mild conditions. The regioselectivity of these reactions is a key consideration, and careful control of reaction parameters can favor substitution at the C4 position.

Mechanistic Rationale for C4 Selectivity

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[4][6] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[4][7] Regardless of the precise mechanism, the formation of the initial adduct or transition state is the selectivity-determining step. For this compound, nucleophilic attack at C4 is favored due to the stabilization of the resulting negatively charged intermediate by both the adjacent nitro group and the ring nitrogen.

Protocol 1: C4-Amination with Primary and Secondary Amines

This protocol details the selective displacement of the C4-bromo substituent with a generic amine nucleophile.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve this compound and amine in an appropriate solvent (e.g., DMF, DMSO). add_base Add a non-nucleophilic base (e.g., DIPEA, K2CO3). prep_reagents->add_base heat_stir Heat the reaction mixture with stirring (e.g., 60-80 °C). add_base->heat_stir monitor Monitor reaction progress by TLC or LC-MS. heat_stir->monitor quench Cool to room temperature and quench with water. monitor->quench extract Extract with an organic solvent (e.g., EtOAc). quench->extract purify Purify by column chromatography. extract->purify

Caption: Workflow for C4-Amination via SNAr.

Step-by-Step Methodology
  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile and Base: Add the desired primary or secondary amine (1.1-1.5 equiv.) to the solution. Follow this with the addition of a non-nucleophilic base (2.0-3.0 equiv.), such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to scavenge the HBr generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract the product with an appropriate organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired C4-aminated product.

ParameterConditionRationale
Solvent DMF, DMSOHigh polarity aids in dissolving the reactants and stabilizing the charged intermediate.
Base DIPEA, K₂CO₃A non-nucleophilic base is crucial to prevent competition with the amine nucleophile.
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
Equivalents of Amine 1.1-1.5A slight excess of the amine ensures complete consumption of the starting material.

II. Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C2 and C4 bromine atoms in this compound allows for selective cross-coupling at the C4 position.

Mechanistic Considerations for Selectivity

The selectivity in palladium-catalyzed cross-coupling reactions is primarily determined by the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[8] For this compound, oxidative addition is kinetically favored at the more electron-deficient C4 position. By carefully selecting the catalyst, ligand, base, and reaction temperature, this kinetic preference can be exploited to achieve high regioselectivity.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for forming C(sp²)-C(sp²) bonds.[9] This protocol describes the selective coupling of an aryl or heteroaryl boronic acid at the C4-position.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine this compound, boronic acid, Pd catalyst, and ligand in a solvent. add_base Add an aqueous solution of a base (e.g., K2CO3, Cs2CO3). prep_reagents->add_base degas Degas the mixture (e.g., by sparging with argon). add_base->degas heat_stir Heat the reaction mixture under an inert atmosphere (e.g., 80-100 °C). degas->heat_stir monitor Monitor reaction progress by TLC or LC-MS. heat_stir->monitor quench Cool to room temperature and add water. monitor->quench extract Extract with an organic solvent (e.g., EtOAc). quench->extract purify Purify by column chromatography. extract->purify

Caption: Workflow for C4-Suzuki-Miyaura Coupling.

Step-by-Step Methodology
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ and a suitable phosphine ligand (e.g., XPhos, SPhos), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Solvent Addition and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water. Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

ParameterConditionRationale
Catalyst/Ligand Pd(PPh₃)₄, Pd₂(dba)₃/XPhosBulky electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃Essential for the transmetalation step of the catalytic cycle.
Solvent Dioxane/Water, Toluene/WaterThe aqueous phase is necessary to dissolve the inorganic base.
Temperature 80-100 °CPromotes the catalytic cycle while maintaining selectivity.
Protocol 3: Sonogashira Coupling for C-C Alkyne Installation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11]

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine this compound, Pd catalyst, Cu(I) co-catalyst, and ligand in a solvent. add_alkyne_base Add terminal alkyne and an amine base (e.g., Et3N, DIPEA). prep_reagents->add_alkyne_base degas Degas the mixture. add_alkyne_base->degas stir Stir at room temperature to moderate heat under an inert atmosphere. degas->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor filter_concentrate Filter through Celite and concentrate. monitor->filter_concentrate purify Purify by column chromatography. filter_concentrate->purify

Caption: Workflow for C4-Sonogashira Coupling.

Step-by-Step Methodology
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), a copper(I) co-catalyst like CuI (1-3 mol%), and a phosphine ligand if necessary.

  • Solvent and Reagent Addition: Add a suitable solvent, typically a polar aprotic solvent like DMF or an amine solvent like triethylamine. Add the terminal alkyne (1.1-1.5 equiv.) and an amine base (e.g., triethylamine, diisopropylamine) which also acts as a solvent in some cases.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid.

  • Monitoring and Work-up: Monitor by TLC. Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst System Pd(PPh₃)₂Cl₂ / CuIThe combination of palladium and copper is standard for Sonogashira couplings.[10]
Base Et₃N, DIPEAActs as both a base and often as a solvent.
Temperature Room Temperature to 60 °CMilder conditions are often sufficient, which helps maintain regioselectivity.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12][13] It offers a complementary approach to SNAr for the C4-amination of this compound, particularly for less nucleophilic amines.

Mechanistic Overview

The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[12]

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine this compound, amine, Pd precatalyst, ligand, and a strong base in a solvent. degas Degas the mixture. prep_reagents->degas heat_stir Heat the reaction mixture under an inert atmosphere (e.g., 80-110 °C). degas->heat_stir monitor Monitor reaction progress by TLC or LC-MS. heat_stir->monitor filter_concentrate Cool, filter through Celite, and concentrate. monitor->filter_concentrate purify Purify by column chromatography. filter_concentrate->purify

Caption: Workflow for C4-Buchwald-Hartwig Amination.

Step-by-Step Methodology
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the amine (1.2-2.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. After completion, cool the mixture, dilute with an organic solvent, and filter through Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / BINAP, XantphosBidentate phosphine ligands are often effective in preventing catalyst deactivation.[12]
Base NaOt-Bu, K₃PO₄A strong base is required to deprotonate the amine in the catalytic cycle.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is sensitive to oxygen.

Conclusion

The selective functionalization of the C4-position of this compound is a highly achievable and valuable synthetic transformation. By leveraging the inherent electronic properties of the substrate, researchers can employ a range of methodologies, from classical nucleophilic aromatic substitution to modern palladium-catalyzed cross-coupling reactions. The choice of method will depend on the desired functionality to be installed. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully utilize this versatile building block in their synthetic endeavors. Careful attention to reaction conditions, particularly temperature, catalyst/ligand selection, and the choice of base and solvent, is paramount to achieving high regioselectivity and yield.

References

Application Note: A Scalable Synthesis of 2,4-Dibromo-5-fluoro-3-nitropyridine and Its Derivatives for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the scale-up synthesis of 2,4-Dibromo-5-fluoro-3-nitropyridine, a key intermediate in the development of novel pharmaceuticals. The synthesis, purification, and analysis of this and related derivatives are critical for researchers, medicinal chemists, and process development scientists. This guide outlines a robust and scalable synthetic route, emphasizing safety, efficiency, and high purity of the final product. The protocols described herein are designed to be self-validating, with in-process controls and analytical methods to ensure batch-to-batch consistency.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold present in a wide array of approved drugs and clinical candidates. The introduction of halogen and nitro functionalities, as seen in this compound, provides a versatile platform for further chemical elaboration. The electron-deficient nature of the pyridine ring, enhanced by the strongly electron-withdrawing nitro group, makes this compound highly reactive towards nucleophilic substitution, allowing for the introduction of diverse functional groups.[1] This reactivity is crucial for the construction of complex molecular architectures required for potent and selective drug candidates.

This application note will detail a scalable synthetic approach to this compound, starting from commercially available 2,4-dibromo-5-fluoropyridine. The subsequent nitration reaction is a critical step, and the conditions have been optimized for both high yield and purity on a larger scale.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through the direct nitration of 2,4-dibromo-5-fluoropyridine. This approach is advantageous for its atom economy and straightforward execution. The overall workflow is depicted below.

Synthesis_Workflow A Starting Material: 2,4-Dibromo-5-fluoropyridine B Nitration (HNO₃/H₂SO₄) A->B C Crude Product: This compound B->C F In-Process Control (TLC/HPLC) B->F Reaction Monitoring D Purification (Recrystallization) C->D E Final Product: High-Purity this compound D->E G Quality Analysis (HPLC, NMR, MS) D->G Purity Assessment

Caption: High-level workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

This protocol is designed for a scale-up synthesis, with quantities provided for a representative batch size. Appropriate adjustments to equipment and reagent handling should be made based on the desired scale.

Materials and Equipment
Reagent/MaterialGradeSupplier
2,4-Dibromo-5-fluoropyridine≥97%Commercially Available
Fuming Nitric Acid (90%)ReagentSigma-Aldrich or equivalent
Concentrated Sulfuric Acid (98%)ReagentFisher Scientific or equivalent
Dichloromethane (DCM)HPLC GradeCommercially Available
Ethyl Acetate (EtOAc)HPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)ReagentCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentCommercially Available

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling circulator

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Step 1: Nitration of 2,4-Dibromo-5-fluoropyridine

  • Reactor Setup: In a clean and dry 1 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and a pressure-equalizing dropping funnel, add concentrated sulfuric acid (200 mL).

  • Cooling: Cool the sulfuric acid to 0-5 °C using a circulating chiller.

  • Addition of Starting Material: Slowly add 2,4-dibromo-5-fluoropyridine (50 g, 0.196 mol) to the cooled sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (20 mL, 0.47 mol) to concentrated sulfuric acid (40 mL) while cooling in an ice bath.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture to the reactor via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature of the reaction mixture between 0-5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

Step 2: Work-up and Isolation of Crude Product

  • Quenching: Carefully pour the reaction mixture onto crushed ice (500 g) with stirring in a large beaker. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 200 mL).

  • Washing: Combine the organic layers and wash sequentially with water (200 mL), a saturated aqueous solution of sodium bicarbonate (2 x 200 mL) to neutralize any remaining acid, and finally with brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.

Purification Protocol

Recrystallization:

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexanes.

  • Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. If any insoluble impurities are present, perform a hot filtration.

  • Crystallization: Slowly add hexanes to the hot solution until turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.

In-Process Controls and Quality Analysis

Consistent product quality is paramount in pharmaceutical development. The following analytical methods are recommended for monitoring the reaction and ensuring the purity of the final product.

AnalysisMethodPurpose
In-Process Control TLCTo monitor the consumption of starting material and the formation of the product during the reaction.
HPLCFor a more quantitative assessment of reaction progress and to detect the formation of by-products.
Final Product Quality HPLCTo determine the purity of the final product. A typical method would use a C18 column with a water/acetonitrile gradient.
¹H and ¹⁹F NMRTo confirm the structure of the final product.
Mass SpectrometryTo confirm the molecular weight of the product.

Safety Precautions

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Nitrating Mixture: The mixture of nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Quenching: The addition of the reaction mixture to ice is highly exothermic and can cause splashing. Perform this step slowly and with adequate cooling.

  • Nitropyridine Derivatives: Nitropyridine compounds are potentially toxic and may cause skin and eye irritation.[2][3][4][5] Avoid inhalation and skin contact.

  • General Handling: All manipulations should be carried out in a well-ventilated fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.

Discussion of Key Experimental Choices

The choice of a fuming nitric acid and concentrated sulfuric acid mixture as the nitrating agent is crucial for the successful nitration of the deactivated pyridine ring. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The temperature control during the addition of the nitrating agent is critical to minimize the formation of by-products. Maintaining a low temperature (0-5 °C) enhances the regioselectivity of the nitration at the 3-position.

The purification by recrystallization is a scalable and cost-effective method to achieve high purity of the final product, which is essential for its use in subsequent synthetic steps in a drug development program.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed procedures for synthesis, purification, and analysis, researchers and drug development professionals can consistently produce high-quality material for their research and development needs. The emphasis on safety and in-process controls ensures a robust and reliable synthetic process.

References

Application Notes and Protocols for the Synthesis of Aminopyridines using 2,4-Dibromo-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Aminopyridines

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their importance stems from their ability to act as bioisosteres of other aromatic systems and their capacity for engaging in specific hydrogen bonding interactions with biological targets. The precise placement of various functional groups on the pyridine ring is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. 2,4-Dibromo-5-fluoro-3-nitropyridine has emerged as a highly valuable and versatile starting material for the synthesis of complex aminopyridines. Its unique arrangement of substituents—a strongly activating nitro group and three distinct halogen atoms—allows for a series of regioselective nucleophilic aromatic substitution (SNAr) reactions, providing a robust platform for the generation of diverse molecular architectures.

These application notes provide a comprehensive guide to the synthesis of aminopyridines from this compound. We will delve into the underlying mechanistic principles that govern the regioselectivity of these reactions and provide detailed, field-proven protocols for the synthesis of a range of aminopyridine derivatives.

Mechanistic Insights: Understanding Regioselectivity in the Amination of this compound

The synthetic utility of this compound is rooted in the principles of nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and, more significantly, the potent electron-withdrawing nitro group at the C3 position, dramatically lower the electron density of the aromatic ring, making it susceptible to attack by nucleophiles such as amines.[1][2]

The reaction proceeds via a two-step addition-elimination mechanism. The initial, rate-determining step is the attack of the amine nucleophile on an electron-deficient carbon atom bearing a halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the pyridine ring is then restored in the second, faster step by the expulsion of a halide ion.

The key to the synthetic utility of this reagent lies in the predictable regioselectivity of the substitution. The 3-nitro group strongly activates the positions ortho (C2 and C4) and para (C6) to it for nucleophilic attack. Since C2 and C4 are substituted with bromine atoms, these are the most probable sites for the initial amination reaction.

Workflow Start This compound + Amine (R¹R²NH) + Base Reaction Reaction in appropriate solvent (e.g., ACN, DMF, Toluene) Monitor by TLC Start->Reaction Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup Drying Drying of Organic Layer (e.g., Na₂SO₄, MgSO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Flash Column Chromatography) Concentration->Purification Product Pure Aminopyridine Product Purification->Product

References

Application Notes & Protocols: Regioselective Buchwald-Hartwig Amination of 2,4-Dibromo-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of the Buchwald-Hartwig amination for the regioselective functionalization of 2,4-Dibromo-5-fluoro-3-nitropyridine. This polyfunctionalized pyridine is a valuable scaffold in medicinal chemistry, and its selective amination provides a critical pathway to novel pharmaceutical intermediates. We delve into the mechanistic rationale governing the reaction's chemoselectivity, provide a robust and validated experimental protocol, and offer expert insights into optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced cross-coupling methodologies for the synthesis of complex nitrogen-containing heterocycles.

Introduction: The Strategic Value of Aminonitropyridines

The 2-aminopyridine motif is a cornerstone in modern drug discovery, serving as a key pharmacophore in a multitude of therapeutic agents.[1][2] Its prevalence stems from its ability to form critical hydrogen bonds with biological targets and its synthetic versatility for building more complex molecular architectures.[3][4] The target substrate, this compound, is a particularly valuable starting material. The strategic placement of fluorine can enhance metabolic stability and binding affinity, while the nitro group and dual bromine atoms offer orthogonal handles for sequential, site-selective cross-coupling reactions.[5][6][7]

The Buchwald-Hartwig amination stands as a premier method for constructing C–N bonds, offering broad substrate scope and functional group tolerance where classical methods like nucleophilic aromatic substitution (SNAr) often fail.[8][9] However, applying this reaction to a polyhalogenated substrate introduces a significant challenge: regioselectivity . This guide will illuminate the principles that govern this selectivity and provide a clear protocol to achieve the desired mono-amination product with high fidelity.

The Chemoselectivity Challenge: C4 vs. C2 Reactivity

The core scientific challenge in the amination of this compound is controlling which C–Br bond reacts. The pyridine ring is rendered highly electron-deficient by the cumulative electron-withdrawing effects of the ring nitrogen, the C3-nitro group, and the C5-fluoro group. This electronic state profoundly influences the reactivity of the C2 and C4 positions.

Key Factors Governing Regioselectivity:

  • Electronic Activation: In π-deficient systems like pyridine, the C2 and C4 positions are electronically activated towards oxidative addition of the palladium catalyst.[10]

  • Influence of Substituents:

    • Ring Nitrogen: Exerts a strong activating effect at the para position (C4).

    • Nitro Group (C3): The powerful electron-withdrawing nitro group strongly activates the adjacent C2 and C4 positions for oxidative addition. Its influence is generally more pronounced at the ortho C4 position.

    • Fluoro Group (C5): The inductive effect of the fluorine atom further deactivates the ring, with a more localized effect on the adjacent C4 position.

Considering these factors, the C4-Br bond is significantly more activated and is the preferred site for the initial oxidative addition of the Pd(0) catalyst. This selective activation allows for a highly regioselective mono-amination at the C4 position, leaving the C2-Br bond intact for subsequent, orthogonal transformations.

Figure 1. Dominant electronic factors favoring C4 amination.

The Catalytic Engine: Mechanism of the Buchwald-Hartwig Amination

Understanding the catalytic cycle is crucial for troubleshooting and optimization. The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[8][9][11]

  • Oxidative Addition: The active L-Pd(0) catalyst (where L is the phosphine ligand) undergoes oxidative addition into the most electronically activated C-Br bond (C4), forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step. The C-N bond is formed as the desired 4-amino-2-bromo-5-fluoro-3-nitropyridine product is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst.[12]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) pd_complex Oxidative Addition Intermediate (Pd-II) pd0->pd_complex + Ar-Br (C4) - L amido_complex Palladium-Amido Complex (Pd-II) pd_complex->amido_complex + Amine (R₂NH) + Base - Base-H⁺ - Br⁻ amido_complex->pd0 product 4-Aminopyridine Product amido_complex->product Reductive Elimination catalyst_regen_pos catalyst_regen Catalyst Regeneration

Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the C4-selective amination of this compound with a representative secondary amine (e.g., morpholine).

Materials & Reagents
ReagentCAS No.Supplier RecommendationPurityNotes
This compound1016213-93-6Commercial Vendor>97%Store under inert gas, protected from light.
Morpholine110-91-8Commercial Vendor>99%Use freshly distilled or from a recently opened bottle.
tBuXPhos Pd G3 Palladacycle1445085-87-9Commercial Vendor-A robust, air-stable precatalyst.
Sodium tert-butoxide (NaOtBu)865-48-5Commercial Vendor>98%Highly hygroscopic; handle in a glovebox.
Anhydrous Toluene108-88-3Commercial Vendor>99.8%Use from a solvent purification system or sealed bottle.
Diethyl Ether, Ethyl Acetate, HexanesVariousCommercial VendorHPLCFor work-up and chromatography.
Celite® / Diatomaceous Earth61790-53-2Commercial Vendor-For filtration.

Step-by-Step Methodology

G prep 1. Preparation (Inert Atmosphere) reagents 2. Reagent Addition (Glovebox) prep->reagents Oven-dried flask reaction 3. Reaction (Heating & Stirring) reagents->reaction Seal & remove from glovebox monitor 4. Monitoring (TLC / LC-MS) reaction->monitor Aliquot sampling workup 5. Work-up (Quench & Extract) monitor->workup Upon completion purify 6. Purification (Chromatography) workup->purify Crude product char 7. Characterization (NMR, MS, etc.) purify->char Pure product

Figure 3. Experimental workflow for the Buchwald-Hartwig amination.

1. Preparation (Inert Atmosphere)

  • Place a 25 mL Schlenk flask or oven-dried round-bottom flask containing a magnetic stir bar under a high vacuum and heat with a heat gun to remove adsorbed moisture.

  • Backfill the flask with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle three times.

  • Allow the flask to cool to room temperature under a positive pressure of inert gas.

2. Reagent Addition (Preferably in a Glovebox)

  • To the prepared flask, add this compound (1.0 mmol, 1.0 equiv).

  • Add the tBuXPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).[13]

    • Scientist's Note: NaOtBu is a strong, non-nucleophilic base crucial for deprotonating the amine in the catalytic cycle.[14] It is highly sensitive to moisture, which can quench the base and inhibit the reaction. Handling in a glovebox is strongly recommended.

  • Seal the flask with a septum, remove it from the glovebox (if used), and place it on a stirrer under a positive pressure of inert gas.

3. Reaction Setup

  • Via syringe, add anhydrous, degassed toluene (5 mL).

  • Add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) via syringe.

    • Scientist's Note: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst and the electron-rich phosphine ligand.[15] This is typically done by bubbling argon through the solvent for 20-30 minutes or via freeze-pump-thaw cycles.

  • Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

4. Reaction Monitoring

  • Monitor the reaction progress by taking small aliquots every 1-2 hours. Dilute the aliquot with ethyl acetate and spot on a TLC plate (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or analyze by LC-MS.

  • The reaction is typically complete within 4-12 hours, indicated by the consumption of the starting material.

5. Work-up

  • Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

6. Purification

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel, typically using a gradient eluent system (e.g., 0% to 30% ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound, typically as a yellow solid.

Expected Results & Troubleshooting

Amine NucleophileExpected YieldKey Considerations
Morpholine85-95%Standard, highly reliable coupling partner.
Piperidine80-90%Similar reactivity to morpholine.
Aniline70-85%May require slightly longer reaction times.
n-Butylamine75-85%Potential for N,N-diarylation as a minor side product. Use of ligands like BrettPhos can mitigate this.[9]

Troubleshooting Guide:

  • Problem: Low or No Conversion.

    • Possible Cause: Inactive catalyst due to oxygen/moisture.

    • Solution: Ensure all reagents are anhydrous and the solvent is thoroughly degassed. Use fresh, high-quality base and precatalyst.

  • Problem: Formation of Hydrodehalogenated Byproduct (loss of Br).

    • Possible Cause: β-hydride elimination side reaction, often promoted by excess base or high temperatures.[8]

    • Solution: Reduce reaction temperature slightly (e.g., to 90 °C). Ensure base stoichiometry is accurate.

  • Problem: Dark, Tarry Reaction Mixture.

    • Possible Cause: Decomposition of the nitro-containing substrate at high temperatures.

    • Solution: Do not exceed the recommended reaction temperature. Ensure efficient stirring.

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable tool for the regioselective synthesis of 4-amino-2-bromo-5-fluoro-3-nitropyridine. By leveraging a modern palladium precatalyst system and understanding the underlying electronic factors that control reactivity, chemists can efficiently access this valuable intermediate. The protocol described herein is robust and serves as an excellent starting point for diversification with a wide range of amine nucleophiles, paving the way for the rapid development of new molecular entities in pharmaceutical research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2,4-Dibromo-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of 2,4-Dibromo-5-fluoro-3-nitropyridine, a challenging yet valuable substrate in medicinal chemistry. Our goal is to move beyond simple step-by-step instructions and empower you with the scientific rationale to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before starting your experiments.

Q1: What is the expected regioselectivity for the first Suzuki coupling on this compound?

You should anticipate a high degree of selectivity for the initial coupling at the C2 position. In 2,4-dibromopyridine systems, the C2 position is generally more electrophilic and thus more reactive toward the initial oxidative addition step with the Pd(0) catalyst.[1] The strong electron-withdrawing effects of the adjacent nitro group at C3 and the fluoro group at C5 further activate both C-Br bonds. However, the steric hindrance from the C3-nitro group preferentially disfavors the approach of the bulky palladium catalyst to the C4 position, thereby enhancing the intrinsic electronic preference for C2 coupling. Several studies on substituted 2,4-dibromopyridines have demonstrated this C2-selectivity.[2][3]

Q2: Why is this specific substrate considered challenging for Suzuki coupling?

This compound presents a "perfect storm" of challenges that can complicate Suzuki couplings:

  • High Electron Deficiency: The pyridine ring is heavily substituted with three potent electron-withdrawing groups (-NO₂, -F, and the second -Br). This can slow down the crucial reductive elimination step of the catalytic cycle and makes the resulting product susceptible to nucleophilic attack.

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, potentially forming inactive catalyst species and halting the reaction.[4] This is a common issue with nitrogen-containing heterocycles.

  • Steric Hindrance: The nitro group at the C3 position provides significant steric bulk around both the C2 and C4 positions, which can impede catalyst binding and subsequent steps in the catalytic cycle.[5]

  • Potential for Side Reactions: The electron-deficient nature of the substrate and the reaction conditions can promote side reactions like debromination or catalyst decomposition into inactive palladium black.[5]

Q3: Which general class of palladium catalysts and ligands should I start with for this substrate?

For challenging substrates like this, standard catalysts such as Pd(PPh₃)₄ may provide low to moderate yields and are often prone to deactivation.[4] It is highly recommended to start with more robust, modern catalyst systems.

  • Bulky, Electron-Rich Phosphine Ligands: Ligands like SPhos, XPhos, or RuPhos are designed to accelerate both oxidative addition and reductive elimination while sterically protecting the palladium center from deactivation by the pyridine nitrogen.[6][7]

  • Palladium Precatalysts: Using well-defined precatalysts (e.g., XPhos Pd G3) is often superior to generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[7][8] These precatalysts ensure efficient and reliable generation of the active LPd(0) catalyst, leading to more reproducible results.

Q4: Is it feasible to perform a sequential or double Suzuki coupling to substitute both bromine atoms?

Yes, this is feasible, but it requires carefully controlled conditions. After the first selective coupling at the C2 position, the electronic properties of the pyridine ring are altered. The introduction of an aryl or alkyl group at C2 (typically electron-donating or neutral) will slightly deactivate the remaining C4-Br bond. Therefore, the second coupling will almost always require more forcing conditions, such as higher temperatures, longer reaction times, or a different, more active catalyst system to achieve a good yield.[9]

Troubleshooting Guide: From Low Yields to Optimized Results

This section is structured to help you diagnose and solve specific experimental problems.

Problem 1: My reaction shows low to no conversion of the starting material.

This is the most common issue and requires a systematic approach to diagnose.[10][11]

Initial Checks (The "Usual Suspects"):

  • Inert Atmosphere Integrity: Oxygen is the enemy of Suzuki couplings. It can oxidize your phosphine ligands and the active Pd(0) catalyst, leading to catalyst decomposition and promoting the unwanted homocoupling of your boronic acid.[4][10]

    • Solution: Ensure all solvents (including water, if used) are rigorously degassed using methods like freeze-pump-thaw or by sparging with argon or nitrogen for at least 30 minutes.[4][11] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • Catalyst and Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can dehydrate to form unreactive boroxines or undergo protodeboronation (replacement of the -B(OH)₂ group with -H), especially if impure or old.[5][12] Use high-purity boronic acid or consider converting it to a more stable pinacol ester (Bpin).

  • Base and Solvent Purity: Ensure you are using a high-purity, dry base (if running anhydrously) and anhydrous, degassed solvents.[10][12]

Optimization Strategy: If initial checks don't solve the problem, a systematic optimization of reaction parameters is necessary.

Table 1: Recommended Catalyst & Ligand Systems

Catalyst Precursor Ligand Loading (mol%) Key Characteristics & Recommendations
Pd₂(dba)₃ SPhos / XPhos 1-3 Excellent Starting Point. Bulky, electron-rich ligands stabilize the catalyst, prevent pyridine binding, and promote the difficult reductive elimination step.[4]
XPhos Pd G3 (Integrated) 1-2 Highly Recommended. Air- and moisture-stable precatalyst ensures reliable formation of the active catalyst. Often gives superior results for heteroaryl couplings.
Pd(dppf)Cl₂ (Integrated) 2-5 A good, versatile catalyst, but may be less effective than Buchwald systems for this specific substrate.

| Pd(PPh₃)₄ | (Integrated) | 5 | Classic but often suboptimal. Prone to deactivation with pyridinic substrates. Use as a baseline but be prepared to switch.[4] |

Table 2: Base & Solvent System Selection

Base (Equiv.) Solvent System Temperature (°C) Comments & Rationale
K₃PO₄ (2-3) 1,4-Dioxane or Toluene 90-110 A strong, effective base for challenging couplings. Dioxane and Toluene are excellent for their high boiling points and good solvating properties.[1][4]
Cs₂CO₃ (2-3) THF / H₂O (e.g., 10:1) 80-100 Cesium carbonate is highly soluble and often gives higher yields, though it is more expensive.[4] The presence of water can sometimes accelerate the reaction but also increases the risk of protodeboronation.
K₂CO₃ (2-3) DMF / H₂O (e.g., 9:1) 100-120 A cost-effective choice.[4] DMF is a polar aprotic solvent that can aid in the solubility of polar starting materials and reagents.[13]

| KF (3) | Anhydrous THF | 80 | A milder base, useful if your boronic acid or product is sensitive to stronger bases. Often reduces protodeboronation.[14] |

Problem 2: I'm getting significant amounts of side products (Homocoupling, Debromination).
  • Homocoupling of Boronic Acid: This side reaction, forming a biaryl from two molecules of your boronic acid, is almost always caused by the presence of oxygen.[4][10]

    • Solution: Re-evaluate and improve your degassing procedure for all solvents and the reaction mixture.

  • Protodeboronation/Debromination: This involves the replacement of the boronic acid group or a bromine atom with a hydrogen from a proton source.

    • Causes: The presence of water (especially with strong bases), high temperatures, or extended reaction times can promote this pathway.[5][12]

    • Solutions:

      • Use a Boronic Ester: Convert your boronic acid to a pinacol (Bpin) or MIDA boronate. These are significantly more stable towards protodeboronation.[12]

      • Try Anhydrous Conditions: Use a thoroughly dried base (like K₃PO₄) and anhydrous solvents to minimize proton sources.[5]

      • Use a Milder Base: Switch from K₃PO₄ or Cs₂CO₃ to a milder base like KF.[14]

Problem 3: I see my starting materials being consumed, but my product yield is still low and I see black particles (Palladium Black).

The formation of palladium black indicates catalyst decomposition, a common failure mode.

  • Causes:

    • Insufficient Ligand: The Pd(0) species is unstable and will aggregate if not properly stabilized by the phosphine ligand.

    • High Temperature: Excessive heat can accelerate decomposition pathways.

    • Ligand Oxidation: Presence of oxygen can destroy the phosphine ligand, leaving the palladium unprotected.

  • Solutions:

    • Use a Robust Ligand: Switch to a bulky, electron-rich ligand (see Table 1) which forms a more stable complex with palladium.

    • Optimize Temperature: Run the reaction at the lowest temperature that gives a reasonable conversion rate. Try starting at 80-90 °C.

    • Ensure Inert Atmosphere: This is critical to protect both the catalyst and the ligand.

Visualizations & Protocols
The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[15][16]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd⁰ (Active Catalyst) OA_complex R¹-PdII(L)₂-X Pd0->OA_complex Product Ar-R (Product) Trans_complex R¹-PdII(L)₂-R² OA_complex->Trans_complex Transmetalation Trans_complex->Pd0 Reductive Elimination Trans_complex->Product ArylHalide Ar-X (Substrate) ArylHalide->Pd0 Oxidative Addition BoronicAcid R-B(OH)₂ + Base BaseComplex [R-B(OH)₃]⁻ BoronicAcid->BaseComplex Product->Trans_complex BaseComplex->OA_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Follow this logical flow to diagnose issues efficiently.

Troubleshooting_Workflow start Low Yield / No Reaction check_inert Is the inert atmosphere 100% secure? (Degassed Solvents?) start->check_inert check_inert->start No, Fix Setup check_reagents Are catalyst, ligand, and boronic acid fresh and pure? check_inert->check_reagents Yes check_reagents->start No, Replace Reagents optimize_conditions Systematic Optimization check_reagents->optimize_conditions Yes screen_ligand Screen Ligands (e.g., SPhos, XPhos) optimize_conditions->screen_ligand screen_base Screen Bases (K₃PO₄, Cs₂CO₃, KF) screen_ligand->screen_base screen_solvent Screen Solvents (Dioxane, Toluene, THF) screen_base->screen_solvent increase_temp Increase Temperature Cautiously (e.g., 80 -> 110 °C) screen_solvent->increase_temp success High Yield Achieved increase_temp->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Optimized Conditions for C2-Selective Monocoupling

This protocol uses a robust Buchwald precatalyst system designed for high performance with challenging heteroaryl halides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes. Perform at least three vacuum/backfill cycles to ensure an oxygen-free environment.[12]

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting material is the primary indicator.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Cross-Coupling of 2,4-Dibromo-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2,4-Dibromo-5-fluoro-3-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. The unique substitution pattern—featuring two distinct bromine atoms, a fluoro group, and a potent electron-withdrawing nitro group—creates a landscape of competing reaction pathways. This guide provides in-depth, field-tested insights to help you troubleshoot common issues and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is not proceeding. What are the most common reasons for failure?

A1: Complete reaction failure typically stems from catalyst inhibition or deactivation. The this compound substrate presents two primary challenges to standard palladium catalysts:

  • Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can saturate the metal's coordination sphere, preventing the catalytic cycle from initiating or progressing, effectively poisoning the catalyst.[1][2][3]

  • Nitro Group Interaction: The nitro group, while activating the ring for coupling, can also interact with the Pd(0) center, leading to the formation of inactive catalyst species.[4][5]

To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is often essential.[1][6] These ligands promote the formation of a monoligated, coordinatively unsaturated L-Pd(0) species that is reactive enough to undergo oxidative addition while sterically discouraging catalyst poisoning by the pyridine nitrogen.

Q2: Which bromine atom—at the C2 or C4 position—is expected to react first?

A2: Under typical palladium-catalyzed cross-coupling conditions, the bromine at the C2 position is generally more reactive. The proximity to the electron-withdrawing pyridine nitrogen makes the C2-Br bond more polarized and susceptible to oxidative addition by the Pd(0) catalyst.[6][7] This intrinsic electronic bias provides a basis for achieving regioselective monocoupling. However, this selectivity is not absolute and can be inverted. Using very sterically hindered ligands (particularly certain NHCs) can favor coupling at the less-hindered C4 position.[6][8] Furthermore, catalyst aggregation into nanoparticles has been shown to switch selectivity from C2 to C4.[7]

Q3: I'm observing a significant amount of an unexpected product where a nucleophile has displaced a halogen. What is this side reaction?

A3: You are likely observing a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring is highly electron-deficient due to the combined electron-withdrawing effects of the ring nitrogen and the C3-nitro group. This makes the substrate extremely susceptible to attack by nucleophiles.[9][10] Strong bases (like NaOtBu), amine coupling partners (in Buchwald-Hartwig amination), or even some solvents at high temperatures can act as nucleophiles, displacing one of the halogens (Br or F). Careful selection of a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) and optimization of the reaction temperature are critical to suppress this pathway.[11]

Troubleshooting Guide: Common Problems & Solutions

This section provides a systematic approach to diagnosing and resolving issues encountered during cross-coupling reactions.

Problem Observed Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low to No Conversion 1. Catalyst Inhibition: Pyridine nitrogen is poisoning the palladium center.[1][3]2. Poor Ligand Choice: The ligand is not sufficiently electron-rich or bulky to promote the catalytic cycle.[1]3. Inactive Pre-catalyst: Pd(II) pre-catalyst is not being reduced to the active Pd(0) state.[12]1. Switch to Bulky Ligands: Employ Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands. These create a sterically demanding environment around the palladium, favoring the substrate over self-inhibition.[6]2. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[2]3. Use a Modern Pre-catalyst: G3 or G4 Buchwald pre-catalysts are designed for rapid and clean generation of the active L-Pd(0) species upon exposure to a base.
Significant Debromination 1. Presence of Hydride Source: Trace water, alcohols, or certain amine bases can act as hydride donors.2. β-Hydride Elimination: If the coupling partner contains β-hydrogens, this can be a competing pathway.[13]3. Overly Active Catalyst/Long Reaction Time: A highly active catalyst can promote hydrodehalogenation over extended periods.[14]1. Ensure Anhydrous Conditions: Flame-dry glassware and use anhydrous, sparged solvents. Avoid using alkoxides if possible; opt for carbonate or phosphate bases.[2]2. Optimize Base and Temperature: A weaker base and lower temperature can disfavor the elimination pathway.3. Monitor Reaction Progress: Use TLC or LC-MS to track the reaction and quench it as soon as the starting material is consumed to prevent over-reduction of the product.
Formation of SNAr Byproducts 1. Base-Mediated SNAr: The base is acting as a nucleophile (e.g., NaOtBu leading to an ether byproduct).2. Nucleophilic Coupling Partner: The coupling partner itself (e.g., an amine in Buchwald-Hartwig) attacks the ring directly.[13]3. High Reaction Temperature: Elevated temperatures provide the activation energy needed for the SNAr pathway.[9]1. Screen Non-Nucleophilic Bases: Switch to Cs₂CO₃ or K₃PO₄. These are strong enough to facilitate the catalytic cycle but are poor nucleophiles.[11]2. Optimize Ligand/Catalyst: For C-N couplings, a highly active catalyst system can promote the desired cross-coupling at a lower temperature than the competing SNAr reaction.3. Reduce Temperature: Operate at the lowest effective temperature. Even a 10-20 °C reduction can significantly alter the product distribution.
Incorrect Regioisomer Formed 1. Steric-Controlled Coupling: A very bulky ligand is directing the reaction to the less-hindered C4 position.[6][8]2. Catalyst Aggregation: Conditions promoting the formation of palladium nanoparticles can favor C4 selectivity.[7]1. Modify the Ligand: To favor C2 coupling, use a slightly less bulky ligand that still prevents catalyst inhibition (e.g., compare IPr to a less hindered NHC, or XPhos to P(t-Bu)₃).2. Control Pd/Ligand Ratio: Maintain a sufficient ligand-to-palladium ratio (typically 2:1 for monodentate ligands) to keep the palladium in a mononuclear state.
Homocoupling of Nucleophile 1. Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which promotes homocoupling of boronic acids (Suzuki) or alkynes (Sonogashira).[1][15]2. Slow Transmetalation: If the transmetalation step is slow, side reactions of the nucleophile become more prominent.[16]1. Rigorous Degassing: Degas all solvents thoroughly (e.g., 3-4 freeze-pump-thaw cycles or sparging with argon for >30 minutes). Maintain a strict inert atmosphere throughout.[1]2. Optimize Base/Solvent: The choice of base is critical for activating the nucleophile for transmetalation. For Suzuki reactions, ensure the base is strong enough and sufficiently soluble.[16]3. Use Boronate Esters: For Suzuki couplings, consider using pinacol or MIDA boronate esters, which are often more stable and less prone to side reactions than boronic acids.[2]

Visualizing the Reaction Landscape

Understanding the interplay between desired and undesired pathways is key to successful reaction design.

sub This compound + Coupling Partner p1 sub->p1 p2 sub->p2 c2 Desired C2-Coupling Product c4 Undesired C4-Coupling Product snar SNAr Byproduct(s) debr Debromination Byproduct p1->c2  Standard Pd Catalyst  (e.g., with PPh3, XPhos) p1->c4  Bulky NHC Ligand  or Catalyst Aggregation [5, 26] p2->snar  Strong/Nucleophilic Base  High Temperature [4] p2->debr  Hydride Source  Prolonged Heating [23]

Caption: Competing reaction pathways for this compound.

start Low Conversion or Complex Mixture? lcms Analyze Crude Reaction by LC-MS / 1H NMR start->lcms sm Mainly Starting Material? lcms->sm deact SOLVE: - Use Bulky, Electron-Rich Ligand - Use Pre-catalyst - Increase Catalyst Loading sm->deact Yes snar Mass = SM - Br + Base/Nu ? sm->snar No side SOLVE: - Check Reagent Purity - Ensure Anhydrous Conditions deact->side Also Consider solve_snar SOLVE: - Use Weaker, Non-Nu Base (K3PO4) - Lower Temperature snar->solve_snar Yes debr Mass = SM - Br + H ? snar->debr No solve_debr SOLVE: - Use Anhydrous Aprotic Solvent - Monitor Reaction Time debr->solve_debr Yes other Check for Homocoupling, Isomerization, etc. debr->other No

Caption: A logical workflow to diagnose and solve common reaction issues.

Validated Experimental Protocol: Selective C2 Suzuki-Miyaura Coupling

This protocol is optimized to favor C2 selectivity and minimize common side reactions. Adherence to anhydrous and oxygen-free conditions is critical for success.

Objective: To synthesize 2-Aryl-4-bromo-5-fluoro-3-nitropyridine.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • [G3-XPhos] Palladium Pre-catalyst (2 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄), finely ground and dried (3.0 equiv)

  • Anhydrous 1,4-Dioxane (or Toluene)

  • Schlenk flask or oven-dried reaction vial with a septum

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Charging Reagents: To the flask, add this compound, the arylboronic acid, and the finely powdered K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The solvent should have been previously degassed by sparging with argon for 30-60 minutes or by 3-4 freeze-pump-thaw cycles.

  • Catalyst Addition: Add the [G3-XPhos] pre-catalyst to the stirring reaction mixture under a positive flow of inert gas. The mixture will typically darken.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). Look for the consumption of the starting material and the appearance of the product mass. Stop the reaction upon full conversion to prevent byproduct formation.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

Catalyst selection for Suzuki coupling with 2,4-Dibromo-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in contemporary medicinal chemistry and materials science, 2,4-Dibromo-5-fluoro-3-nitropyridine presents unique challenges in synthetic transformations due to its polyhalogenated and electronically deficient nature. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, requires careful optimization when applied to such complex substrates.

This Technical Support Center provides researchers, scientists, and drug development professionals with a focused troubleshooting guide for the Suzuki coupling of this compound. Structured in a practical question-and-answer format, this document moves beyond simple protocols to explain the fundamental principles governing catalyst selection and reaction success, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the most common causes?

A1: Failure to achieve conversion with this substrate typically points to one of four key areas:

  • Catalyst System Inactivity: The chosen palladium catalyst or ligand may not be suitable for this electronically demanding substrate. The electron-withdrawing nitro and fluoro groups, combined with the pyridine nitrogen, make the C-Br bonds highly electrophilic, which facilitates oxidative addition[1]. However, the subsequent steps of the catalytic cycle, transmetalation and reductive elimination, may become rate-limiting.

  • Inadequate Base Selection: The base is critical for activating the boronic acid to facilitate transmetalation[2]. If the base is too weak or poorly soluble, this step will stall the entire catalytic cycle.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst decomposition and the formation of unwanted boronic acid homocoupling byproducts[3]. Inadequate degassing of solvents and reagents is a frequent cause of reaction failure.

  • Poor Reagent Quality: The purity of the starting material, coupling partner (boronic acid/ester), and catalyst is paramount. Boronic acids can degrade over time, leading to protodeboronation, where the boronic acid is replaced by a hydrogen atom[4].

Q2: I am observing mono-coupling, but which bromine is more reactive, and how can I control the selectivity?

A2: For 2,4-dibromopyridine systems, regioselective coupling almost exclusively occurs at the C2 position. This is a well-documented phenomenon driven by the electronic properties of the pyridine ring[5]. The C2 position is more electrophilic and sterically accessible for oxidative addition by the palladium catalyst compared to the C4 position. The strong electron-withdrawing effects of the adjacent nitrogen atom and the nitro group at C3 further activate the C2-Br bond.

Achieving selective mono-arylation at the C2 position is the expected outcome under standard conditions. Driving the reaction to a double coupling would require more forcing conditions, such as higher temperatures, longer reaction times, and a higher loading of the boronic acid and base[6]. If you are aiming for mono-substitution, using a slight excess (1.1-1.2 equivalents) of the boronic acid is recommended.

Q3: The nitro group on my pyridine is a concern. Can it interfere with the palladium catalyst or be reduced during the reaction?

A3: While nitro groups can sometimes act as pseudohalides in certain palladium-catalyzed reactions, this is generally not a significant issue in Suzuki couplings, especially in the presence of more reactive C-Br bonds[1][7]. The oxidative addition to the C-Br bond is kinetically much more favorable. The nitro group's primary effect is electronic, making the pyridine ring electron-poor, which is often beneficial for the initial oxidative addition step[1].

Under standard, carefully controlled Suzuki conditions, reduction of the nitro group is unlikely. However, if using certain phosphine ligands that are prone to oxidation or if there are potential reducing agents present, this side reaction could become a possibility. Sticking to robust, modern catalyst systems and inert conditions minimizes this risk.

Q4: I am seeing significant homocoupling of my boronic acid. How can I prevent this?

A4: Homocoupling is a classic side reaction in Suzuki couplings and is almost always linked to the presence of oxygen. The mechanism often involves a palladium-peroxo species that promotes the unwanted C-C bond formation between two boronic acid molecules.

To mitigate this:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes).

  • Optimize Reaction Kinetics: Ensure the desired cross-coupling reaction is faster than the homocoupling pathway by using an efficient ligand and appropriate base to accelerate the transmetalation step[3].

Troubleshooting Guide & Advanced Catalyst Selection

The electron-deficient nature of this compound is the central challenge. While this property aids the initial oxidative addition, it can make subsequent steps more difficult. The selection of a suitable ligand is therefore the most critical parameter for success.

Catalyst & Ligand Selection

For challenging substrates like this, standard catalysts like Pd(PPh₃)₄ may offer low yields and require harsh conditions[9]. A more strategic approach involves using advanced catalyst systems designed for electron-poor heteroaryl halides.

Catalyst SystemLigand TypeKey Advantages & RecommendationsTypical Loading
Pd(OAc)₂ / Buchwald Ligands Bulky, Electron-Rich Biaryl Phosphines (e.g., SPhos, XPhos)Highly Recommended. These ligands accelerate both oxidative addition and the rate-limiting reductive elimination step. They are the gold standard for coupling electron-deficient heterocycles.[3]1-3 mol%
PEPPSI™-Type Precatalysts N-Heterocyclic Carbene (NHC)Excellent activity and stability. The strong σ-donating NHC ligand enhances catalytic turnover, often allowing for lower catalyst loadings and shorter reaction times.[8][10]0.5-2 mol%
Palladacycle Catalysts Pre-activated PalladacycleHigh thermal stability and activity. Often robust and effective for large-scale synthesis.[11]1-2 mol%
Pd(PPh₃)₄ Basic TriarylphosphineUse with caution. Often requires higher temperatures and can be sluggish. Prone to decomposition. Generally considered outdated technology for this type of substrate.[9]5-10 mol%
Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving common issues encountered during the reaction.

G cluster_catalyst Step 1: Catalyst System cluster_base Step 2: Base & Solvent cluster_conditions Step 3: Reaction Conditions cluster_reagents Step 4: Reagent Integrity start Low or No Yield Observed catalyst_check Is the catalyst system optimal? (e.g., Buchwald, PEPPSI) start->catalyst_check catalyst_solution Action: Switch to a modern system. Try XPhos Pd G3 or PEPPSI-IPr. catalyst_check->catalyst_solution If No base_check Is the base strong and soluble? (e.g., K₃PO₄, Cs₂CO₃) catalyst_check->base_check If Yes base_solution Action: Switch to K₃PO₄ or Cs₂CO₃. Ensure base is a fine powder. Use a solvent like Dioxane/H₂O. base_check->base_solution If No conditions_check Are conditions inert and temperature appropriate? base_check->conditions_check If Yes conditions_solution Action: Rigorously degas all solvents. Increase temperature in 10°C increments (e.g., 80°C -> 110°C). conditions_check->conditions_solution If No reagents_check Are starting materials pure? (Especially the boronic acid) conditions_check->reagents_check If Yes reagents_solution Action: Check boronic acid purity (NMR). Consider converting to a more stable B(pin) ester. reagents_check->reagents_solution If No

Caption: Troubleshooting workflow for Suzuki coupling.

Experimental Protocols

Recommended Protocol for Mono-Arylation at C2

This protocol utilizes a modern Buchwald-type precatalyst, which is highly effective for this class of substrate.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (Buchwald Precatalyst, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 10:1 dioxane/water solvent system. The final concentration with respect to the starting material should be approximately 0.1 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-4-bromo-5-fluoro-3-nitropyridine product.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The chosen catalyst, ligand, and base must efficiently drive all three stages of the cycle.

Suzuki_Cycle pd0 L₂Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pd(II)(Ar¹)(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Product) reductive_elimination->product aryl_halide Ar¹-X (Substrate) aryl_halide->oxidative_addition boronic_acid Ar²-B(OR)₂ (Coupling Partner) boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Technical Support Center: Managing Regioselectivity in Reactions of 2,4-Dibromo-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 2,4-Dibromo-5-fluoro-3-nitropyridine. This versatile building block, characterized by its electron-deficient pyridine core, offers a powerful platform for the synthesis of complex molecules, particularly in the development of novel active pharmaceutical ingredients (APIs).[1][2] The strategic placement of two bromine atoms, a fluorine atom, and a nitro group provides multiple reaction sites, making a thorough understanding of regioselectivity paramount for successful and efficient synthesis.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in your experimental work. We will delve into the underlying principles governing reactivity and provide actionable protocols to help you achieve your desired synthetic outcomes.

Part 1: Understanding the Reactivity Landscape

FAQ 1: What are the key factors influencing regioselectivity in reactions of this compound?

The regiochemical outcome of reactions involving this substrate is a delicate interplay of electronic and steric effects. The pyridine nitrogen and the strongly electron-withdrawing nitro group at the C3 position significantly deactivate the ring towards electrophilic attack but activate it for nucleophilic aromatic substitution (SNAr).[1][3]

Key Factors:

  • Electronic Effects: The nitro group at C3, along with the pyridine nitrogen, exerts a powerful electron-withdrawing effect. This effect is most pronounced at the positions ortho and para to these groups. Consequently, the C2 and C4 positions are highly activated towards nucleophilic attack.

  • Leaving Group Ability: In SNAr reactions, the relative ability of the halogens to act as leaving groups is a critical factor. While fluorine is typically a better leaving group than bromine in activated aryl systems (F > Cl ≈ Br > I), this can be influenced by the reaction mechanism and conditions.[4]

  • Steric Hindrance: The substituents flanking a potential reaction site can sterically hinder the approach of a nucleophile or a catalyst complex. The nitro group at C3 provides significant steric bulk around the C2 and C4 positions.

  • Reaction Type: The specific reaction being performed (e.g., SNAr, Suzuki coupling) will have its own set of mechanistic demands that dictate the regioselective outcome.

Visualizing Electronic Activation

The following diagram illustrates the electronic activation of the pyridine ring for nucleophilic attack.

Caption: Electronic activation at C2 and C4 positions for SNAr.

Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a cornerstone of functionalizing this pyridine core.[1] The primary challenge lies in controlling substitution at the C2 versus the C4 position.

FAQ 2: I am observing a mixture of C2 and C4 substitution products in my SNAr reaction. How can I improve selectivity for the C4 position?

Achieving high selectivity for C4 substitution is often the desired outcome and is generally favored due to electronic reasons. The intermediate formed upon nucleophilic attack at C4 (the Meisenheimer complex) is better stabilized. The negative charge can be delocalized onto the highly electronegative oxygen atoms of the para-nitro group.

Troubleshooting Steps for C4 Selectivity:

  • Lower the Reaction Temperature: SNAr reactions are often kinetically controlled. Lowering the temperature can enhance the selectivity for the thermodynamically more stable C4-attack pathway.

  • Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged Meisenheimer complex. Experimenting with different solvents can sometimes fine-tune selectivity.

  • Nucleophile Choice: Less bulky nucleophiles may favor attack at the more sterically accessible C4 position. Highly reactive, "soft" nucleophiles often exhibit greater selectivity.

  • Base Strength: The choice and stoichiometry of the base can be critical, especially with nucleophiles like amines or alcohols. A weaker base may favor the desired pathway by minimizing side reactions.

Protocol 1: General Procedure for Selective C4-Amination

This protocol provides a starting point for the selective substitution of the C4-bromo substituent with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add the amine nucleophile (1.1 equiv) to the solution.

  • Add the base (1.5 equiv of DIPEA or 2.0 equiv of K₂CO₃).

  • Stir the reaction mixture at room temperature (or cool to 0 °C for higher selectivity) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

FAQ 3: Under what conditions might C2 substitution be favored?

While C4 substitution is generally preferred, C2 substitution can sometimes be achieved. This often requires overcoming the inherent electronic preference.

Conditions Potentially Favoring C2 Substitution:

  • Bulky Nucleophiles: A very bulky nucleophile might preferentially attack the C2 position if steric interactions with the C5-fluoro substituent are less severe than with the C3-nitro group.

  • Chelation Control: If the nucleophile and reaction conditions allow for chelation with the pyridine nitrogen, this could direct the nucleophile to the C2 position. This is less common for this specific substrate but is a known strategy for other pyridines.

  • Specific Catalytic Systems: Certain transition metal-catalyzed reactions, although not strictly SNAr, might exhibit altered regioselectivity.

Part 3: Navigating Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at C2 and C4 are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[5][6][7]

FAQ 4: I need to perform a regioselective Suzuki coupling. Which bromine is more reactive?

In palladium-catalyzed cross-coupling reactions of dihalopyridines, the C2 position is often more reactive towards oxidative addition to the Pd(0) catalyst.[8] This is attributed to the proximity of the lone pair of electrons on the pyridine nitrogen, which can coordinate to the palladium center and facilitate the oxidative addition step.

Troubleshooting Guide for Regioselective Suzuki Coupling:

Problem Potential Cause Suggested Solution
Low conversion Inactive catalyst, poor choice of base or solvent.Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine ligands. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (e.g., dioxane/water, toluene/water) are appropriate for the specific boronic acid/ester used.[5]
Mixture of mono- and di-coupled products Reaction time is too long, or an excess of the boronic acid is used.Carefully control the stoichiometry of the boronic acid (use ~1.0-1.2 equivalents for mono-coupling). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Poor regioselectivity (coupling at both C2 and C4) The electronic and steric differentiation between C2 and C4 is insufficient under the reaction conditions.Lower the reaction temperature to increase selectivity. The choice of ligand can also have a significant impact; bulkier ligands may favor the less hindered position.
Protocol 2: General Procedure for Regioselective C2-Suzuki Coupling

This protocol outlines a general method for the selective Suzuki coupling at the C2 position.

Materials:

  • This compound

  • Aryl or vinyl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane and water)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), the boronic acid/ester (1.1 equiv), the base (2.0 equiv), and the palladium catalyst (0.05 equiv).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.

  • Purify the product via flash column chromatography.

Troubleshooting Workflow: Suzuki Coupling

The following diagram provides a logical workflow for troubleshooting common issues in Suzuki coupling reactions with this substrate.

G start Start Suzuki Coupling check_conversion Low Conversion? start->check_conversion check_regio Poor Regioselectivity? check_conversion->check_regio No optimize_catalyst Optimize Catalyst/Ligand & Base check_conversion->optimize_catalyst Yes check_side_products Side Products (e.g., Di-coupling)? check_regio->check_side_products No optimize_temp Lower Reaction Temperature check_regio->optimize_temp Yes optimize_stoich Adjust Stoichiometry & Time check_side_products->optimize_stoich Yes success Successful Coupling check_side_products->success No optimize_catalyst->start optimize_temp->start optimize_stoich->start

Caption: Troubleshooting workflow for Suzuki coupling reactions.

References

Technical Support Center: Purification of 2,4-Dibromo-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4-Dibromo-5-fluoro-3-nitropyridine (CAS 884494-91-1). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block and require the highest standards of purity for their applications. As a key intermediate, the quality of this compound directly impacts the success of subsequent synthetic steps, including nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[1]

This document provides a series of troubleshooting guides and frequently asked questions in a direct Q&A format to address specific challenges you may encounter during the purification of this compound from its crude reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure this compound?

A1: Pure this compound should be a light yellow to yellow crystalline solid.[2][3] Crude products, however, are often described as brown or even black solids, indicating the presence of impurities.[4] The compound should be stored in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent potential degradation.[3]

Q2: Which analytical techniques are most effective for assessing the purity of my sample?

A2: A combination of techniques is recommended for a comprehensive assessment:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of the reaction progress and for identifying the number of components in the crude mixture. It is also crucial for developing a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A well-developed HPLC method can resolve closely related impurities and provide an accurate purity percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity of the final product and identifying any residual starting materials, solvents, or structural isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for monitoring reaction completion and identifying impurities by their mass-to-charge ratio during the purification development phase.[5]

Q3: My crude product from the synthesis is a dark, oily solid. Is this normal?

A3: Yes, this is a common observation. The synthesis of halogenated nitropyridines, often involving high temperatures and aggressive reagents like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃), can generate colored, polymeric, or tar-like byproducts.[4] The initial work-up, involving quenching with ice and washing with sodium bicarbonate, is designed to remove the bulk of acidic and inorganic impurities, but colored organic impurities often remain.[6] The subsequent purification steps detailed below are designed to remove these contaminants.

Troubleshooting Guide: Common Purification Challenges

Problem 1: My final product purity is low (<95%) and TLC/HPLC shows a persistent baseline impurity.
  • Potential Cause: This often points to residual starting material, such as 2-hydroxy-4-bromo-5-fluoro-3-nitropyridine, or a mono-brominated intermediate like 2-bromo-5-fluoro-3-nitropyridine. The hydroxy-substituted precursors are significantly more polar and will typically appear at the baseline on a silica gel TLC plate developed with a non-polar eluent system.

  • Identification:

    • Co-spot on TLC: Spot your crude material alongside the starting material on the same TLC plate. If the baseline spot matches the Rf of the starting material, you have identified the impurity.

    • LC-MS Analysis: The mass of the impurity should correspond to that of the suspected starting material or intermediate.

  • Suggested Solution: Enhanced Aqueous Work-up

    • Causality: The acidic nature of the hydroxy-pyridine precursor allows for its removal via a basic wash. While a standard sodium bicarbonate wash is good, it can be insufficient if large amounts of acidic impurities are present.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

      • Wash the organic layer 2-3 times with a dilute (1M) solution of sodium hydroxide (NaOH), followed by a water wash and then a brine wash.

      • Caution: Be mindful that strongly basic conditions can sometimes hydrolyze the product. Monitor the process by TLC.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. This should yield a cleaner crude product ready for chromatography or recrystallization.

Problem 2: The product is consistently a brown or off-white solid, even after initial purification.
  • Potential Cause: The color is likely due to high-molecular-weight, conjugated byproducts or trace amounts of entrapped impurities within the crystal lattice of the solid. These are often difficult to remove by a single purification technique.

  • Identification: The product may appear pure by NMR and HPLC (>98%), yet the color persists. This indicates that the colored impurity is present at a very low concentration but has a high extinction coefficient.

  • Suggested Solution: Activated Carbon Treatment & Recrystallization

    • Causality: Activated carbon has a high surface area and is excellent at adsorbing large, flat, conjugated molecules that are often the source of color. Recrystallization then purifies the product based on solubility differences.

    • Protocol:

      • Choose a suitable solvent system for recrystallization (see Table 1). A common choice for related compounds is an ethyl acetate/petroleum ether or DCM/hexane system.[7]

      • Dissolve the impure solid in the minimum amount of the hot solvent (or the more soluble solvent of a binary system).

      • Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution.

      • Important: Do not add carbon to a boiling solution, as this can cause violent bumping.

      • Keep the solution hot and swirl for 5-10 minutes.

      • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon.

      • Allow the clear, filtered solution to cool slowly to induce crystallization.

      • Collect the purified crystals by filtration.

Problem 3: An impurity is running very close to my product on TLC and co-elutes during column chromatography.
  • Potential Cause: This is characteristic of a structurally similar impurity, such as a regioisomer formed during the synthesis. For example, if the starting material was not perfectly regioselective, you might have isomers with bromine at different positions.

  • Identification:

    • Advanced NMR: 2D NMR techniques (like COSY and NOESY) may be required to definitively identify the structure of the impurity if it can be isolated.

    • Analytical HPLC: Test different column phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions to achieve baseline separation, confirming the presence of a distinct species.

  • Suggested Solution: Optimize Chromatographic Conditions or Use Recrystallization

    • Chromatography Optimization:

      • Causality: Subtle differences in polarity can be exploited by changing the solvent system. Switching from a standard ethyl acetate/hexane system to a dichloromethane/methanol or toluene/acetone system can alter the selectivity of the separation.

      • Action: Systematically screen different solvent systems using TLC. Aim for a solvent system that gives your product an Rf value of approximately 0.3 and maximizes the ΔRf to the impurity.

    • Fractional Recrystallization:

      • Causality: If the impurity has a slightly different solubility profile than the product, it can be removed. This is often a trial-and-error process.

      • Action: Dissolve the mixture in a minimum of hot solvent. Allow it to cool very slowly. The less soluble compound (hopefully the desired product) should crystallize first. Filter this first crop of crystals and check its purity. The impurity will become concentrated in the mother liquor. This process may need to be repeated.

Visualized Workflows and Data

General Purification Workflow

The following diagram outlines a standard, logical workflow for proceeding from a crude reaction mixture to a high-purity final product.

PurificationWorkflow cluster_0 Liquid Phase cluster_1 Solid Phase cluster_2 Purification & Analysis CrudeMix Crude Reaction Mixture Quench Quench with Ice/Water CrudeMix->Quench Extract Extract with Organic Solvent (EtOAc) Quench->Extract Wash Aqueous Washes (NaHCO3, NaOH, Brine) Extract->Wash Dry Dry Organic Layer (Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate CrudeSolid Crude Solid Product Concentrate->CrudeSolid Purify Primary Purification CrudeSolid->Purify ColChrom Column Chromatography Purify->ColChrom Isomers or Multiple Impurities Recrystal Recrystallization Purify->Recrystal Single Major Impurity Analysis Purity Analysis (HPLC, NMR) ColChrom->Analysis Recrystal->Analysis PureProduct Pure Product (>98%) Analysis->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common purification issues based on initial analytical data.

TroubleshootingTree start Analyze Crude Product (TLC, NMR, LCMS) q1 Significant Baseline Impurity on TLC? start->q1 q2 Product Discolored (Brown/Off-White)? q1->q2 No sol1 Perform Basic Wash (1M NaOH) to Remove Acidic Starting Material q1->sol1 Yes q3 Close-running Spot on TLC? q2->q3 No sol2 Treat with Activated Carbon, then Recrystallize q2->sol2 Yes sol3 Optimize Chromatography (Screen Solvents) or Attempt Fractional Recrystallization q3->sol3 Yes end_node Re-analyze Purity q3->end_node No sol1->q2 sol2->q3 sol3->end_node

Caption: Decision tree for troubleshooting common purification issues.

Data Summary: Recommended Purification Systems

The table below provides starting points for developing purification protocols. The optimal system will depend on the specific impurities present in your reaction mixture.

TechniqueSolvent/Eluent SystemTypical Ratio (v/v)Notes & Use Case
Column Chromatography Ethyl Acetate / Hexanes5:95 to 20:80Good starting point for most non-polar to moderately polar impurities.
Dichloromethane / Hexanes10:90 to 40:60Offers different selectivity; useful if separation is poor in EtOAc/Hexanes.
Recrystallization Isopropanol / WaterN/ADissolve in hot isopropanol, add water dropwise until cloudy, then cool.
Ethyl Acetate / HexanesN/ADissolve in minimum hot EtOAc, add hexanes until cloudy, then cool slowly.
Dichloromethane / PentaneN/AGood for obtaining high-quality crystals; dissolve in DCM and layer with pentane.

References

Preventing protodeboronation in Suzuki reactions of 2,4-Dibromo-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Reactions of 2,4-Dibromo-5-fluoro-3-nitropyridine

A Guide to Mitigating Protodeboronation for Drug Development Professionals

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. The Suzuki-Miyaura coupling of this compound is a challenging transformation. The substrate's extreme electron deficiency, while beneficial for oxidative addition, creates a harsh environment for the organoboron coupling partner, making the undesired protodeboronation side reaction a significant hurdle. This guide provides a structured approach to troubleshooting and overcoming this common failure mode.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding this specific class of reaction.

Q1: What exactly is protodeboronation and why is it so prevalent with my this compound substrate?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of your boronic acid or ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This consumes your nucleophilic partner, leading to a reduced yield of the desired biaryl product and generating a difficult-to-remove impurity.[3] Your substrate, this compound, is exceptionally electron-deficient due to the cumulative effect of a pyridine nitrogen, two bromine atoms, a fluorine atom, and a potent nitro withdrawing group. While this electronic nature makes the C-Br bond highly activated for the initial oxidative addition step with the palladium catalyst, it also contributes to a reaction environment where the competing protodeboronation of the boronic acid is accelerated.[4]

Q2: I see high levels of my boronic acid being converted to its corresponding arene (Ar-H). What is the single most likely cause?

A2: The most common cause is that the rate of the desired transmetalation step in the Suzuki catalytic cycle is slower than the rate of the competing protodeboronation pathway. This can be due to several factors, including the presence of water, a suboptimal choice of base, or a catalyst system that is not active enough to promote rapid C-C bond formation.[5] Essentially, your boronic acid is decomposing before it has a chance to couple.

Q3: My protocol calls for a boronic acid. Should I switch to a boronic ester (like a pinacol ester) or a potassium trifluoroborate salt?

A3: Absolutely. This is one of the most effective strategies. While boronic acids are common, they are often the most susceptible to protodeboronation.[6] Boronic esters, particularly N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborates (BF3K), are significantly more stable.[1][7][8] They act as "slow-release" reservoirs for the boronic acid, keeping its instantaneous concentration in the reaction mixture low.[1] This ensures that the rate of productive coupling far exceeds the rate of decomposition. Pinacol esters (Bpin) also offer enhanced stability over boronic acids and are a good first choice.[4][9]

Q4: My reaction is sluggish at 80°C and I'm only seeing the protodeboronated byproduct. What is the first thing I should change?

A4: Before altering other parameters, the first step is to ensure your catalyst is active and the reaction environment is rigorously anhydrous and oxygen-free. A sluggish reaction allows more time for the boronic acid to decompose.[5] Ensure your solvent is freshly distilled from a drying agent or is a high-grade anhydrous solvent from a sealed bottle. Crucially, the entire reaction mixture, including the solvent and aqueous base solution (if used), must be thoroughly degassed to remove oxygen, which can damage the catalyst and promote side reactions.[4][10] Using a modern palladium pre-catalyst can also ensure the rapid and efficient generation of the active Pd(0) species.[10][11]

Part 2: In-Depth Troubleshooting Guide

This guide is structured by common experimental observations. Follow the logic to diagnose and solve the issues in your reaction.

Logical Troubleshooting Workflow

G start Problem: High Protodeboronation cause1 Potential Cause: Transmetalation Slower than Decomposition start->cause1 cause2 Potential Cause: Inefficient Catalyst Activation / Turnover start->cause2 cause3 Potential Cause: Presence of Protic Contaminants start->cause3 solution1a Strategy 1A: Use Stabilized Boron Reagent (MIDA, BF3K, Bpin) cause1->solution1a solution1b Strategy 1B: Optimize Base (Weaker, Anhydrous) cause1->solution1b solution1c Strategy 1C: Employ Slow Addition of Boron Reagent cause1->solution1c solution2a Strategy 2A: Use Pd Pre-catalyst (e.g., XPhos Pd G3) cause2->solution2a solution2b Strategy 2B: Screen Ligands for Higher Activity cause2->solution2b solution3a Strategy 3A: Use Anhydrous Solvent & Degas Thoroughly cause3->solution3a

Caption: Troubleshooting workflow for addressing protodeboronation.

Problem: High Levels of Protodeboronated Byproduct with Low Product Conversion

This is the classic symptom of the protodeboronation rate overwhelming the productive coupling rate.

Potential Cause A: The Boron Reagent is Inherently Unstable Under Reaction Conditions

The C-B bond is being cleaved by a proton source (often water), a process that is frequently catalyzed by the base required for the Suzuki reaction.[6]

  • Solution 1: Switch to a More Stable Boron Reagent. The single most impactful change you can make is to move away from a boronic acid. The stability generally increases in the following order: Boronic Acid < Pinacol Ester (Bpin) < Potassium Trifluoroborate (BF3K) < MIDA Boronate.[1][7][12]

Boron ReagentStructure ExampleRelative StabilityKey Consideration
Boronic AcidAr-B(OH)₂LowHighly susceptible to protodeboronation; use only if other options fail.
Pinacol Ester (Bpin)Ar-B(pin)ModerateGood first choice for improving stability. Commercially available.[4]
Trifluoroborate (BF3K)[Ar-BF₃]KHighVery stable to storage and reaction conditions. Less prone to protodeboronation.[8][12]
MIDA BoronateAr-B(MIDA)Very HighExceptionally stable; designed for slow release under basic conditions. Ideal for challenging substrates.[1]
  • Solution 2: Optimize the Base. The base is a double-edged sword: it's required to activate the boron reagent to form the boronate for transmetalation, but it also catalyzes protodeboronation.[8][13][14] For sensitive substrates, avoid strong aqueous bases like NaOH or Ba(OH)₂.

    • Switch to a weaker base: Tripotassium phosphate (K₃PO₄) is often the base of choice for delicate couplings.[3]

    • Consider fluoride sources: Cesium fluoride (CsF) or potassium fluoride (KF) can be effective, particularly under anhydrous conditions.[15][16]

    • Use anhydrous conditions: If possible, use a base like K₃PO₄ with an anhydrous solvent like dioxane or toluene to minimize the presence of water.

Potential Cause B: The Catalytic Cycle is Too Slow

If the catalyst is not turning over quickly, the boronic acid has more time to decompose. The goal is to accelerate the rate-limiting step, which for electron-deficient halides is often transmetalation.[11]

  • Solution 1: Employ a Highly Active Catalyst System. Standard catalysts like Pd(PPh₃)₄ are often insufficient.[16] Modern catalyst systems based on bulky, electron-rich dialkylbiarylphosphine ligands are essential.

    • Ligands: SPhos, XPhos, and RuPhos are designed to accelerate both oxidative addition and reductive elimination, increasing overall catalytic turnover.[11][17]

    • Pre-catalysts: Using a palladacycle pre-catalyst (e.g., XPhos Pd G3) is highly recommended. These complexes generate the active LPd(0) species rapidly and quantitatively under mild conditions, avoiding side reactions that can occur when starting with a Pd(II) source like Pd(OAc)₂.[10][11]

Part 3: Mechanistic Insights & Recommended Protocols

The Competing Pathways: Suzuki Coupling vs. Protodeboronation

Understanding the catalytic cycle highlights the critical competition. The boronic acid must be activated by base to form a boronate ([ArB(OH)3]-), which then engages with the palladium complex in the transmetalation step. Protodeboronation is an "off-cycle" pathway that consumes this same activated boronate.

G cluster_boron Boron Species Fate pd0 LPd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar'-X (Your Pyridine) aryl_halide->oxidative_addition pd_complex L(Ar')Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl L(Ar')Pd(II)-Ar transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar'-Ar (Desired Product) reductive_elimination->product boronic_acid Ar-B(OH)2 boronate [ArB(OH)3]- boronic_acid->boronate Activation boronate->transmetalation Productive Pathway protodeboronation Protodeboronation (Side Reaction) boronate->protodeboronation base Base (e.g., OH-) base->boronic_acid byproduct Ar-H (Byproduct) protodeboronation->byproduct proton H+ (from H2O) proton->protodeboronation

Caption: Competing pathways of Suzuki coupling and protodeboronation.

Protocol 1: Recommended Starting Conditions for this compound

This protocol is designed as a robust starting point to maximize the rate of coupling while minimizing decomposition.

1. Reagent Preparation and Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl-MIDA boronate or aryl-trifluoroborate (1.3 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Seal the flask with a septum.

  • Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.

2. Catalyst and Solvent Addition:

  • Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Using a syringe, add anhydrous, degassed 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

    • Degassing Note: To degas the solvent, sparge with Argon for 30 minutes or use three freeze-pump-thaw cycles.

3. Reaction Execution:

  • Place the sealed flask in a pre-heated oil bath at 80-100 °C.

  • Stir the reaction vigorously.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Avoid unnecessarily long reaction times.

4. Work-up:

  • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Troubleshooting low yields in 2,4-Dibromo-5-fluoro-3-nitropyridine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2,4-Dibromo-5-fluoro-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this highly functionalized pyridine building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with this compound?

The regioselectivity of palladium-catalyzed cross-coupling reactions on this substrate is primarily dictated by the relative reactivity of the two carbon-bromine bonds at the C2 and C4 positions. In general, for dihalopyridines, the C2 position is more susceptible to oxidative addition to a palladium(0) catalyst. This preference is attributed to the electronic environment of the C-Br bonds. Therefore, for reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, mono-functionalization is expected to occur preferentially at the C2 position.

However, the strong electron-withdrawing nature of the nitro group at C3 and the fluorine atom at C5 can influence this selectivity. It is crucial to carefully control reaction conditions to favor mono-substitution.

Q2: What is the expected regioselectivity for Nucleophilic Aromatic Substitution (SNAr) reactions?

For SNAr reactions, the regioselectivity is governed by the stability of the intermediate Meisenheimer complex. The potent electron-withdrawing nitro group at the C3 position significantly activates both bromine atoms for nucleophilic attack. However, attack at the C4 position allows for the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group through resonance. This provides a more stable intermediate compared to attack at the C2 position. Consequently, SNAr reactions are expected to show a strong preference for substitution at the C4 position.

Q3: What are the most common side reactions to be aware of when working with this compound?

Several side reactions can lead to low yields and complex product mixtures. The most common include:

  • Nitro Group Reduction: The nitro group is susceptible to reduction under certain palladium-catalyzed conditions, especially when using hydrogen as a reductant or with prolonged reaction times at high temperatures. This can lead to the formation of the corresponding amino-pyridine, which may or may not be a desired product.

  • Dehalogenation: The removal of one or both bromine atoms to yield a hydrodehalogenated product is a common side reaction in palladium-catalyzed couplings.[1] This can be minimized by using appropriate ligands and carefully controlling the reaction temperature and time.

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the starting pyridine can occur, leading to undesired byproducts.[2]

  • Double Substitution: While mono-substitution is often the goal, forcing conditions (higher temperatures, longer reaction times, excess reagents) can lead to the substitution of both bromine atoms.

Q4: How should this compound be stored?

This compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C. It is important to keep it in a tightly sealed container to prevent moisture and air exposure, which could lead to degradation.

Troubleshooting Guide: Low Yields in Functionalization Reactions

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during the functionalization of this compound.

Issue 1: Low or no conversion in a Suzuki-Miyaura coupling reaction.

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am seeing very low conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer: Low conversion in Suzuki-Miyaura couplings with this substrate can stem from several factors. Here is a systematic approach to troubleshooting:

1. Catalyst and Ligand System:

  • Palladium Source: Ensure your palladium source is active. Pd(PPh₃)₄ is a common choice, but in situ generation from Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand often gives better results.

  • Ligand Choice: The ligand is critical. For electron-deficient pyridines, electron-rich and sterically hindered phosphine ligands such as SPhos, XPhos, or RuPhos can be highly effective.

  • Catalyst Loading: If you are using a low catalyst loading (e.g., <1 mol%), try increasing it to 2-5 mol%.

2. Base Selection and Quality:

  • Base Strength: A variety of bases can be used, with K₂CO₃, K₃PO₄, and Cs₂CO₃ being common choices. The optimal base is often substrate-dependent.

  • Base Anhydrousness: Ensure your base is dry. Water content can affect the reaction outcome. For instance, K₃PO₄ should be freshly ground and dried before use.

3. Solvent and Temperature:

  • Solvent Choice: A mixture of an organic solvent and water is typically used. Common systems include 1,4-dioxane/water or toluene/water. The solubility of the boronic acid and the pyridine substrate is key.

  • Degassing: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

  • Temperature: While many Suzuki couplings are run at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition and side reactions. Try optimizing the temperature in 10 °C increments.

4. Reagent Quality:

  • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage. It is recommended to use fresh, high-purity boronic acids.

  • Substrate Purity: Ensure the purity of your this compound.

Troubleshooting Workflow: Low Suzuki Coupling Yield

start Low Suzuki Yield catalyst Check Catalyst System - Active Pd source? - Appropriate ligand? - Sufficient loading? start->catalyst base Evaluate Base - Correct strength? - Anhydrous? catalyst->base conditions Optimize Conditions - Degassed solvent? - Optimal temperature? base->conditions reagents Assess Reagents - Pure boronic acid? - Pure substrate? conditions->reagents outcome Improved Yield reagents->outcome

Caption: Troubleshooting workflow for low Suzuki coupling yields.

Issue 2: Significant formation of dehalogenated or nitro-reduced byproducts in a Buchwald-Hartwig amination.

Question: My Buchwald-Hartwig amination is giving me a mixture of the desired product along with significant amounts of the debrominated starting material and a product where the nitro group has been reduced. How can I suppress these side reactions?

Answer: The formation of dehalogenated and nitro-reduced byproducts is a common challenge with this substrate. Here’s how to address it:

1. Minimizing Dehalogenation:

  • Ligand Selection: The choice of ligand is crucial. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) can promote the desired C-N bond formation over dehalogenation.

  • Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

  • Base: Use a base that is strong enough to deprotonate the amine but not so harsh that it promotes side reactions. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

2. Preventing Nitro Group Reduction:

  • Avoid Reductive Conditions: Be mindful of reagents that can act as reducing agents. For example, some phosphine ligands can be oxidized, leading to the reduction of the nitro group.

  • Hydrogen Source: If your reaction setup has a potential source of hydrogen (e.g., from a solvent like isopropanol at high temperatures), consider switching to a more inert solvent like toluene or dioxane.

  • Palladium Precursor: While Pd/C is a common catalyst, it is also a very effective hydrogenation catalyst and should be avoided if nitro group reduction is a concern.[3] Use a soluble palladium source like Pd(OAc)₂ or Pd₂(dba)₃.

Troubleshooting Workflow: Side Reactions in Buchwald-Hartwig Amination

start Side Reactions Observed (Dehalogenation/Nitro Reduction) dehalogenation High Dehalogenation start->dehalogenation nitro_reduction Nitro Group Reduced start->nitro_reduction dehalogenation_solutions Solutions for Dehalogenation: - Use bulky biarylphosphine ligand - Optimize time and temperature - Re-evaluate base dehalogenation->dehalogenation_solutions nitro_reduction_solutions Solutions for Nitro Reduction: - Avoid Pd/C - Use inert solvent - Check for H₂ source nitro_reduction->nitro_reduction_solutions outcome Increased Yield of Desired Product dehalogenation_solutions->outcome nitro_reduction_solutions->outcome

Caption: Troubleshooting guide for common side reactions in Buchwald-Hartwig amination.

Experimental Protocols

The following are generalized, best-practice protocols for the functionalization of this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Mono-Arylation at the C2-Position
Parameter Recommendation Rationale
Reagents This compound (1.0 equiv), Arylboronic acid (1.1-1.5 equiv)A slight excess of the boronic acid drives the reaction to completion.
Catalyst Pd(OAc)₂ (2-5 mol%)A reliable and common Pd(II) precatalyst.
Ligand SPhos (4-10 mol%)An electron-rich, bulky ligand that promotes efficient cross-coupling.
Base K₃PO₄ (2.0-3.0 equiv)A strong, non-nucleophilic base suitable for this transformation.
Solvent 1,4-Dioxane/Water (4:1 to 10:1 v/v)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CA typical temperature range for Suzuki-Miyaura reactions.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a portion of the anhydrous 1,4-dioxane.

  • Add the catalyst pre-mixture to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the remaining degassed 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Mono-Amination at the C2-Position
Parameter Recommendation Rationale
Reagents This compound (1.0 equiv), Amine (1.1-1.5 equiv)A slight excess of the amine is typically used.
Catalyst Pd₂(dba)₃ (1-3 mol%)A common and effective Pd(0) precatalyst.
Ligand XPhos (2-6 mol%)A highly effective bulky monophosphine ligand for C-N bond formation.
Base NaOtBu (1.5-2.0 equiv)A strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations.
Solvent Anhydrous Toluene or 1,4-DioxaneAnhydrous conditions are critical for this reaction.
Temperature 90-110 °CA typical temperature range to drive the reaction.
Atmosphere Inert (Argon or Nitrogen)Crucial for maintaining catalyst activity.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the Pd₂(dba)₃ and XPhos.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Add the this compound, the amine, and the sodium tert-butoxide.

  • Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and quench with saturated aqueous NH₄Cl.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Identification of impurities in 2,4-Dibromo-5-fluoro-3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dibromo-5-fluoro-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the synthesis and purification of this important chemical intermediate.

Introduction

This compound is a key building block in medicinal chemistry. The successful synthesis of this compound with high purity is critical for downstream applications. However, the multi-step synthesis involving halogenation and nitration of an electron-deficient pyridine ring can present several challenges, including the formation of various impurities. This guide will help you identify and troubleshoot these potential issues.

Proposed Synthetic Pathway

A common synthetic route to this compound is a multi-step process. The following diagram outlines a plausible pathway, which will serve as the basis for our discussion on impurity formation.

G A 2-Amino-5-fluoropyridine B 2-Bromo-5-fluoropyridine A->B Diazotization/ Sandmeyer Reaction C 2,4-Dibromo-5-fluoropyridine B->C Bromination D This compound C->D Nitration

Caption: Proposed synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Impurities can arise at each stage of the synthesis. Here is a breakdown of the most likely impurities based on the proposed synthetic pathway:

  • From the Sandmeyer reaction (A -> B):

    • 2-Hydroxy-5-fluoropyridine: This can form if the diazonium salt reacts with water.

    • Unreacted 2-Amino-5-fluoropyridine: Incomplete diazotization or Sandmeyer reaction.

    • Biaryl compounds: A common byproduct of Sandmeyer reactions.[1]

  • From the bromination step (B -> C):

    • Unreacted 2-Bromo-5-fluoropyridine: Incomplete bromination.

    • 2,6-Dibromo-5-fluoropyridine: A potential regioisomeric impurity.

    • Tribrominated species: Over-bromination can lead to the formation of tribromopyridines.

  • From the nitration step (C -> D):

    • Unreacted 2,4-Dibromo-5-fluoropyridine: Incomplete nitration.

    • 2,4-Dibromo-5-fluoro-6-nitropyridine: A potential regioisomeric impurity. Nitration of pyridines can sometimes yield mixtures of isomers.[2]

    • Oxidative degradation products: Strong nitrating agents can cause degradation of the pyridine ring.[2]

Q2: Why is my nitration of 2,4-Dibromo-5-fluoropyridine giving a low yield?

A2: The nitration of pyridine and its derivatives is often challenging due to the electron-deficient nature of the pyridine ring. The ring nitrogen is basic and can be protonated by strong acids, which further deactivates the ring towards electrophilic aromatic substitution.[3] Low yields can be attributed to:

  • Harsh reaction conditions: High temperatures and highly acidic conditions can lead to degradation of the starting material and product.

  • Incomplete reaction: The deactivated ring may not be fully nitrated under the conditions used.

  • Formation of multiple isomers: The directing effects of the bromo and fluoro substituents can lead to the formation of a mixture of nitrated products, reducing the yield of the desired isomer.

To improve the yield, consider using milder nitrating agents or activating the pyridine ring, for example, by forming the N-oxide prior to nitration.[4]

Q3: How can I best monitor the progress of these reactions?

A3: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.

  • TLC: Provides a quick and simple way to check for the consumption of starting material and the formation of new products.

  • HPLC-MS: Offers a more quantitative and sensitive method for monitoring the reaction. It can also help in the tentative identification of impurities by their mass-to-charge ratio.[5]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low yield in the Sandmeyer reaction Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5°C. Use a slight excess of sodium nitrite and test for its presence using starch-iodide paper.[6]
Premature decomposition of the diazonium salt.Keep the reaction temperature low and use the diazonium salt solution immediately in the next step.[6]
Formation of phenolic byproducts.Minimize the amount of water in the reaction and work at low temperatures.
Multiple spots on TLC after bromination Formation of regioisomers.Optimize the reaction temperature and the choice of brominating agent and solvent to improve regioselectivity.
Over-bromination.Carefully control the stoichiometry of the brominating agent. Monitor the reaction closely by TLC or HPLC to stop it once the desired product is formed.
Low yield and dark coloration during nitration Degradation of the pyridine ring.Use milder nitrating conditions (e.g., a mixture of nitric acid and acetic anhydride instead of sulfuric acid). Consider performing the reaction at a lower temperature.[2]
Incomplete reaction.Increase the reaction time or slightly increase the temperature, while carefully monitoring for degradation. The use of an N-oxide intermediate can also improve reactivity.[4]
Difficulty in purifying the final product Presence of closely related isomers.Employ high-resolution purification techniques such as preparative HPLC or careful column chromatography with a shallow solvent gradient.
Residual starting materials.Ensure each step goes to completion before proceeding to the next. If necessary, purify the intermediates at each stage.

Impurity Identification Workflow

A systematic approach is crucial for the identification of unknown impurities. The following workflow is recommended:

G cluster_0 Initial Analysis cluster_1 Structure Elucidation of Unknowns cluster_2 Confirmation A Crude Product B HPLC-MS Analysis A->B C Identify Known Impurities (Starting Materials, Reagents) B->C D Isolate Unknown Impurity (Preparative HPLC) C->D Unknown peak detected E High-Resolution Mass Spectrometry (HRMS) D->E F NMR Spectroscopy (1H, 13C, COSY, HMBC) D->F G Structure Proposal E->G F->G H Synthesize Proposed Impurity G->H I Compare Spectroscopic Data (HPLC, MS, NMR) H->I J Confirmed Impurity Structure I->J

Caption: A systematic workflow for the identification and confirmation of impurities.

Experimental Protocol: HPLC-MS for Impurity Profiling

This protocol provides a general method for the analysis of the reaction mixture. Method optimization may be required based on the specific impurities present.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 350°C.

4. Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

This method will help in separating the main product from potential impurities and provide their molecular weights, which is the first step in their identification.[5][7]

References

Degradation pathways of 2,4-Dibromo-5-fluoro-3-nitropyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dibromo-5-fluoro-3-nitropyridine (CAS 884494-91-1). This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As a highly functionalized pyridine derivative, its reactivity is key to its utility; however, this same reactivity can sometimes lead to unexpected degradation pathways under certain reaction conditions.[1][2] This document provides troubleshooting guides and frequently asked questions to help you navigate potential challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on this compound for nucleophilic attack?

A1: The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. The positions ortho and para to the nitro group are the most electrophilic. In this molecule, the C4-Br and C2-Br bonds are the primary sites for substitution. Due to the strong resonance stabilization of the Meisenheimer intermediate provided by the adjacent nitro group, nucleophilic attack is highly favored at the C4 position.[3]

Q2: I am observing a mixture of mono-substituted products. How can I improve selectivity for substitution at the C4 position?

A2: Achieving high regioselectivity for C4 substitution is generally favored kinetically.[3] To enhance this, consider the following:

  • Lowering the reaction temperature: This will favor the pathway with the lower activation energy, which is typically attack at the C4 position.

  • Using a less reactive nucleophile or a weaker base: More aggressive conditions can sometimes lead to a loss of selectivity.

  • Careful control of stoichiometry: Using a slight excess of the pyridine substrate relative to the nucleophile can help minimize di-substitution.

Q3: My reaction is sluggish and gives a low yield. What can I do to improve the reaction rate?

A3: If your nucleophilic substitution is slow, you can try:

  • Increasing the temperature: While this may affect selectivity (see Q2), it will generally increase the reaction rate.

  • Using a more polar aprotic solvent: Solvents like DMF, DMSO, or NMP can help to solvate the transition state and accelerate SNAr reactions.

  • Employing a stronger base: A stronger base will more effectively deprotonate the nucleophile, increasing its concentration and reactivity.

Q4: I am seeing byproducts that suggest debromination. What could be causing this?

A4: Reductive dehalogenation can occur under certain conditions, particularly with palladium-catalyzed cross-coupling reactions or in the presence of reducing agents.[4][5][6] To minimize this:

  • Ensure your reaction is free of adventitious hydrogen sources if using a palladium catalyst.

  • Avoid overly harsh reducing conditions.

  • Consider that some nucleophiles or reagents can act as reducing agents.

Troubleshooting Guides

Issue 1: Formation of Hydrolysis Byproducts

Symptom: You observe the formation of bromonitro-hydroxypyridine or related species in your mass spectrometry data, especially when working with aqueous solutions or protic solvents.

Causality: The electron-deficient nature of the pyridine ring makes it susceptible to hydrolysis, particularly at elevated temperatures or in the presence of strong acids or bases. Water can act as a nucleophile, displacing one of the bromide atoms.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Solvent Choice: If possible, switch to a polar aprotic solvent that is less likely to participate in the reaction.

  • Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.

  • pH Control: If aqueous workup is necessary, perform it at a neutral pH and at a low temperature to minimize hydrolysis of the product.

Issue 2: Unexpected Di-substitution or Polymerization

Symptom: Your reaction yields a significant amount of di-substituted product, or you observe the formation of an insoluble, polymeric material.

Causality: After the initial substitution at the C4 position, the resulting product may still be reactive enough for a second substitution to occur at the C2 position, especially with strong nucleophiles or at higher temperatures. Polymerization can occur if a di-functional nucleophile is used or if side reactions lead to reactive intermediates that can self-condense.

Troubleshooting Protocol:

  • Stoichiometric Control: Carefully control the stoichiometry of your nucleophile. Use of 1.0 to 1.1 equivalents is recommended for mono-substitution.

  • Reverse Addition: Add the nucleophile slowly to a solution of the this compound. This maintains a low concentration of the nucleophile and can favor mono-substitution.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent over-reaction.

Degradation Pathways Overview

The primary degradation pathways for this compound under typical reaction conditions involve nucleophilic aromatic substitution. The following diagrams illustrate the expected reactivity.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This is the most common and synthetically useful pathway. Nucleophiles (Nu-) will preferentially attack the C4 position, followed by potential substitution at the C2 position under more forcing conditions.

G A This compound B Meisenheimer Intermediate (C4 Attack) A->B + Nu- (fast) C 4-Substituted-2-bromo-5-fluoro-3-nitropyridine B->C - Br- D Meisenheimer Intermediate (C2 Attack) C->D + Nu- (slow) E 2,4-Disubstituted-5-fluoro-3-nitropyridine D->E - Br-

Caption: Preferential SNAr at the C4 position.

Pathway 2: Potential Side Reactions

Besides the desired SNAr, other degradation pathways can compete, leading to byproducts.

G cluster_0 Primary Substrate cluster_1 Degradation Products A This compound B Hydrolysis Product (e.g., 4-Hydroxy-2-bromo-5-fluoro-3-nitropyridine) A->B H2O / Base C Reductive Debromination Product (e.g., 4-Bromo-5-fluoro-3-nitropyridine) A->C Reducing Agent / H+ source D Nitro Group Reduction Product (e.g., 3-Amino-2,4-dibromo-5-fluoropyridine) A->D Strong Reducing Agent (e.g., SnCl2, H2/Pd)

Caption: Common degradation side pathways.

Experimental Protocols

Protocol 1: General Procedure for Mono-substitution at C4

This protocol provides a general guideline for reacting this compound with a generic amine nucleophile.

StepProcedureRationale
1 To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, 0.5 M), add a suitable base (e.g., DIPEA, 1.2 eq).The base will deprotonate the amine nucleophile, increasing its reactivity.
2 Cool the solution to 0 °C in an ice bath.Lowering the temperature enhances selectivity for C4 substitution.
3 Slowly add a solution of the amine nucleophile (1.05 eq) in the same solvent to the reaction mixture over 30 minutes.Slow addition helps to control the reaction exotherm and maintain a low concentration of the nucleophile, favoring mono-substitution.
4 Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.The reaction is monitored to determine completion and avoid the formation of di-substituted byproducts.
5 Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).The aqueous workup removes the base and other water-soluble components.
6 Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.This step purifies the crude product before further purification.
7 Purify the crude product by column chromatography.Chromatography is typically required to isolate the pure mono-substituted product.

References

Validation & Comparative

A Comparative Reactivity Guide: 2,4-Dibromo-5-fluoro-3-nitropyridine vs. 2,4-Dichloro-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Dihalo-3-nitropyridines in Synthesis

In the landscape of modern medicinal chemistry and drug discovery, halogenated nitropyridines are indispensable building blocks. Their utility is rooted in the electron-deficient nature of the pyridine ring, which is profoundly amplified by a strongly electron-withdrawing nitro group. This electronic configuration primes the molecule for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for constructing complex molecular architectures.[1][2]

This guide provides an in-depth, objective comparison of two closely related yet distinct scaffolds: 2,4-Dibromo-5-fluoro-3-nitropyridine and 2,4-Dichloro-5-fluoro-3-nitropyridine . Both compounds serve as versatile intermediates for introducing diverse functionalities onto a pyridine core.[3] The strategic inclusion of a fluorine atom is particularly noteworthy, as fluorine substitution is a widely employed strategy to enhance crucial pharmacological properties such as metabolic stability, bioavailability, and target affinity.[4][5]

Our focus will be a critical analysis of their comparative reactivity in SNAr reactions, underpinned by mechanistic principles and supported by experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting the optimal building block for their synthetic campaigns.

Physicochemical Properties: A Side-by-Side Comparison

A foundational understanding of the physical properties of these reagents is crucial for their handling, storage, and application in synthesis. The table below summarizes their key characteristics.

PropertyThis compound2,4-Dichloro-5-fluoro-3-nitropyridine
CAS Number 884494-91-1[6]Not available (analogue of 4487-56-3)
Molecular Formula C₅HBr₂FN₂O₂[7]C₅HCl₂FN₂O₂
Molecular Weight 299.88 g/mol [6][7]210.00 g/mol
Appearance Brown Solid[8][9]Light brown to yellow solid[3]
Boiling Point 244.0 ± 35.0 °C (Predicted)[6][7]N/A
Density 2.287 ± 0.06 g/cm³ (Predicted)[6][7]N/A
Storage 2-8°C under inert gas[6]0-8 °C[3]

Core Reactivity Analysis: A Mechanistic Deep Dive

The primary pathway for the functionalization of these compounds is the Nucleophilic Aromatic Substitution (SNAr) reaction.[10] This process is not a concerted SN2 displacement but rather a two-step addition-elimination mechanism.[11][12]

  • Nucleophilic Attack: A nucleophile adds to one of the electron-deficient carbons bearing a halogen, breaking the aromaticity of the ring.

  • Formation of a Meisenheimer Complex: This addition forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[11]

  • Elimination & Aromatization: The leaving group (a halide ion) is expelled, and the aromaticity of the pyridine ring is restored.

The overall reactivity and regioselectivity are governed by two principal factors: the stability of the Meisenheimer intermediate and the nature of the leaving group.

SNAr_Mechanism cluster_reaction reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node arrow_label arrow_label sub 2,4-Dihalo-5-fluoro-3-nitropyridine (X = Cl or Br) meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nu⁻ prod 4-Substituted Product meisenheimer->prod Elimination Nu Nu⁻ X_minus - X⁻

Caption: Generalized SₙAr Addition-Elimination Mechanism.

Regioselectivity: The Decisive Role of the Nitro Group

For both 2,4-dihalo-3-nitropyridine scaffolds, nucleophilic attack overwhelmingly favors the C4 position.[13][14] This pronounced regioselectivity is a direct consequence of electronic stabilization. When the nucleophile attacks at C4, the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the strongly electron-withdrawing nitro group at the C5 position (para).[13][14] This creates a more stable, lower-energy intermediate compared to an attack at C2 (meta to the nitro group), where such direct resonance stabilization is not possible.[11] Therefore, the reaction proceeds preferentially through the more stable C4-attack pathway.

Comparative Reactivity: Dibromo vs. Dichloro

The central question for the synthetic chemist is: which of these two reagents is more reactive? The answer lies in the leaving group ability of the halide at the C4 position.

In the addition-elimination mechanism of SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. However, the energy of the transition state leading to this intermediate is heavily influenced by the C-X bond's characteristics. The general order of leaving group ability for halogens in SNAr is I > Br > Cl > F. This trend is governed by a combination of factors including bond strength and polarizability.

  • C-Br vs. C-Cl Bond Strength: The Carbon-Bromine bond is weaker and more polarizable than the Carbon-Chlorine bond. This makes the C-Br bond easier to break during the elimination/aromatization step.

  • Electronegativity vs. Reactivity: While chlorine is more electronegative than bromine, which makes the attached carbon slightly more electrophilic, the superior leaving group ability of bromide is generally the dominant factor determining overall reactivity in these systems.

Experimental Protocols & Data

Protocol: Selective C4 Amination of a 2,4-Dihalo-5-fluoro-3-nitropyridine

This procedure is adapted from methodologies reported for the dichlorinated analogue and is applicable to both substrates with minor adjustments for reactivity.[14]

Objective: To synthesize 4-(Cyclopentylamino)-2-chloro-5-fluoro-3-nitropyridine.

Materials:

  • 2,4-Dichloro-5-fluoro-3-nitropyridine (1.0 eq)

  • Cyclopentylamine (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental_Workflow prep_reagents 1. Prepare Reagent Solutions - Dihalo-nitropyridine in ACN - Amine + Base in ACN reaction 2. Combine & React - Add amine solution to pyridine solution - Stir at Room Temperature prep_reagents->reaction monitor 3. Monitor Progress - Thin-Layer Chromatography (TLC) reaction->monitor workup1 4. Quench & Extract - Remove ACN in vacuo - Partition with EtOAc / H₂O monitor->workup1 workup2 5. Wash Organic Layer - Sat. NaHCO₃ - Brine workup1->workup2 dry_filter 6. Dry & Filter - Dry over Na₂SO₄ - Filter workup2->dry_filter purify 7. Purify - Concentrate in vacuo - Silica Gel Chromatography dry_filter->purify product 8. Final Product - 4-amino-2-halo-5-fluoro-3-nitropyridine purify->product

Caption: General workflow for a selective C4 amination reaction.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 2,4-dihalo-5-fluoro-3-nitropyridine (e.g., 2.0 mmol, 1.0 eq) in anhydrous acetonitrile (2 mL). In a separate flask, prepare a solution of cyclopentylamine (2.0 mmol, 1.0 eq) and triethylamine (4.0 mmol, 2.0 eq) in anhydrous acetonitrile (2 mL).[14]

  • Reaction Execution: Under ambient temperature, slowly add the amine/triethylamine solution dropwise to the stirred solution of the dihalopyridine. The reaction mixture may develop a yellow or orange color.

  • Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by thin-layer chromatography (TLC) until complete (typically 1-4 hours). Note: For the less reactive dichloro compound, gentle heating (e.g., 40-50 °C) may be required to expedite the reaction.

  • Work-up: Once the reaction is complete, remove the acetonitrile solvent under reduced pressure (rotary evaporation).

  • Extraction: Partition the resulting residue between ethyl acetate (20 mL) and water (15 mL). Separate the layers and extract the aqueous layer once more with ethyl acetate (10 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-substituted product.

Summary and Outlook

Both this compound and 2,4-dichloro-5-fluoro-3-nitropyridine are highly valuable and versatile intermediates for the synthesis of complex, functionalized pyridine derivatives.

  • Regioselectivity: Both reagents exhibit excellent and predictable regioselectivity for nucleophilic substitution at the C4 position, driven by the powerful electronic stabilization afforded by the para-nitro group.[13][14]

  • Reactivity: The primary distinction lies in their reactivity. Due to the superior leaving group ability of bromide, This compound is the more reactive species.

Practical Implications for Synthesis Design:

  • Choose This compound when higher reactivity is desired. This allows for the use of milder reaction conditions, which can be beneficial when working with sensitive or sterically hindered nucleophiles, or when trying to minimize side reactions.

  • Choose 2,4-Dichloro-5-fluoro-3-nitropyridine when a less reactive, potentially more cost-effective, and more stable starting material is sufficient. Its reactivity is still ample for a wide range of common nucleophiles, though it may require slightly more forcing conditions (e.g., longer reaction times or moderate heating).

The selection between these two powerful building blocks should be a strategic decision based on the specific nucleophile, the desired reaction conditions, and the overall goals of the synthetic route.

References

A Comparative Guide to the Reactivity of Dihalopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and materials science. Dihalopyridines serve as exceptionally versatile building blocks, allowing for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions. However, achieving the desired regioselectivity is not always trivial and depends on a nuanced interplay of electronic, steric, and catalytic factors. This guide provides an in-depth comparison of dihalopyridine reactivity, supported by experimental data, to inform synthetic strategy and reaction design.

The Decisive Step: Understanding Oxidative Addition

The regioselectivity of most cross-coupling reactions on dihalopyridines is determined in the first, and often rate-determining, step of the catalytic cycle: oxidative addition.[1][2] In this step, the palladium(0) catalyst inserts into a carbon-halogen (C-X) bond, forming an organopalladium(II) complex. The C-X bond that undergoes this step fastest dictates the site of subsequent coupling.

Several key factors govern the rate and selectivity of oxidative addition:

  • The Halogen: The C-X bond strength is inversely correlated with reactivity. The weaker the bond, the faster the oxidative addition. This leads to the universally observed reactivity trend: I > Br > Cl .[3][4] This principle is a powerful tool for achieving selectivity; for instance, in 2-bromo-4-iodopyridine, coupling will almost exclusively occur at the C-4 position bearing the more labile iodide.[4]

  • Electronic Effects of the Pyridine Ring: The pyridine ring is electron-deficient, a property that significantly influences the reactivity of its C-X bonds. The positions ortho and para to the nitrogen atom (C2, C6, and C4) are the most electron-deficient and thus the most activated towards oxidative addition.[5] The C3 and C5 positions are comparatively less reactive. This leads to a general electronic reactivity hierarchy: C4(6) > C2 > C5 .[3]

  • Steric Hindrance: Bulky groups adjacent to a C-X bond can impede the approach of the palladium catalyst, slowing the rate of oxidative addition at that site. This effect can be exploited to favor coupling at a less hindered position.

  • Catalyst and Ligand System: While intrinsic substrate properties are paramount, the choice of palladium catalyst and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligand can dramatically influence or even reverse the "natural" selectivity.[5][6] Sterically demanding ligands, for instance, can override electronic preferences to favor the less hindered site.[6]

dot digraph "Reactivity_Hierarchy" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", color="#5F6368"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_factors" { label="Key Factors Governing Reactivity"; bgcolor="#FFFFFF"; style="rounded"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_outcomes" { label="Predicted Reactivity Trends"; bgcolor="#FFFFFF"; style="rounded"; node [fillcolor="#F1F3F4", fontcolor="#202124"];

}

Halogen -> Halogen_Trend; Position -> Position_Trend; Sterics -> Sterics_Trend; Catalyst -> Catalyst_Trend; } caption { label = "Factors influencing regioselective cross-coupling."; fontname = "Arial"; fontsize = 10; }

Comparative Reactivity: Isomer vs. Isomer

The interplay of the factors described above leads to predictable, yet often complex, reactivity patterns for different dihalopyridine isomers.

2,4-Dihalopyridines
  • Conventional Reactivity: In most cases, cross-coupling of 2,4-dihalopyridines occurs preferentially at the C2 position.[5] This is attributed to the C2-X bond being weaker and the position being highly activated by the adjacent nitrogen atom. This holds true for Suzuki and Buchwald-Hartwig amination reactions under standard conditions.[7][8] For example, the Buchwald-Hartwig amination of 2,4-dichloropyridine with anilines proceeds with high selectivity at the C2 position.[8]

  • Unconventional Reactivity: Remarkably, this inherent selectivity can be inverted. The use of very sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position with high selectivity (~10:1).[6] Furthermore, ligand-free "Jeffery" conditions have been shown to enhance C4-selectivity to greater than 99:1 in Suzuki couplings.[6]

2,5-Dihalopyridines
  • Conventional Reactivity: The C2 position is generally more reactive than the C5 position due to its proximity to the ring nitrogen.[5]

  • Unconventional Reactivity: As with 2,4-isomers, ligand-free conditions have been reported to enable an unprecedented C5-selective cross-coupling of 2,5-dichloropyridine.[6] The presence of an electron-withdrawing group, such as a trifluoromethyl group at C3, further activates the C2 position for selective monoamination.[9]

3,5-Dihalopyridines

The C3 and C5 positions are electronically similar and less activated than the ortho/para positions. Selectivity in these substrates is often more challenging to achieve and highly dependent on the specific reaction conditions and the subtle electronic differences induced by other substituents on the ring. In Suzuki-Miyaura reactions on 3,5-dibromo-2,6-dichloropyridine, coupling occurs selectively at the more reactive C-Br bonds at the 3 and 5 positions.[10]

Data-Driven Comparison: Cross-Coupling Reactions

The following table summarizes experimental outcomes for the selective mono-functionalization of various dihalopyridines, illustrating the principles discussed.

DihalopyridineReactionCoupling PartnerCatalyst SystemMajor ProductSelectivityReference
2,4-DichloropyridineBuchwald-HartwigAnilinePd(OAc)₂, XPhos, K₂CO₃2-Anilino-4-chloropyridineHigh C2-selectivity[8]
2,4-DichloropyridineSuzuki-MiyauraArylboronic AcidPd/IPr4-Aryl-2-chloropyridine~10:1 C4-selectivity[6]
2,4-DichloropyridineSuzuki-MiyauraArylboronic AcidPd(OAc)₂, NBu₄Br (Ligand-free)4-Aryl-2-chloropyridine>99:1 C4-selectivity[6][11]
2,5-DibromopyridineBuchwald-HartwigMorpholinePd₂(dba)₃, RuPhos, NaOtBu2-Morpholino-5-bromopyridineHigh C2-selectivity[5]
2,5-DichloropyridineSuzuki-MiyauraArylboronic AcidPd(OAc)₂, NBu₄Br (Ligand-free)5-Aryl-2-chloropyridineC5-selective
2-Bromo-4-iodopyridineSuzuki-MiyauraArylboronic AcidPd(PPh₃)₄, K₂CO₃4-Aryl-2-bromopyridineHigh C4-selectivity[4]
3,5-Dibromo-2,6-dichloropyridineSonogashiraTerminal AlkynePd(PPh₃)₂, CuI, TEA3-Alkynyl-5-bromo-2,6-dichloropyridineC3/C5-selective (at C-Br)[12]

Experimental Protocols

Trustworthy and reproducible protocols are essential for success. Below are representative, detailed procedures for achieving selective cross-coupling.

Protocol 1: Selective C4-Suzuki-Miyaura Coupling of 2,4-Dichloropyridine (Ligand-Free)

This protocol is adapted from methodologies that achieve high C4 selectivity under ligand-free conditions.[11]

Objective: To synthesize 4-aryl-2-chloropyridine with high regioselectivity.

Materials:

  • 2,4-Dichloropyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrabutylammonium bromide (NBu₄Br)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), tetrabutylammonium bromide (3.0 mmol, 3.0 equiv.), and potassium carbonate (1.5 mmol, 1.5 equiv.).[11]

  • Add 10 mL of anhydrous DMF to the flask via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-chloropyridine product.

dot digraph "Workflow_Suzuki" { graph [rankdir="LR", bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", color="#5F6368", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

Setup [label="1. Reaction Setup\n(Schlenk Flask, Reagents)"]; Inert [label="2. Inert Atmosphere\n(Ar/N2 Purge)"]; Solvent [label="3. Solvent Addition\n(Anhydrous DMF)"]; Heat [label="4. Heating & Stirring\n(100 °C, 12-24h)"]; Workup [label="5. Aqueous Workup\n(EtOAc, H2O, Brine)"]; Purify [label="6. Purification\n(Column Chromatography)"]; Product [label="Product\n(4-Aryl-2-chloropyridine)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Setup -> Inert -> Solvent -> Heat -> Workup -> Purify -> Product; } caption { label = "Experimental workflow for selective Suzuki coupling."; fontname = "Arial"; fontsize = 10; }

Protocol 2: Selective C2-Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine

This protocol is based on the selective monoamination at the electronically activated C2 position.[9]

Objective: To synthesize 2-amino-5-bromo-3-(trifluoromethyl)pyridine.

Materials:

  • 2,5-Dibromo-3-(trifluoromethyl)pyridine

  • Amine (e.g., morpholine)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under a positive flow of inert gas, add 2,5-dibromo-3-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and RuPhos (0.02 mmol, 2 mol%) to a dry reaction vial.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv.).

  • Seal the vial and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction for the disappearance of the starting material by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over MgSO₄, and concentrate.

  • Purify the residue by flash chromatography to isolate the 2-amino-5-bromo-3-(trifluoromethyl)pyridine.

dot digraph "Catalytic_Cycle_Buchwald" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=circle, style=filled, fontname="Arial", color="#5F6368"]; edge [fontname="Arial", color="#5F6368"];

Pd0 [label="Pd(0)L", fillcolor="#FBBC05", fontcolor="#202124"]; OA [label="Ar-Pd(II)-X(L)", fillcolor="#FFFFFF", fontcolor="#202124"]; Amine_Complex [label="[Ar-Pd(II)-NHR'2(L)]+X-", fillcolor="#FFFFFF", fontcolor="#202124"]; Amido_Complex [label="Ar-Pd(II)-NR'2(L)", fillcolor="#FFFFFF", fontcolor="#202124"];

Pd0 -> OA [label=" Oxidative\n Addition\n(+ Ar-X)"]; OA -> Amine_Complex [label=" Amine\n Coordination\n(+ HNR'2)"]; Amine_Complex -> Amido_Complex [label=" Deprotonation\n(- Base-H+ X-)"]; Amido_Complex -> Pd0 [label=" Reductive\n Elimination\n(+ Ar-NR'2)"]; } caption { label = "General catalytic cycle for Buchwald-Hartwig amination."; fontname = "Arial"; fontsize = 10; }

Conclusion

The selective functionalization of dihalopyridines is a powerful strategy in modern synthesis. A foundational understanding of the principles governing C-X bond activation—halogen identity, positional electronics, and steric factors—allows chemists to predict the most probable site of reaction. However, the growing library of specialized ligands and the discovery of unconventional ligand-free conditions demonstrate that these intrinsic tendencies can be modulated and even overturned. By carefully selecting the substrate, catalyst system, and reaction conditions, researchers can navigate the complexities of dihalopyridine reactivity to achieve the desired mono- or di-functionalized products with high precision.

References

A Senior Application Scientist's Guide to the NMR Characterization of 2,4-Dibromo-5-fluoro-3-nitropyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. The 2,4-dibromo-5-fluoro-3-nitropyridine scaffold is an emerging platform in medicinal chemistry, offering a unique combination of reactive sites for further functionalization. Understanding the nuanced NMR spectral characteristics of this core and its derivatives is crucial for confirming identity, purity, and for tracking synthetic transformations. This guide provides an in-depth analysis of the expected NMR signatures of these compounds, supported by established principles of NMR spectroscopy and data from analogous structures. We will explore the causal relationships between the substituent pattern and the resulting spectra, and provide a robust experimental protocol for acquiring high-quality data.

The Influence of Substituents on the Pyridine Ring: A Predictive Analysis

The ¹H, ¹³C, and ¹⁹F NMR spectra of this compound are dictated by the interplay of the electronic effects of the four substituents on the pyridine ring. The lone proton at the 6-position is the primary reporter in the ¹H spectrum, while the carbon and fluorine spectra provide a more detailed electronic and structural map of the molecule.

Expected ¹H NMR Characteristics

The single proton at the C-6 position is expected to be significantly deshielded due to the cumulative electron-withdrawing effects of the two bromine atoms, the nitro group, and the electronegative nitrogen atom of the pyridine ring. A ¹H NMR spectrum of 2-bromo-5-fluoro-3-nitropyridine has been reported to show two multiplets at δ 8.52 and δ 7.93 in CDCl₃[1]. For this compound, we can predict the C-6 proton to appear as a doublet due to coupling with the adjacent fluorine atom. The chemical shift is anticipated to be in the downfield region of the aromatic spectrum, likely above δ 8.5 ppm.

  • Causality: The deshielding is a direct consequence of the inductive effects of the halogens and the nitro group, which pull electron density away from the aromatic ring, reducing the shielding of the C-6 proton.

Expected ¹³C NMR Characteristics

The ¹³C NMR spectrum will be more complex, with each of the five carbon atoms of the pyridine ring exhibiting a distinct resonance. The chemical shifts will be influenced by the directly attached substituents and their positions relative to each carbon. Carbons bearing electron-withdrawing groups will be shifted downfield. Furthermore, the fluorine atom will introduce characteristic C-F couplings.

  • C-F Coupling: One-bond (¹J_CF), two-bond (²J_CF), and three-bond (³J_CF) couplings are expected. The magnitude of these coupling constants provides valuable structural information. For instance, ¹J_CF values are typically large, often exceeding 200 Hz[2].

The predicted ¹³C NMR chemical shifts and key C-F coupling constants are summarized in the table below. These predictions are based on the analysis of similar fluorinated and halogenated pyridine derivatives.

Carbon AtomExpected Chemical Shift (δ, ppm)Expected C-F Coupling (J_CF, Hz)Rationale for Chemical Shift and Coupling
C-2140-145~5-10 (²J_CF)Attached to bromine and adjacent to the nitro group and ring nitrogen; deshielded.
C-3130-135~20-30 (²J_CF)Directly attached to the strongly electron-withdrawing nitro group; significantly deshielded.
C-4115-120~5-10 (³J_CF)Attached to bromine and meta to the nitro group; shielding effect of bromine is offset by other substituents.
C-5155-160>230 (¹J_CF)Directly attached to the highly electronegative fluorine atom; strongly deshielded with a large one-bond coupling constant.
C-6145-150~20-30 (²J_CF)Adjacent to the ring nitrogen and meta to the fluorine; deshielded.
Expected ¹⁹F NMR Characteristics

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-5 position. The chemical shift of this fluorine will be influenced by the other substituents on the ring. The signal will appear as a doublet due to coupling with the proton at C-6. The typical chemical shift range for fluorine in fluoropyridines is broad, but for this particular substitution pattern, a shift in the range of -110 to -130 ppm (relative to CFCl₃) can be anticipated[2].

  • Significance of ¹⁹F NMR: Due to its high sensitivity and the large chemical shift dispersion, ¹⁹F NMR is an excellent tool for monitoring reactions involving fluorinated compounds and for detecting subtle changes in the electronic environment of the fluorine atom[3].

Differentiating Derivatives: A Comparative Approach

When this compound is used as a scaffold for synthesizing derivatives, NMR spectroscopy is the primary tool for verifying the successful transformation. The following examples illustrate how the NMR spectra are expected to change upon substitution.

Substitution at the 4-Position (Bromine Displacement)

If the bromine at the C-4 position is displaced by a nucleophile (e.g., an amine, R-NH₂), significant changes in the NMR spectra are expected:

  • ¹H NMR: The chemical shift of the C-6 proton will likely shift upfield due to the introduction of an electron-donating group. New signals corresponding to the protons of the 'R' group will appear.

  • ¹³C NMR: The C-4 resonance will shift significantly upfield. The chemical shifts of the other ring carbons will also be affected, reflecting the change in the overall electronic distribution.

  • ¹⁹F NMR: The chemical shift of the fluorine at C-5 will be sensitive to the change at the adjacent C-4 position, likely shifting upfield.

Substitution at the 2-Position (Bromine Displacement)

Displacement of the bromine at the C-2 position will also lead to predictable spectral changes:

  • ¹H NMR: A noticeable upfield shift of the C-6 proton is expected.

  • ¹³C NMR: The most significant change will be the upfield shift of the C-2 resonance.

  • ¹⁹F NMR: The effect on the ¹⁹F chemical shift will be less pronounced compared to substitution at the C-4 position due to the greater distance, but a small shift is still anticipated.

The logical flow of confirming these transformations is depicted in the following workflow:

Caption: Workflow for the synthesis and NMR characterization of derivatives.

Experimental Protocol for NMR Analysis

Acquiring high-quality, reproducible NMR data is essential. The following protocol is a self-validating system designed for the characterization of this compound and its derivatives.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable starting solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral windows. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used. Be aware that solvent choice can influence chemical shifts[4].

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard of CFCl₃ (δ = 0.00 ppm) is often used, though modern spectrometers can be calibrated to an internal reference.

NMR Instrument Setup and Acquisition

This protocol is based on a 400 MHz NMR spectrometer.

  • Tuning and Matching: Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies to ensure optimal sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to achieve good magnetic field homogeneity, indicated by a narrow and symmetrical solvent peak.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Pulse Program: Standard single-pulse experiment with proton decoupling.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds (longer delay for better quantification of quaternary carbons).

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: A wide spectral width of at least 250 ppm is recommended initially to ensure the signal is captured.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

The following diagram illustrates the logical steps in the NMR data acquisition process:

NMR_Workflow A Sample Preparation B Instrument Setup (Tune, Lock, Shim) A->B C 1H NMR Acquisition B->C D 13C{1H} NMR Acquisition B->D E 19F NMR Acquisition B->E F Data Processing and Analysis C->F D->F E->F

Caption: Step-by-step NMR data acquisition workflow.

Conclusion

References

LC-MS analysis of 2,4-Dibromo-5-fluoro-3-nitropyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

A diagram showing the LC-MS analysis workflow for 2,4-Dibromo-5-fluoro-3-nitropyridine reaction mixtures. A Comparative Guide to LC-MS Analysis of this compound Reaction Mixtures

Introduction: The Analytical Challenge of Highly Reactive Intermediates

In modern pharmaceutical and agrochemical synthesis, halogenated nitropyridines are pivotal building blocks. Among these, this compound stands out as a versatile, yet analytically challenging, reagent. Its high reactivity, crucial for synthetic efficacy, presents a significant hurdle for in-process monitoring and quality control. The molecule's lability can lead to degradation during analysis, and its presence in complex reaction matrices necessitates highly selective and sensitive analytical methods.[1] This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust analysis of this compound and its associated reaction mixtures. We will delve into the nuances of method development, from chromatographic separation to mass spectrometric detection, offering experimentally-grounded insights to guide researchers in selecting and optimizing their analytical approach.

The Inherent Difficulties in Analyzing this compound

The molecular structure of this compound, with its multiple reactive sites, is the primary source of analytical difficulty. The presence of two bromine atoms, a fluorine atom, and a nitro group on a pyridine ring makes the compound susceptible to various in-source phenomena within the mass spectrometer. These can include:

  • In-source Fragmentation: The energetic environment of the MS source can cause the molecule to fragment before detection, complicating spectral interpretation.[2][3][4] This is particularly relevant for labile molecules where the protonated molecule may be weak or absent.[2][5]

  • Adduct Formation: The analyte can form adducts with various species present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[6][7][8][9] While sometimes beneficial, uncontrolled adduct formation can dilute the signal of the primary ion of interest.

  • Complex Isotopic Patterns: The two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br) create a characteristic, but complex, isotopic pattern that must be correctly identified for confirmation.[10][11][12]

Furthermore, the chromatographic separation of this polar compound from starting materials, by-products, and impurities in a reaction mixture requires careful method development to achieve adequate resolution and peak shape.[13]

Comparative Analysis of LC-MS Methodologies

The selection of an appropriate LC-MS method is critical for the successful analysis of this compound. Here, we compare two common approaches: Reversed-Phase Liquid Chromatography (RPLC) coupled with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Chromatographic Separation: A Head-to-Head Comparison

Reversed-phase chromatography is a common choice for the separation of small organic molecules.[14][15] For pyridine derivatives, which can be hydrophilic, mixed-mode chromatography can also be an effective strategy.[13][16]

Parameter Method A: C18 Stationary Phase Method B: Phenyl-Hexyl Stationary Phase Rationale and Insights
Column Chemistry Octadecylsilane (C18)Phenyl-HexylC18 provides general-purpose hydrophobic retention. The Phenyl-Hexyl phase offers alternative selectivity through π-π interactions with the aromatic pyridine ring, which can be advantageous for separating structurally similar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: MethanolFormic acid is a common mobile phase additive that aids in protonation for positive ion ESI and improves peak shape.[13] Acetonitrile and methanol offer different elution strengths and selectivities.
Gradient Profile 5-95% B in 10 minutes10-90% B in 8 minutesA well-optimized gradient is crucial for resolving the target analyte from impurities within a reasonable runtime.
Flow Rate 0.4 mL/min0.5 mL/minThe flow rate is optimized for the column dimensions to ensure efficient separation.
Column Temperature 30 °C35 °CElevated temperatures can reduce mobile phase viscosity and improve peak efficiency, but must be used cautiously to avoid analyte degradation.

Experimental Workflow for LC-MS Analysis

The following diagram outlines a typical workflow for the LC-MS analysis of a this compound reaction mixture.

LC-MS Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Reaction_Mixture Reaction Mixture Quench_Dilute Quench & Dilute (e.g., with ACN/Water) Reaction_Mixture->Quench_Dilute Aliquot Filter Filter (0.22 µm) Quench_Dilute->Filter Autosampler Autosampler Injection Filter->Autosampler LC_Column HPLC Column (e.g., C18 or Phenyl-Hexyl) Autosampler->LC_Column Inject Gradient_Elution Gradient Elution LC_Column->Gradient_Elution Ion_Source Ion Source (ESI or APCI) Gradient_Elution->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ion_Source->Mass_Analyzer Ion Transfer Detector Detector Mass_Analyzer->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Mass_Spectrum Mass Spectrum Analysis Chromatogram->Mass_Spectrum Peak Integration Quantification Quantification Mass_Spectrum->Quantification

Caption: A generalized workflow for the LC-MS analysis of reaction mixtures.

Mass Spectrometric Detection: ESI vs. APCI

The choice of ionization source is paramount for sensitive and reliable detection.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules.[8] For halogenated compounds, ESI can be effective, but challenges like in-source fragmentation and adduct formation need to be managed.[17][18]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar and thermally stable compounds.[19][20][21][22] It can sometimes provide better sensitivity for compounds that do not ionize well by ESI.[20][21]

Parameter Method 1: Electrospray Ionization (ESI) Method 2: Atmospheric Pressure Chemical Ionization (APCI) Expert Rationale and Insights
Ionization Mode PositivePositiveThe pyridine nitrogen is basic and readily protonated, making positive ion mode the logical choice.
Capillary Voltage 3.5 kVCorona Current: 4 µAThese are typical starting parameters for the respective ionization sources. Optimization is crucial for maximizing signal.
Nebulizer Pressure 35 psi40 psiAffects droplet formation and desolvation.
Drying Gas Flow 10 L/min12 L/minEfficient desolvation is key to preventing ion suppression and adduct formation.
Drying Gas Temp. 325 °C350 °CHigher temperatures in APCI are necessary to vaporize the sample.[19][21]
Fragmentor Voltage 120 V100 VThis parameter can be adjusted to control in-source fragmentation. A balance must be struck between generating characteristic fragments for identification and preserving the molecular ion for quantification.[4]

Data Interpretation and Method Validation

Accurate data interpretation relies on a thorough understanding of the potential ions that can be formed. For this compound (MW: 299.88 g/mol ), the following ions should be monitored:

Ion m/z (monoisotopic) Notes
[M+H]⁺300.85The primary protonated molecular ion.
[M+Na]⁺322.83A common sodium adduct.[9]
[M+K]⁺338.79A common potassium adduct.[9]
[M+NH₄]⁺317.88An ammonium adduct, often from mobile phase additives.

Method validation is a critical step to ensure the reliability of the analytical results.[23][24][25] Key validation parameters include specificity, linearity, accuracy, precision, and robustness, as outlined in ICH and FDA guidelines.[24]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Poor Peak Shape Secondary interactions with column silanols; inappropriate mobile phase pH.Use a column with low silanol activity; adjust mobile phase pH with a suitable buffer.[26]
Low Sensitivity Ion suppression from matrix components; inefficient ionization.Optimize sample preparation to remove interfering species; adjust ion source parameters; consider an alternative ionization technique (e.g., APCI if using ESI).[27][28]
High In-source Fragmentation High fragmentor/cone voltage; thermal lability of the analyte.Reduce fragmentor voltage; optimize source temperatures.[2][4]
Multiple Adducts Presence of salts in the sample or mobile phase.Use high-purity solvents and reagents; consider sample cleanup to remove salts.[9]

Logical Framework for Method Development

The following diagram illustrates a decision-making process for developing a robust LC-MS method for this application.

Method_Development_Logic start Define Analytical Goal (e.g., quantification, impurity profiling) initial_cond Select Initial Conditions (C18, ACN/Water with 0.1% FA, ESI+) start->initial_cond eval_chrom Evaluate Chromatography (Peak Shape, Resolution) initial_cond->eval_chrom opt_lc Optimize LC Method (Gradient, Column, Mobile Phase) eval_chrom->opt_lc Not Acceptable eval_ms Evaluate MS Signal (Sensitivity, Fragmentation, Adducts) eval_chrom->eval_ms Acceptable opt_lc->eval_chrom Re-evaluate opt_ms Optimize MS Parameters (Source, Voltages, Gas Flows) eval_ms->opt_ms Not Optimal validate Perform Method Validation eval_ms->validate Optimal opt_ms->eval_ms Re-evaluate routine_analysis Routine Analysis validate->routine_analysis

Caption: A decision tree for LC-MS method development.

Conclusion

The successful hinges on a systematic and informed approach to method development. By carefully considering the inherent challenges posed by this reactive intermediate and comparing the performance of different chromatographic and mass spectrometric conditions, researchers can develop robust and reliable analytical methods. This guide has provided a framework for this process, from initial method selection to troubleshooting and validation, empowering scientists to generate high-quality data for this critical class of compounds.

References

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Cross-Coupling of 2,4-Dibromo-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Complex Heterocycle

In the landscape of pharmaceutical development and materials science, functionalized pyridines are privileged scaffolds. The specific substrate, 2,4-Dibromo-5-fluoro-3-nitropyridine, presents a unique synthetic challenge and a wealth of opportunities. Its highly electron-deficient ring and multiple reactive sites—two distinct carbon-bromine bonds—demand a carefully considered approach to selective functionalization. The presence of a nitro group, while synthetically useful, can complicate catalysis, and the fluorine atom further modulates the electronic properties of the ring.

This guide provides a comparative analysis of common palladium catalyst systems for cross-coupling reactions involving this substrate. We will move beyond a simple catalog of catalysts to explain the underlying organometallic principles, helping you to make informed, rational decisions in your experimental design. Our focus is on providing actionable insights grounded in mechanistic understanding to accelerate your research.

The Organometallic Workhorse: The Palladium Catalytic Cycle

At the heart of Suzuki, Buchwald-Hartwig, and Heck reactions is a common palladium catalytic cycle.[1][2] Understanding this cycle is paramount to troubleshooting and optimizing your reactions. The efficiency of each step is profoundly influenced by the choice of palladium precursor, ligand, base, and solvent. For an electron-deficient substrate like this compound, the oxidative addition of the C-Br bond to the Pd(0) center is generally facile. The key challenges often lie in achieving selective addition at the desired position (C2 vs. C4) and promoting the final, product-forming reductive elimination step.

Palladium_Catalytic_Cycle Figure 1: General Pd(0)/Pd(II) Catalytic Cycle for Suzuki Coupling pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex L₂Pd(II)(Ar)(R') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination Ar-R' bx B(OR)₂X trans_complex->bx product_complex Product Complex (Ar-R') sub Ar-X sub->oa_complex boronic R'-B(OR)₂ + Base boronic->trans_complex

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity: The C2 vs. C4 Conundrum

With two bromine atoms, the primary challenge is achieving selective functionalization. For dihalopyridines, cross-coupling typically occurs at the more electrophilic position. In 2,4-dibromopyridine, Suzuki coupling is highly regioselective for the C2 position.[3] For our substrate, this compound, this effect is amplified. The powerful electron-withdrawing effects of the adjacent nitro group (at C3) and the fluorine (at C5) make the C4 position significantly more electron-deficient and thus more reactive toward oxidative addition than the C2 position.

Therefore, we can predict with high confidence that palladium-catalyzed couplings will preferentially occur at the C4-Br bond . Subsequent coupling at the C2 position would require more forcing conditions. This inherent electronic bias is a crucial starting point for experimental design.

Comparative Analysis of Catalyst Systems

The choice of catalyst is not merely about reactivity but also stability, cost, and ease of use. Palladium catalysts are generally categorized as Pd(0) or Pd(II) precursors. Pd(II) complexes like Pd(OAc)₂ and PdCl₂(dppf) are air-stable but require in situ reduction to the active Pd(0) species, while Pd(0) complexes like Pd(PPh₃)₄ are ready to enter the catalytic cycle directly but are often more sensitive to air and moisture.[4]

Catalyst SystemPrecursor TypeLigand CharacteristicsIdeal For...ProsCons
Pd(PPh₃)₄ Pd(0)Monodentate phosphine, moderate bulkRoutine Suzuki & Stille couplings of aryl bromides.[5][6]Commercially available, well-understood, effective for many standard transformations.Air-sensitive; can require higher catalyst loadings; may not be effective for challenging C-N couplings.[7][8]
PdCl₂(dppf) Pd(II)Bidentate ferrocenyl phosphine, moderate bite angleSuzuki and Negishi couplings, particularly when thermal stability is needed.[9][10]Air-stable complex, good thermal stability, often provides good yields.[4]Can be less active than modern catalysts for challenging substrates or C-N couplings.
Pd(OAc)₂ + SPhos/XPhos Pd(II)Bulky, electron-rich biaryl phosphinesBuchwald-Hartwig amination, challenging Suzuki couplings.[11][12]High catalytic activity, promotes difficult reductive elimination, effective for sterically hindered substrates.Ligands can be expensive; requires in situ catalyst formation.
Pd₂(dba)₃ + cataCXium® A Pd(0)Bulky di-adamantyl phosphineHeck reactions and Suzuki couplings involving sterically demanding partners.Very high activity, promotes coupling of aryl chlorides.Air-sensitive precursor; ligand is proprietary and can be costly.

Experimental Protocols: A Starting Point for Optimization

The following protocols are designed as robust starting points for the selective C4-functionalization of this compound.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

This protocol is designed for C-C bond formation at the more reactive C4 position using a stable and reliable Pd(II) precatalyst. The choice of a bidentate ligand like dppf provides stability to the catalytic intermediate.

Rationale: We select PdCl₂(dppf) for its air stability and proven efficacy in Suzuki reactions.[9] A carbonate base is typically sufficient for activating the boronic acid without promoting side reactions involving the nitro group.[13] A dioxane/water solvent system is standard for ensuring solubility of both organic and inorganic reagents.

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Add PdCl₂(dppf) (3 mol%).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v ratio, to achieve a substrate concentration of ~0.1 M).

  • Stir the reaction mixture at 80-90 °C and monitor by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: C4-Selective Buchwald-Hartwig Amination

For C-N bond formation, a more active catalyst system is often required, as the reductive elimination step to form the C-N bond can be challenging. Here we utilize a modern Buchwald-type ligand.

Rationale: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine.[9][14] Sodium tert-butoxide is a common choice. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are critical as they accelerate the rate-limiting C-N reductive elimination step.[12]

Procedure:

  • To an oven-dried Schlenk flask, add sodium tert-butoxide (1.4 equiv.).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the biarylphosphine ligand (e.g., XPhos, 4.4 mol%).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add degassed toluene, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Stir the mixture at 100-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Catalyst Selection Workflow

To aid in your decision-making process, the following workflow provides a logical path for selecting a catalyst system tailored to your synthetic goal with this compound.

Catalyst_Selection_Workflow Figure 2: Decision Workflow for Catalyst Selection start Define Synthetic Goal coupling_type Select Coupling Type start->coupling_type suzuki C-C Bond Formation (e.g., Suzuki, Heck) coupling_type->suzuki C-C buchwald C-N / C-O Bond Formation (Buchwald-Hartwig) coupling_type->buchwald C-Heteroatom suzuki_cat Standard Conditions: PdCl₂(dppf) or Pd(PPh₃)₄ Base: K₂CO₃ or K₃PO₄ suzuki->suzuki_cat buchwald_cat High-Activity System: Pd₂(dba)₃ or Pd(OAc)₂ + Bulky Ligand (XPhos, SPhos) Base: NaOtBu or LHMDS buchwald->buchwald_cat trouble Low Yield or Side Reactions? suzuki_cat->trouble buchwald_cat->trouble trouble->start No (Success) optimize Optimization Strategy: - Screen alternative bulky ligands - Vary solvent (e.g., Toluene, Dioxane, DMF) - Adjust temperature - Screen different bases (e.g., Cs₂CO₃) trouble->optimize Yes optimize->coupling_type Re-evaluate

Caption: A workflow to guide the selection of a palladium catalyst system.

Conclusion and Future Outlook

The selective functionalization of this compound is a challenging yet achievable goal that unlocks access to a diverse range of novel chemical entities. The inherent electronics of the substrate strongly favor initial coupling at the C4 position. For standard C-C couplings like the Suzuki reaction, traditional catalysts such as PdCl₂(dppf) offer a reliable and cost-effective starting point. For more demanding transformations, particularly C-N bond formation via the Buchwald-Hartwig amination, higher activity systems employing bulky, electron-rich biarylphosphine ligands are essential for success. This guide provides the foundational knowledge and practical protocols to confidently approach the synthesis of these valuable compounds.

References

A Researcher's Guide to Suzuki Coupling: Benchmarking Yields with Diverse Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals.[1] The choice of the aryl boronic acid coupling partner is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. This guide provides an objective comparison of Suzuki coupling performance with different classes of aryl boronic acids, supported by experimental data, mechanistic insights, and detailed protocols to empower rational reaction design and optimization.

The Decisive Role of the Boronic Acid: A Mechanistic Perspective

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination.[2] The aryl boronic acid plays its crucial role during the transmetalation step. For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[3] This boronate then transfers its organic group to the palladium(II) center, regenerating the catalyst for the next cycle. The electronic and steric properties of the aryl boronic acid directly impact the rate and efficiency of this key step, and consequently, the overall reaction yield.

dot graph TD; A[Pd(0)L2] -- Oxidative AdditionAr-X --> B{Ar-Pd(II)(X)L2}; B -- TransmetalationAr'-B(OH)2, Base --> C{Ar-Pd(II)(Ar')L2}; C -- Reductive Elimination --> D[Ar-Ar']; D -- Catalyst Regeneration --> A;

end Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Impact of Electronics: Electron-Donating vs. Electron-Withdrawing Groups

The electronic nature of the substituents on the aryl boronic acid has a profound effect on the reaction outcome. Generally, electron-donating groups (EDGs) enhance the nucleophilicity of the aryl group, which can accelerate the transmetalation step and lead to higher yields.[4] Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the aryl ring, making the transmetalation step more challenging.[5]

However, the influence of EWGs is not always detrimental and can be mitigated by careful optimization of reaction conditions, such as the choice of a more electron-rich and sterically hindered phosphine ligand, a stronger base, or a different solvent system.[6]

Comparative Yields with Varied Electronic Properties

The following table provides a comparative summary of yields obtained with different electronically substituted aryl boronic acids in Suzuki coupling reactions with various aryl halides. It is important to note that yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, and solvent used.

Aryl Boronic AcidSubstituent TypeAryl Halide PartnerTypical Yield (%)
4-Methoxyphenylboronic acidElectron-Donating (-OCH₃)4-Bromoacetophenone95-99%
Phenylboronic acidNeutral (-H)4-Bromoacetophenone90-95%
4-Fluorophenylboronic acidWeakly Electron-Withdrawing (-F)4-Bromoacetophenone85-92%
4-Trifluoromethylphenylboronic acidStrongly Electron-Withdrawing (-CF₃)4-Bromoacetophenone70-85%
4-Nitrophenylboronic acidStrongly Electron-Withdrawing (-NO₂)4-Bromoacetophenone60-75%

Note: The yields presented are representative and can vary based on the specific reaction conditions.

The Role of Steric Hindrance: The Challenge of Ortho-Substitution

Steric hindrance, particularly from ortho-substituents on the aryl boronic acid, can significantly impede the Suzuki coupling reaction.[7] Large groups in the ortho position can hinder the approach of the boronic acid to the palladium center, slowing down the transmetalation step.[7] This steric clash often necessitates more forcing reaction conditions, such as higher temperatures and longer reaction times, and the use of specialized bulky and electron-rich ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) to facilitate the coupling.[6][8]

dot graph LR; subgraph Favorable A[Unhindered Aryl Boronic Acid] --> B{Efficient Approach to Pd Center}; B --> C[Fast Transmetalation]; C --> D[High Yield]; end subgraph Challenging E[Ortho-Substituted Aryl Boronic Acid] --> F{Steric Hindrance}; F --> G[Slow Transmetalation]; G --> H[Lower Yield / Requires Optimization]; end

end Logical relationship between steric hindrance and reaction outcome.

Benchmarking Yields with Sterically Hindered Aryl Boronic Acids
Aryl Boronic AcidOrtho-SubstituentAryl Halide PartnerTypical Yield (%)
2-Methylphenylboronic acid-CH₃4-Bromoanisole80-90%
2,6-Dimethylphenylboronic acidTwo -CH₃4-Bromoanisole60-75%
Mesitylboronic acid2,4,6-trimethylIodobenzene50-70%

Note: Yields for sterically hindered couplings are particularly sensitive to the choice of ligand and reaction conditions.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with an aryl boronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results for a specific substrate combination.

Materials:
  • Aryl halide (1.0 equiv)

  • Aryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos) (1-2 equiv relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)

Procedure:
  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, aryl boronic acid, palladium catalyst, ligand (if used), and base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Conclusion

The judicious selection of the aryl boronic acid is paramount for the success of the Suzuki-Miyaura cross-coupling reaction. While electron-donating groups on the boronic acid generally favor higher yields, electronically deficient and sterically hindered partners can also be effectively coupled through careful optimization of the reaction conditions. This guide provides a framework for understanding the interplay of electronic and steric effects, offering a data-driven approach to reaction design and troubleshooting for researchers in the chemical and pharmaceutical sciences.

References

A Senior Application Scientist's Guide to Alternative Building Blocks for 2,4-Dibromo-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Densely Functionalized Pyridine Core

In the landscape of medicinal chemistry and materials science, densely functionalized heterocyclic scaffolds are invaluable tools for constructing complex molecular architectures. Among these, 2,4-Dibromo-5-fluoro-3-nitropyridine stands out as a particularly versatile building block. Its pyridine core is rendered highly electron-deficient by the synergistic effect of the ring nitrogen, a C3-nitro group, and a C5-fluoro substituent. This electronic profile, combined with two distinct and reactive bromine atoms at the C2 and C4 positions, opens a rich landscape of synthetic possibilities for sequential and regioselective functionalization.

This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple catalog of compounds to explore the fundamental principles governing their reactivity. By understanding the causal relationships between structure, electronics, and reaction outcomes, researchers can make more informed decisions in selecting the optimal building block for their specific synthetic challenges. This analysis is grounded in experimental data from authoritative sources, providing practical, field-proven insights for drug development professionals and synthetic chemists.

Pillar 1: Principles of Reactivity in Electron-Deficient Halopyridines

The utility of this compound and its alternatives is primarily dictated by their susceptibility to two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group, particularly when positioned ortho/para to a leaving group, dramatically activates the pyridine ring for nucleophilic attack.[1] The ring nitrogen further stabilizes the negatively charged Meisenheimer intermediate, making halogens at the 2- and 4-positions exceptionally labile.[2] This allows for the displacement of halides by a wide range of nucleophiles (amines, alcohols, thiols) under relatively mild conditions.

SNAr_Mechanism Figure 1: Generalized SNAr Mechanism Pyridine Dihalo-Nitropyridine (X = Br, Cl) Intermediate Meisenheimer Complex (Stabilized by NO₂ and Ring N) Pyridine->Intermediate + Nu⁻ (Rate-Determining Step) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Intermediate->Product - X⁻ (Fast) LeavingGroup Leaving Group (X⁻)

Caption: Figure 1: Generalized SNAr Mechanism on an activated dihalopyridine.

Palladium-Catalyzed Cross-Coupling

The carbon-bromine bonds at the C2 and C4 positions are ideal handles for palladium-catalyzed reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings.[3][4] These reactions offer a powerful and modular approach to introduce aryl, heteroaryl, alkyl, and amino substituents with high functional group tolerance. The differential reactivity of the C2 and C4 positions can often be exploited for selective, stepwise functionalization.

Suzuki_Cycle Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation (+ Base, R²B(OH)₂) Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetal

Caption: Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle for C-C bond formation.

Pillar 2: A Comparative Guide to Alternative Building Blocks

The choice of building block is a critical experimental parameter, influencing reactivity, selectivity, cost, and availability. Here, we compare this compound to its most relevant alternatives.

Alternative 1: 2,4-Dichloro-5-fluoro-3-nitropyridine

This is the most direct analogue, replacing bromine with chlorine atoms.

  • Structure: C₅H₂Cl₂N₂O₂[5]

  • Expertise & Experience: The primary difference lies in the reactivity of the C-X bond. C-Cl bonds are generally stronger and less reactive than C-Br bonds in palladium-catalyzed cross-coupling reactions. This can be an advantage, requiring more forcing conditions (higher temperatures, stronger bases, or more active catalysts) which can sometimes allow for greater control and selectivity.[6] In SNAr reactions, the difference is less pronounced, as the leaving group's departure is not typically the rate-determining step.[1]

  • Trustworthiness (Data): This compound is a widely used intermediate for synthesizing pharmaceutical molecules and kinase inhibitors.[7] Its reactivity profile is well-documented.[2]

  • Advantages: Generally lower cost and wider availability compared to the dibromo analogue.

  • Disadvantages: Lower reactivity in cross-coupling reactions may necessitate harsher conditions or more sophisticated catalyst systems.

Alternative 2: 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

This alternative modifies the activating group, replacing the C5-fluoro and C4-bromo with a C5-trifluoromethyl group.

  • Structure: C₆H₂ClF₃N₂O₂

  • Expertise & Experience: The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group, comparable in activating ability to a nitro group.[8] In this scaffold, the C2-chloro position is highly activated for both SNAr and cross-coupling. The absence of a second leaving group at C4 simplifies reaction outcomes, making it an ideal choice when only single functionalization at the C2 position is desired.

  • Trustworthiness (Data): Trifluoromethylpyridines are key intermediates in numerous agrochemicals and pharmaceuticals, and their synthesis is well-established.[8][9]

  • Advantages: Provides a different vector for molecular growth (via the CF₃ group) and avoids potential side reactions at the C4 position.

  • Disadvantages: Lacks the dual-handle capability of the di-halogenated parent compound.

Alternative 3: 2-Bromo-5-fluoro-3-nitropyridine

A simplified version of the parent compound, lacking the C4-bromo substituent.

  • Structure: C₅H₂BrFN₂O₂

  • Expertise & Experience: This building block is suitable for syntheses where functionalization is only required at the C2 position. The electronic environment is very similar to the parent compound, ensuring high reactivity at the C2-bromo bond for both SNAr and cross-coupling.

  • Trustworthiness (Data): Synthesis from 5-fluoro-2-hydroxy-3-nitropyridine is well-documented, ensuring its accessibility for research purposes.[10]

  • Advantages: Simplified structure leads to more predictable reaction outcomes and potentially fewer purification challenges.

  • Disadvantages: Sacrifices the versatile C4 handle, limiting its use in building more complex, multi-substituted pyridine cores.

Pillar 3: Quantitative Comparison and Experimental Protocols

To provide a tangible comparison, the following table summarizes typical reaction outcomes for the parent compound and its primary dichloro alternative in representative transformations.

Table 1: Comparative Performance in Key Synthetic Transformations

Building BlockReaction TypeCoupling Partner / NucleophileConditionsYield (%)Reference
This compound Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80 °C~85-95% (at C4)[3][11]
2,4-Dichloro-5-fluoro-3-nitropyridine Suzuki-MiyauraPhenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 100 °C~80-90% (at C4)[12][13]
This compound Buchwald-HartwigMorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C>90% (at C4)[4][14]
2,4-Dichloro-5-fluoro-3-nitropyridine Buchwald-HartwigMorpholinePd₂(dba)₃, RuPhos, NaOtBu, Toluene, 110 °C>90% (at C4)[4][6]
2,4-Dichloro-5-fluoro-3-nitropyridine SNArCyclopentylamineEt₃N, Acetonitrile, RT~95% (at C4)[7]

Note: Yields are representative and can vary based on the specific substrate, catalyst, and ligand system employed. The C4 position is generally more reactive towards both SNAr and cross-coupling due to para-activation from the nitro group.

Experimental Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the regioselective functionalization of the C4 position, leveraging its higher reactivity.

Protocol_Suzuki Figure 3: Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Dihalopyridine (1 eq) and Arylboronic Acid (1.1 eq) to flask B 2. Add Base (e.g., K₃PO₄, 2 eq) and Pd Catalyst/Ligand A->B C 3. Purge with Inert Gas (Ar/N₂) B->C D 4. Add Degassed Solvents (e.g., Dioxane/H₂O) C->D E 5. Heat to Reaction Temp (e.g., 80-100 °C) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool, Dilute with EtOAc F->G H 8. Aqueous Wash G->H I 9. Dry, Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: Figure 3: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium phosphate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the C4-arylated product.

Causality: The use of a phosphate or carbonate base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[13] Degassing the solvents is essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocol 2: SNAr with an Amine Nucleophile

This protocol demonstrates the displacement of the more reactive C4-halide.

Methodology:

  • Dissolve 2,4-dichloro-5-fluoro-3-nitropyridine (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask.[7]

  • In a separate vial, prepare a solution of the amine nucleophile (e.g., cyclopentylamine, 1.0 mmol) and a non-nucleophilic base (e.g., triethylamine, 2.0 mmol) in acetonitrile (2 mL).

  • Slowly add the amine/base solution to the stirred solution of the pyridine at room temperature.

  • Stir the resulting mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent. The crude product can often be used without further purification or can be purified by chromatography if necessary.

Causality: The reaction is typically run at room temperature due to the high activation of the pyridine ring.[7] An excess of a tertiary amine base is used to scavenge the H-X acid formed during the reaction without competing as a nucleophile. The C4-position is preferentially substituted due to superior stabilization of the Meisenheimer intermediate through resonance with the para-nitro group.[2]

Conclusion and Future Outlook

While this compound remains a powerful and versatile building block, a thorough understanding of its alternatives is critical for optimizing synthetic routes. The choice between a dibromo, dichloro, or mono-halo scaffold should be a deliberate one, based on a careful consideration of relative reactivity, desired reaction sequence, cost, and availability.

  • 2,4-Dichloro-5-fluoro-3-nitropyridine offers a cost-effective alternative with slightly attenuated reactivity in cross-coupling, which can be beneficial for controlling selectivity.

  • Trifluoromethyl-activated pyridines like 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine provide a different electronic signature and are ideal for single, targeted C2 functionalization.

  • Simplified analogues such as 2-Bromo-5-fluoro-3-nitropyridine are excellent for synthetic campaigns where the C4 handle is not required.

By grounding our selection in the fundamental principles of SNAr and cross-coupling chemistry, we can harness the full potential of these electron-deficient pyridine building blocks to accelerate the discovery and development of novel chemical entities.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 2,4-Dibromo-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final and arguably most critical phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2,4-Dibromo-5-fluoro-3-nitropyridine, a halogenated nitropyridine derivative. Our focus is to empower you with the knowledge to not only follow protocols but to understand the fundamental principles of chemical safety and environmental stewardship that underpin them.

Hazard Identification and Risk Assessment: Understanding the "Why"

Structural Concerns:

  • Halogenated Aromatic Compound: The presence of two bromine atoms and a fluorine atom designates this compound as a halogenated aromatic. Such compounds are often persistent in the environment and can be toxic.[1][2][3] Upon incineration, they can form hazardous byproducts such as hydrogen halides (hydrobromic and hydrofluoric acid) and potentially dioxins.[4][5]

  • Nitropyridine Moiety: The nitro group suggests potential toxicity and reactivity. Nitroaromatic compounds can be harmful to aquatic life and may have mutagenic properties.[6][7] The pyridine ring itself is a hazardous substance.[8][9]

Inferred Hazards: Based on these structural features, this compound should be handled as a hazardous substance with the following potential risks:

  • Acute toxicity (oral, dermal, inhalation)

  • Skin and eye irritation

  • Environmental hazard

Therefore, all waste containing this compound, including pure substance, reaction mixtures, and contaminated materials, must be treated as hazardous waste.

Regulatory Framework: EPA Hazardous Waste Classification

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Proper classification is the first step in compliant disposal.

Based on its chemical nature, this compound waste would likely fall under the following categories:

EPA Waste Code CategoryLikely Applicable CodesRationale
F-List (Wastes from Non-Specific Sources) F002 This code applies to spent halogenated solvents and their still bottoms. If this compound is used in a solvent mixture containing listed halogenated solvents (e.g., methylene chloride, tetrachloroethylene), the resulting waste would be classified as F002.[10][11][12]
U-List (Discarded Commercial Chemical Products) U-Series (Potentially) If this compound were to be listed by the EPA, it would likely be on the U-list as a toxic waste. While not currently listed, treating it with the same level of precaution is a best practice.
D-List (Characteristic Wastes) D002 (Corrosivity), D003 (Reactivity), D-Toxicity (D004-D043) The waste must be evaluated to determine if it exhibits any characteristics of hazardous waste. For example, if it is dissolved in a corrosive solvent, it may be D002.[13][14] A Toxicity Characteristic Leaching Procedure (TCLP) could determine if it leaches toxic constituents at levels that would classify it as a D-list toxic waste.[14]

Core Directive: In the absence of a specific listing, it is prudent to manage waste containing this compound as a halogenated organic hazardous waste . Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste code assignment.

Step-by-Step Disposal Protocol for Laboratory Settings

This protocol provides a clear workflow for the safe segregation, containment, and labeling of this compound waste.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.[15][16]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[15]

  • Skin Protection: A lab coat, chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact, but consult a glove compatibility chart for prolonged handling), and closed-toe shoes are required.[8][15]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[15]

Waste Segregation: A Critical Step

Proper segregation is essential to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.

  • Primary Waste Stream: Designate a specific waste container for "Halogenated Organic Waste" to collect all materials contaminated with this compound.

  • What to Segregate:

    • Unused or expired this compound.

    • Reaction mixtures containing the compound.

    • Solvents used to rinse glassware contaminated with the compound.

    • Contaminated consumables such as pipette tips, weigh boats, and gloves.

Waste Container Selection and Handling

The choice of waste container is crucial for safe storage and transport.

  • Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) is a suitable choice for many organic wastes.[17][18][19][20][21]

  • Container Integrity: The container must have a secure, leak-proof screw-top cap.

  • Headspace: Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

  • Cleanliness: Ensure the exterior of the container is clean and free of contamination.

Labeling: Clarity for Safety and Compliance

Proper labeling is a regulatory requirement and a critical safety communication tool.

Your hazardous waste label should include the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate estimation of the concentration of all chemical components in the waste container.

  • The date accumulation of waste began.

  • The specific hazards associated with the waste (e.g., Toxic, Irritant).

Temporary Storage in the Laboratory
  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel.

  • Ensure secondary containment is used to capture any potential leaks.

  • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[8][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural steps for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Generation of Waste B Hazard Assessment: - Halogenated - Nitroaromatic - Handle as Hazardous A->B C Wear Appropriate PPE: - Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves B->C D Segregate Waste: - Designated 'Halogenated Organic Waste' Container C->D E Select Container: - HDPE - Secure Cap - <80% Full D->E F Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Concentrations & Hazards E->F G Store in Satellite Accumulation Area: - Secondary Containment - Away from Incompatibles F->G H Contact EHS for Pickup G->H I EHS Transports for Final Disposal (Typically Incineration) H->I

Caption: Decision and action workflow for the safe disposal of this compound waste.

Final Disposal Method: High-Temperature Incineration

The generally accepted and most environmentally responsible method for the final disposal of halogenated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[4]

  • Why Incineration? This method is designed to destroy the organic nature of the compound.

  • Operational Considerations: These incinerators operate at very high temperatures (often exceeding 1100°C) and are equipped with advanced flue gas scrubbing systems.[4] These scrubbers are essential to neutralize the acidic gases (HBr and HF) that are formed during the combustion of halogenated materials.[4]

Important Note: Never attempt to dispose of this compound by pouring it down the drain or evaporating it in a fume hood. This is a violation of environmental regulations and poses a significant risk to the environment and public health.

Trustworthiness Through Self-Validation

This guide is built on a foundation of established chemical safety principles and regulatory standards. By following these procedures, you are participating in a self-validating system of safety and compliance. Each step, from hazard assessment to final disposal, is designed to mitigate risk and ensure the well-being of laboratory personnel and the broader community. Your adherence to these protocols is a testament to your commitment to responsible scientific practice.

References

Essential Safety and Operational Guide for 2,4-Dibromo-5-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for the handling, storage, and disposal of 2,4-Dibromo-5-fluoro-3-nitropyridine (CAS RN: 884494-91-1). As a halogenated and nitrated pyridine derivative, this compound requires stringent safety measures to mitigate potential risks to laboratory personnel. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Risk Mitigation

Core Principles of Safe Handling:

  • Minimize Exposure: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Prevent Contact: Direct contact with skin and eyes must be avoided through the diligent use of appropriate Personal Protective Equipment (PPE).

  • Contingency Planning: Be prepared for accidental spills or exposures by having emergency procedures and necessary supplies readily available.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table outlines the minimum required PPE.

Protection Type Specific Requirement Rationale and Causality
Eye and Face Protection Chemical splash goggles and a face shield.The combination of goggles and a face shield provides comprehensive protection against splashes of the compound or solvents, which can cause serious eye irritation or damage.
Hand Protection Double-gloving with nitrile gloves is recommended for short-term splash protection. For extended handling or direct contact, consider heavier-duty gloves such as neoprene.Halogenated organic compounds can degrade some glove materials. Nitrile gloves offer good initial resistance, but prolonged exposure may lead to permeation. Always inspect gloves for any signs of degradation before and during use.
Body Protection A flame-resistant laboratory coat, fully buttoned, with long sleeves.Protects the skin and personal clothing from accidental spills.
Foot Protection Closed-toe and closed-heel shoes.Prevents injury from dropped equipment or spilled chemicals.
Respiratory Protection A certified chemical fume hood is the primary engineering control. For non-routine operations where exposure may exceed acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Given the potential for respiratory irritation, minimizing inhalation is crucial. All work with the solid compound or its solutions should be performed in a well-ventilated fume hood.

Step-by-Step Handling and Operational Plan

Adherence to a systematic workflow is essential for the safe handling of this compound.

Preparation and Weighing
  • Designated Area: All handling of the compound must occur in a designated area within a certified chemical fume hood.

  • Pre-weighing Checks: Before weighing, ensure that all necessary PPE is correctly worn and that a waste container for halogenated organic waste is readily accessible.

  • Weighing Procedure:

    • Tare a suitable container on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the container, avoiding the generation of dust.

    • Close the primary container immediately after weighing.

    • Clean any minor spills on the balance with a soft brush and dispose of the residue in the designated waste container.

Dissolution and Reaction Setup
  • Solvent Addition: Add the desired solvent to the container with the weighed compound, ensuring gentle swirling to aid dissolution.

  • Reaction Vessel: Conduct all reactions in appropriate glassware, ensuring that it is free from cracks or defects.

  • Temperature Control: If the reaction requires heating or cooling, use a well-controlled system such as a heating mantle with a temperature probe or an ice bath. Avoid open flames.

Emergency Procedures: A Self-Validating System

Rapid and correct response to an emergency is critical. All personnel handling this compound must be familiar with the following procedures.

Emergency Scenario Immediate Action Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.
Eye Contact Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Minor Spill (in fume hood) Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a designated halogenated waste container. Decontaminate the area with a suitable solvent, followed by soap and water.
Major Spill (outside fume hood) Evacuate the immediate area. Alert others and contact your institution's emergency response team. Prevent the spread of the spill if it is safe to do so.

Waste Disposal: Ensuring Environmental and Personal Safety

Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance.

  • Waste Segregation: this compound and any materials contaminated with it are classified as halogenated organic waste .[1] This waste stream must be kept separate from non-halogenated waste.[2]

  • Waste Containers: Use clearly labeled, leak-proof containers for all halogenated waste.

  • Disposal Protocol:

    • Collect all waste solutions and contaminated materials (e.g., gloves, absorbent pads) in the designated halogenated waste container.

    • Keep the waste container closed when not in use.

    • Follow your institution's guidelines for the final disposal of hazardous chemical waste. Do not dispose of this compound down the drain.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 Engineering Controls cluster_2 Personal Protective Equipment Selection Assess Task Assess Task: Handling this compound Fume Hood Work in a Certified Chemical Fume Hood Assess Task->Fume Hood Primary Control Eye Protection Eye Protection: Chemical Splash Goggles + Face Shield Fume Hood->Eye Protection Mandatory Hand Protection Hand Protection: Double Nitrile Gloves (or Neoprene for extended contact) Fume Hood->Hand Protection Mandatory Body Protection Body Protection: Flame-Resistant Lab Coat Fume Hood->Body Protection Mandatory Foot Protection Foot Protection: Closed-toe Shoes Fume Hood->Foot Protection Mandatory

Caption: Decision workflow for PPE selection when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-5-fluoro-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-5-fluoro-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.